Product packaging for 2,2-Difluoro-2-(pyridin-2-YL)acetic acid(Cat. No.:CAS No. 1039621-73-2)

2,2-Difluoro-2-(pyridin-2-YL)acetic acid

Cat. No.: B1322681
CAS No.: 1039621-73-2
M. Wt: 173.12 g/mol
InChI Key: YSLRWDAJQZZLAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2,2-Difluoro-2-(pyridin-2-yl)acetic acid (CAS 1039621-73-2) is a high-purity fluorinated carboxylic acid utilized as a critical synthetic intermediate in organic and medicinal chemistry research . Its primary application is in the development of Active Pharmaceutical Ingredients (APIs) for potential therapeutic agents, including compounds with investigated anti-inflammatory, antiviral, or anticancer properties . The structure of this compound, featuring a difluoroacetic acid moiety attached to a pyridine ring, allows researchers to strategically introduce fluorine atoms into target molecules. This fluorination is a key strategy in drug discovery for enhancing the metabolic stability, bioavailability, and binding affinity of lead compounds . It is also valuable in the synthesis of novel heterocyclic systems, which are central scaffolds in drug discovery and material science . The compound should be stored under refrigerated conditions (2-8°C) in a sealed, dry environment . This product is intended for research purposes and laboratory use only; it is not for diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H5F2NO2 B1322681 2,2-Difluoro-2-(pyridin-2-YL)acetic acid CAS No. 1039621-73-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,2-difluoro-2-pyridin-2-ylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F2NO2/c8-7(9,6(11)12)5-3-1-2-4-10-5/h1-4H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSLRWDAJQZZLAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C(C(=O)O)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Synthesis and Characterization of 2,2-Difluoro-2-(pyridin-2-yl)acetic acid: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2-Difluoro-2-(pyridin-2-yl)acetic acid is a fluorinated heterocyclic compound of interest in medicinal chemistry and drug discovery. The introduction of a difluoromethyl group can significantly modulate the physicochemical and pharmacological properties of a molecule, including its metabolic stability, lipophilicity, and binding affinity to biological targets. This technical guide provides a summary of the available information on the synthesis and characterization of this compound.

It is important to note that a detailed, publicly available experimental protocol for the synthesis and comprehensive characterization of this compound is not readily found in the scientific literature. The information presented herein is compiled from supplier data and general knowledge of related chemical transformations.

Compound Properties

A summary of the key physical and chemical properties of this compound is provided in Table 1.

PropertyValueReference
Molecular Formula C₇H₅F₂NO₂[1][2]
Molecular Weight 173.12 g/mol [1]
CAS Number 1039621-73-2[1][2]
Appearance Solid[1]
Purity Typically ≥98% (as per commercial suppliers)[1]
IUPAC Name This compound[1]

Synthesis Pathway

While a specific, detailed protocol for the synthesis of this compound is not available in the reviewed literature, a plausible synthetic route can be conceptualized based on known organic chemistry transformations. A potential pathway could involve the difluoroacetylation of a suitable pyridine precursor.

The following diagram illustrates a hypothetical synthesis workflow.

SynthesisWorkflow Precursor Pyridine-2-yl Precursor Difluoroacetylation Difluoroacetylation Reaction Precursor->Difluoroacetylation Intermediate Difluoroacetylated Intermediate Difluoroacetylation->Intermediate Hydrolysis Hydrolysis Intermediate->Hydrolysis Product This compound Hydrolysis->Product Purification Purification Product->Purification Characterization Characterization Purification->Characterization

Caption: Hypothetical workflow for the synthesis of this compound.

Experimental Protocols

Note: The following protocols are generalized and hypothetical due to the absence of a specific literature procedure. They should be adapted and optimized by qualified researchers based on small-scale trials and safety assessments.

Hypothetical Synthesis of Ethyl 2,2-Difluoro-2-(pyridin-2-yl)acetate
  • Reaction Setup: To a solution of a suitable 2-substituted pyridine precursor in an anhydrous aprotic solvent (e.g., tetrahydrofuran, diethyl ether) under an inert atmosphere (e.g., nitrogen, argon), add a difluoroacetylating agent (e.g., ethyl bromodifluoroacetate) and a suitable initiator or catalyst at an appropriate temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, quench the reaction with a suitable reagent (e.g., saturated ammonium chloride solution). Extract the product with an organic solvent. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Hydrolysis to this compound
  • Reaction: Dissolve the purified ethyl 2,2-difluoro-2-(pyridin-2-yl)acetate in a suitable solvent system (e.g., a mixture of ethanol and water). Add a base (e.g., lithium hydroxide or sodium hydroxide) and stir the mixture at room temperature or with gentle heating.

  • Monitoring: Monitor the hydrolysis by TLC until the starting material is consumed.

  • Work-up and Isolation: Acidify the reaction mixture with a suitable acid (e.g., hydrochloric acid) to precipitate the product. Filter the solid, wash with cold water, and dry under vacuum to afford the desired carboxylic acid.

Characterization

Due to the lack of published spectral data, a detailed characterization table cannot be provided. However, the following analytical techniques would be essential for confirming the structure and purity of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: Would show characteristic signals for the protons on the pyridine ring. The chemical shifts and coupling constants would be indicative of the substitution pattern.

  • ¹³C NMR: Would reveal the number of unique carbon environments, including the quaternary carbon attached to the fluorine atoms and the carboxylic acid carbon.

  • ¹⁹F NMR: Would show a singlet corresponding to the two equivalent fluorine atoms.

Mass Spectrometry (MS)

Mass spectrometry would be used to determine the molecular weight of the compound and to analyze its fragmentation pattern, further confirming its structure. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition.

Infrared (IR) Spectroscopy

The IR spectrum would show characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, and C-F stretching vibrations.

Logical Workflow for Characterization

The following diagram illustrates the logical workflow for the characterization of the final product.

CharacterizationWorkflow SynthesizedProduct Synthesized Product NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) SynthesizedProduct->NMR MS Mass Spectrometry (LC-MS, HRMS) SynthesizedProduct->MS IR IR Spectroscopy SynthesizedProduct->IR Purity Purity Assessment (HPLC, Elemental Analysis) SynthesizedProduct->Purity FinalConfirmation Structural Confirmation and Purity Data NMR->FinalConfirmation MS->FinalConfirmation IR->FinalConfirmation Purity->FinalConfirmation

Caption: Logical workflow for the analytical characterization of the synthesized compound.

Conclusion

While this compound is commercially available, detailed public information regarding its synthesis and full characterization is scarce. The information provided in this guide offers a foundational understanding based on general chemical principles and data from commercial suppliers. Researchers and drug development professionals seeking to work with this compound are encouraged to perform thorough literature searches for analogous structures and to develop and validate their own synthetic and analytical methods.

References

An In-depth Technical Guide on the Physicochemical Properties of 2-(Pyridin-2-yl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-(Pyridin-2-yl)acetic acid is a heterocyclic compound belonging to the class of pyridines and their derivatives. It features a pyridine ring, a six-membered aromatic heterocycle with one nitrogen atom, attached to an acetic acid moiety. This structure imparts both acidic and basic characteristics to the molecule, influencing its physicochemical properties and potential applications. Notably, it is a known metabolite of betahistine, an antivertigo drug. An understanding of its physicochemical properties is crucial for its application in drug development, chemical synthesis, and material science.

Physicochemical Properties

The key physicochemical properties of 2-(Pyridin-2-yl)acetic acid are summarized in the table below. These parameters are critical in predicting the behavior of the compound in various chemical and biological systems.

PropertyValueSource
Molecular Formula C₇H₇NO₂[1]
Molecular Weight 137.14 g/mol [1][2]
Melting Point 135 °C (decomposes)[3]
pKa (Strongest Acidic) 3.35[4]
logP 0.57[4]
Water Solubility 63.5 g/L[4]

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties are outlined below. These protocols are standard procedures in chemical and pharmaceutical research.

The melting point of a compound is a crucial indicator of its purity.[5]

  • Apparatus : Capillary melting point apparatus (e.g., Mel-Temp) or a Thiele tube setup.[6]

  • Procedure :

    • A small, finely powdered sample of the compound is packed into a capillary tube to a height of 2-3 mm.[6][7]

    • The capillary tube is placed in the heating block of the apparatus.[6]

    • The sample is heated rapidly to about 20°C below the expected melting point, and then the heating rate is slowed to approximately 2°C per minute.[5]

    • The temperature at which the first liquid droplet appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting point range.[6] For a pure compound, this range is typically narrow (0.5-1.0°C).[5]

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. Potentiometric titration is a common method for its determination.[8]

  • Apparatus : pH meter with a combined glass electrode, burette, beaker, and magnetic stirrer.

  • Procedure :

    • A known concentration of 2-(Pyridin-2-yl)acetic acid is dissolved in a beaker of deionized water.

    • The pH electrode is calibrated using standard buffer solutions and then immersed in the sample solution.

    • A standardized solution of a strong base (e.g., NaOH) is added in small increments from the burette.

    • The pH of the solution is recorded after each addition, allowing the system to equilibrate.

    • A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point.

NMR spectroscopy can also be utilized to determine pKa values by monitoring the chemical shift changes of specific protons as a function of pH.[9]

LogP is a measure of a compound's lipophilicity, which is its ability to dissolve in fats, oils, and lipids. The shake-flask method is a classical approach for its determination.[10][11]

  • Apparatus : Separatory funnel, shaker, centrifuge (optional), and an analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer or HPLC).

  • Procedure :

    • A known amount of 2-(Pyridin-2-yl)acetic acid is dissolved in a mixture of n-octanol and water in a separatory funnel.[11]

    • The mixture is shaken until equilibrium is reached, allowing the compound to partition between the two immiscible phases.[11]

    • The layers are separated, and the concentration of the compound in each phase is determined analytically.[11]

    • The partition coefficient (P) is calculated as the ratio of the concentration in the organic phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.[11]

High-performance thin-layer chromatography (HPTLC) and other chromatographic methods can also be employed to determine lipophilicity.[10]

Solubility is a critical parameter, especially in drug development, as it affects bioavailability.

  • Apparatus : Vials, shaker or rotator, filtration device, and an analytical instrument for concentration measurement.

  • Procedure :

    • An excess amount of 2-(Pyridin-2-yl)acetic acid is added to a known volume of water in a vial.

    • The mixture is agitated at a constant temperature until equilibrium is established.

    • The saturated solution is then filtered to remove any undissolved solid.

    • The concentration of the dissolved compound in the filtrate is measured using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC). This concentration represents the aqueous solubility.

Synthesis and Workflow

The synthesis of 2-(Pyridin-2-yl)acetic acid can be achieved through various synthetic routes. A common method involves the hydrolysis of its corresponding ester, ethyl 2-pyridylacetate.[12]

G cluster_0 Synthesis of 2-(Pyridin-2-yl)acetic acid A Ethyl 2-pyridylacetate C Heating and Stirring (50°C, 30 min) A->C B Potassium Hydroxide in Ethanol/Water B->C D Hydrolysis C->D E Ethanol Distillation D->E F Extraction with Diethyl Ether E->F G Acidification (pH 2 with HCl) F->G H Concentration to Dryness G->H I Crystallization from Diethyl Ether H->I J Filtration and Washing I->J K Vacuum Drying J->K L 2-(Pyridin-2-yl)acetic acid K->L

Caption: Synthetic workflow for 2-(Pyridin-2-yl)acetic acid.

A convenient three-component synthesis of substituted pyridylacetic acid derivatives has also been reported, utilizing Meldrum's acids as key reagents.[13]

Logical Relationships in Physicochemical Profiling

The physicochemical properties of a compound are interconnected and influence its overall behavior. The following diagram illustrates the logical flow of how these properties are determined and how they relate to each other.

G cluster_1 Physicochemical Property Determination Compound Pure Compound MeltingPoint Melting Point Determination Compound->MeltingPoint Input for Purity Purity Assessment MeltingPoint->Purity Indicates pKa pKa Determination Purity->pKa Prerequisite for logP logP Determination Purity->logP Prerequisite for Solubility Solubility Determination Purity->Solubility Prerequisite for ADME ADME Profile Prediction pKa->ADME Influences logP->ADME Influences Solubility->ADME Influences

Caption: Interrelation of physicochemical property determination.

References

Unraveling the Mechanism of Action of 2,2-Difluoro-2-(pyridin-2-YL)acetic acid: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search of available scientific literature and databases, there is currently no specific information regarding the mechanism of action, biological activity, or therapeutic targets of the chemical compound 2,2-Difluoro-2-(pyridin-2-YL)acetic acid. This document outlines the current landscape of knowledge and provides a theoretical framework based on the analysis of its core chemical structures: a pyridine ring and a difluoroacetic acid moiety.

This technical guide is intended for researchers, scientists, and drug development professionals. Due to the absence of direct experimental data for the specified molecule, this paper will explore the known biological activities of related compounds to infer potential, yet unverified, mechanisms of action.

Chemical Structure and Properties

This compound is a synthetic organic compound. Its structure is characterized by a central alpha-carbon double-fluorinated and bonded to both a carboxylic acid group and a pyridine ring at the 2-position.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₇H₅F₂NO₂PubChem
Molecular Weight173.12 g/mol PubChem
AppearanceWhite to off-white solidGeneric Supplier Data
SolubilitySoluble in organic solvents such as DMSO and methanolGeneric Supplier Data

Potential (but Unverified) Mechanisms of Action Based on Structural Analogs

Given the lack of direct evidence, we can hypothesize potential mechanisms of action by examining the known biological roles of its constituent chemical motifs.

Insights from Pyridine-Containing Compounds

The pyridine ring is a common scaffold in a vast array of biologically active compounds and approved pharmaceuticals. Pyridine derivatives have been shown to exhibit a wide range of activities, including but not limited to, acting as enzyme inhibitors, receptor antagonists, and signaling modulators.

  • Enzyme Inhibition: Pyridine carboxylic acids, a class to which the target compound belongs, are known to be effective enzyme inhibitors.[1][2] The nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor, and the overall electronic properties of the ring can facilitate interactions with the active sites of various enzymes.

Figure 1: Hypothetical Enzyme Inhibition

Enzyme_Inhibition Compound This compound ActiveSite Active Site Binding Compound->ActiveSite Binds to Enzyme Target Enzyme (e.g., Kinase, Protease) Enzyme->ActiveSite Inhibition Inhibition of Enzyme Activity ActiveSite->Inhibition Downstream Modulation of Downstream Signaling Inhibition->Downstream

Caption: Hypothetical binding of the compound to an enzyme active site, leading to inhibition.

Insights from Difluoroacetic Acid Derivatives

The presence of two fluorine atoms on the alpha-carbon can significantly alter the acidity, lipophilicity, and metabolic stability of the carboxylic acid. This modification is a common strategy in medicinal chemistry to enhance the pharmacokinetic and pharmacodynamic properties of a drug candidate.

  • Metabolic Stability: The C-F bond is exceptionally strong, making the difluoromethyl group resistant to metabolic degradation. This could potentially lead to a longer biological half-life.

  • Modulation of Acidity: The electron-withdrawing nature of the fluorine atoms increases the acidity of the carboxylic acid proton, which could influence its interaction with biological targets.

Experimental Protocols for Future Investigation

To elucidate the true mechanism of action of this compound, a systematic series of in vitro and in vivo experiments would be required.

In Vitro Screening
  • Target-Based Screening:

    • Enzyme Inhibition Assays: A broad panel of enzyme assays (e.g., kinases, proteases, phosphatases) should be conducted to identify potential targets. The compound would be incubated with purified enzymes and their respective substrates, and the enzyme activity would be measured.

    • Receptor Binding Assays: Radioligand binding assays could be used to determine if the compound binds to a wide range of G-protein coupled receptors (GPCRs), ion channels, or nuclear receptors.

  • Phenotypic Screening:

    • Cell Viability Assays: The compound's effect on the proliferation and viability of various cancer cell lines and normal cell lines should be assessed using assays such as MTT or CellTiter-Glo.

    • High-Content Imaging: This technique can be used to observe changes in cellular morphology, protein localization, and other cellular phenotypes in response to compound treatment.

Figure 2: Experimental Workflow for In Vitro Screening

In_Vitro_Workflow cluster_target Target-Based Screening cluster_phenotypic Phenotypic Screening EnzymeAssay Enzyme Inhibition Assays HitIdentification Hit Identification EnzymeAssay->HitIdentification ReceptorAssay Receptor Binding Assays ReceptorAssay->HitIdentification CellViability Cell Viability Assays CellViability->HitIdentification HCS High-Content Imaging HCS->HitIdentification Compound This compound Compound->EnzymeAssay Compound->ReceptorAssay Compound->CellViability Compound->HCS MechanismDeconvolution Mechanism Deconvolution HitIdentification->MechanismDeconvolution

Caption: A proposed workflow for the initial in vitro screening of the compound.

Conclusion and Future Directions

References

Technical Guide: Spectroscopic and Physicochemical Properties of 2,2-Difluoro-2-(pyridin-2-YL)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Reference: 2,2-Difluoro-2-(pyridin-2-YL)acetic acid CAS Number: 1039621-73-2

This document provides a summary of the available physicochemical properties for this compound. An extensive search of public databases, scientific literature, and patent repositories was conducted to obtain experimental spectroscopic data (NMR, IR, MS) and associated experimental protocols.

Important Note: As of the date of this document, detailed experimental spectroscopic data (NMR, IR, and Mass Spectrometry) for this compound are not publicly available. While the compound is commercially available, the suppliers do not provide this information in their public documentation. Consequently, the following sections summarize the known properties and provide predicted data where possible.

Physicochemical Properties

A summary of the basic physicochemical properties of this compound is provided in the table below. This information has been aggregated from various chemical supplier databases.

PropertyValueSource
CAS Number 1039621-73-2[1]
Molecular Formula C₇H₅F₂NO₂[1]
Molecular Weight 173.119 g/mol [1]
IUPAC Name This compound[2]
Canonical SMILES C1=CC=NC(=C1)C(C(=O)O)(F)FN/A
InChI Key YSLRWDAJQZZLAQ-UHFFFAOYSA-N[2]

Spectroscopic Data

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental NMR data (¹H, ¹³C, ¹⁹F) for this compound is not available in the public domain. For drug development and research purposes, acquiring this data experimentally would be a critical step for structural verification and purity assessment.

2.2. Infrared (IR) Spectroscopy

No public IR spectra for this compound have been found.

2.3. Mass Spectrometry (MS)

Experimental mass spectrometry data is not publicly available. However, predicted mass-to-charge ratios (m/z) for common adducts of a structural isomer, 2,2-difluoro-2-(pyridin-4-yl)acetic acid, are available and may provide a useful reference.

AdductPredicted m/z
[M+H]⁺ 174.03612
[M+Na]⁺ 196.01806
[M-H]⁻ 172.02156
[M]⁺ 173.02829

Data for 2,2-difluoro-2-(pyridin-4-yl)acetic acid

Experimental Protocols

Detailed experimental protocols for the synthesis and spectroscopic analysis of this compound are not described in the accessible scientific literature or patent databases. General synthetic methods for related pyridine-acetic acid derivatives have been reported, but a specific, validated protocol for this compound is not available.

Logical Workflow for Compound Characterization

For researchers who have synthesized or acquired this compound, a standard workflow for its characterization would be as follows. This logical workflow is represented by the diagram below.

G cluster_synthesis Synthesis & Purification cluster_characterization Spectroscopic Characterization cluster_documentation Data Analysis & Documentation synthesis Synthesis of Compound purification Purification (e.g., Chromatography, Recrystallization) synthesis->purification nmr NMR Spectroscopy (1H, 13C, 19F) purification->nmr ms Mass Spectrometry (e.g., ESI-MS) purification->ms ir IR Spectroscopy purification->ir purity Purity Analysis (e.g., HPLC, LC-MS) purification->purity analysis Data Interpretation & Structural Verification nmr->analysis ms->analysis ir->analysis purity->analysis report Generation of Technical Report analysis->report

References

In-Depth Technical Guide: Difluoro(pyridin-2-yl)acetic acid (CAS 1039621-73-2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Difluoro(pyridin-2-yl)acetic acid, identified by CAS number 1039621-73-2, is a fluorinated heterocyclic compound that has emerged as a valuable building block in medicinal chemistry and drug discovery. Its structure, featuring a pyridine ring attached to a difluoroacetic acid moiety, offers a unique combination of properties that make it an attractive starting point for the synthesis of novel therapeutic agents. The incorporation of fluorine atoms can significantly modulate the physicochemical and biological properties of molecules, including metabolic stability, lipophilicity, and binding affinity to target proteins. This technical guide provides a comprehensive overview of the known properties and applications of this compound, with a focus on its role as a key intermediate in synthetic chemistry.

Physicochemical Properties

The fundamental properties of Difluoro(pyridin-2-yl)acetic acid are summarized in the table below. These characteristics are essential for its handling, characterization, and application in chemical synthesis.

PropertyValueSource
CAS Number 1039621-73-2[1][2]
IUPAC Name 2,2-difluoro-2-(pyridin-2-yl)acetic acid[2]
Synonym Compound FL0175[3][4]
Molecular Formula C₇H₅F₂NO₂[2][3]
Molecular Weight 173.12 g/mol [3]
Appearance Solid[3]

Applications in Drug Discovery and Synthesis

Difluoro(pyridin-2-yl)acetic acid is primarily utilized as a fragment molecule and a versatile scaffold in the design and synthesis of more complex molecules with potential therapeutic applications.[3][4] Its utility stems from the presence of multiple reactive sites that allow for molecular linking, expansion, and modification.

The carboxylic acid group can be readily converted into a variety of functional groups, such as esters, amides, and ketones, enabling the covalent linkage to other molecular fragments. The pyridine ring, a common motif in many biologically active compounds, can participate in various coupling reactions and also influence the overall polarity and solubility of the resulting molecule.

The gem-difluoro group adjacent to the carboxylic acid is a key feature that imparts unique properties. This structural motif can serve as a bioisostere for other functional groups and can enhance the metabolic stability of a drug candidate by blocking potential sites of oxidation.

Logical Workflow for Synthetic Utilization

The general workflow for utilizing Difluoro(pyridin-2-yl)acetic acid in a drug discovery program typically involves a series of strategic synthetic transformations. The following diagram illustrates a logical relationship for its application as a synthetic building block.

G A Difluoro(pyridin-2-yl)acetic acid (CAS 1039621-73-2) B Activation of Carboxylic Acid A->B e.g., SOCl₂, EDCI C Amide Coupling B->C Amine D Esterification B->D Alcohol E Other Transformations B->E F Novel Pyridine Derivatives C->F D->F E->F G Biological Screening F->G H Lead Optimization G->H

References

The Biological Frontier: An In-depth Technical Guide to the Activity of Fluorinated Pyridine Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into pyridine carboxylic acid scaffolds has emerged as a powerful tool in medicinal chemistry and agrochemical research. This technical guide delves into the diverse biological activities of these compounds, offering a comprehensive overview of their anticancer, antimicrobial, anti-inflammatory, and herbicidal properties. By presenting quantitative data, detailed experimental methodologies, and visual representations of key biological processes, this document aims to provide a valuable resource for professionals engaged in the discovery and development of novel therapeutic and agricultural agents.

Anticancer Activity

Fluorinated pyridine carboxylic acids have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a range of human cancer cell lines. The introduction of fluorine can enhance the antiproliferative activity of the parent compounds through various mechanisms, including altered metabolic stability and target binding affinity.[1][2][3]

Quantitative Anticancer Data

The following table summarizes the in vitro anticancer activity of selected fluorinated pyridine carboxylic acid derivatives, reported as IC50 values (the concentration required to inhibit 50% of cell growth).

Compound ClassSpecific DerivativeCancer Cell LineIC50 (µM)Reference
Pyridine-ureasCompound 8eMCF-7 (Breast)0.22 (48h), 0.11 (72h)[4]
Pyridine-ureasCompound 8nMCF-7 (Breast)1.88 (48h), 0.80 (72h)[4]
Phenyl-pyridine-2-carboxylic acidRo 41-4439VariousLow micromolar[5]
Pyridine Heterocyclic HybridsCompound 3bHuh-7 (Liver)6.54[6][7]
Pyridine Heterocyclic HybridsCompound 3bA549 (Lung)15.54[6][7]
Pyridine Heterocyclic HybridsCompound 3bMCF-7 (Breast)6.13[6][7]
Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of chemical compounds.

Principle:

This assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of living cells.

Procedure:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (fluorinated pyridine carboxylic acid derivatives) and a vehicle control. Include a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) under standard cell culture conditions (37°C, 5% CO2).

  • MTT Addition: Add MTT solution to each well and incubate for an additional 2-4 hours.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting cell viability against compound concentration.[6][7]

MTT_Assay_Workflow MTT Assay Experimental Workflow A Seed Cancer Cells in 96-well plate B Treat with Compounds A->B Adherence C Incubate (48-72h) B->C D Add MTT Solution C->D E Incubate (2-4h) D->E F Solubilize Formazan E->F G Measure Absorbance F->G H Calculate IC50 G->H

MTT Assay Workflow

Antimicrobial Activity

Fluorinated pyridine carboxylic acids have shown promise as antimicrobial agents, with activity against a range of bacteria and fungi. The fluorine atom can enhance antimicrobial efficacy by improving cell penetration and binding to microbial targets.[8]

Quantitative Antimicrobial Data

The following table presents the Minimum Inhibitory Concentration (MIC) values for selected fluorinated pyridine carboxylic acid derivatives against various microbial strains. The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Compound ClassSpecific DerivativeMicrobial StrainMIC (µg/mL)Reference
Nicotinic Acid DerivativeCompound 13Staphylococcus aureus ATCC 43300 (MRSA)7.81[9]
Nicotinic Acid DerivativeCompound 13Staphylococcus epidermidis ATCC 122281.95[9]
1,3,4-Oxadiazoline DerivativeCompound 25Bacillus subtilis ATCC 66337.81[9]
1,3,4-Oxadiazoline DerivativeCompound 25Staphylococcus aureus ATCC 65387.81[9]
4-Trifluoromethylpyridine NucleosideCompound 4Staphylococcus aureus1.3-4.9[10][11]
4-Trifluoromethylpyridine NucleosideCompound 5Bacillus infantis1.3-4.9[10][11]
4-Trifluoromethylpyridine NucleosideCompound 6Escherichia coli1.3-4.9[10][11]
4-Trifluoromethylpyridine NucleosideCompound 7Stenotrophomonas maltophilia1.3-4.9[10][11]
Nicotinamide DerivativeCompound 16gCandida albicans SC53140.25[12]
Nicotinamide DerivativeCompound 16gFluconazole-resistant C. albicans0.125-1[12]
Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a standardized technique used to determine the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.

Principle:

This method involves preparing two-fold serial dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is determined as the lowest concentration of the agent that inhibits visible growth after incubation.

Procedure:

  • Prepare Stock Solution: Dissolve the test compound in a suitable solvent (e.g., DMSO).

  • Serial Dilutions: Perform two-fold serial dilutions of the compound in Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi) in a 96-well plate.

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism equivalent to a 0.5 McFarland standard.

  • Inoculation: Inoculate each well of the microtiter plate with the microbial suspension.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 35°C for 24 hours for bacteria, 35°C for 24-48 hours for fungi).

  • MIC Determination: Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[13]

MIC_Determination_Workflow Broth Microdilution for MIC Determination A Prepare Compound Stock Solution B Serial Dilutions in Broth A->B D Inoculate Wells B->D C Prepare Microbial Inoculum C->D E Incubate Plate D->E F Read Results (Visual Inspection) E->F G Determine MIC F->G

MIC Determination Workflow

Anti-inflammatory Activity

Certain fluorinated pyridine carboxylic acid derivatives have been investigated for their anti-inflammatory properties, often through the inhibition of key inflammatory mediators like cyclooxygenase (COX) enzymes and the production of reactive oxygen species (ROS).[14][15]

Quantitative Anti-inflammatory Data

The following table summarizes the in vitro anti-inflammatory activity of selected isonicotinic acid derivatives, reported as IC50 values for the inhibition of ROS production.

Compound ClassSpecific DerivativeAssayIC50 (µg/mL)Reference
IsonicotinateCompound 5ROS Inhibition1.42 ± 0.1[14]
IsonicotinateCompound 8bROS Inhibition3.7 ± 1.7[14]
Standard DrugIbuprofenROS Inhibition11.2 ± 1.9[14]
Experimental Protocol: Inhibition of Reactive Oxygen Species (ROS) Production

This assay measures the ability of a compound to inhibit the production of ROS from phagocytes, a key event in the inflammatory response.

Principle:

Whole blood or isolated neutrophils are stimulated to produce ROS. A chemiluminescent probe, such as luminol, is used to detect the ROS production. The light emitted is proportional to the amount of ROS produced. The inhibitory effect of a compound is determined by the reduction in chemiluminescence.

Procedure:

  • Blood/Cell Preparation: Use diluted whole blood or isolated neutrophils.

  • Compound Incubation: Incubate the cells with various concentrations of the test compound.

  • Stimulation and Detection: Add a stimulant (e.g., serum-opsonized zymosan) and a chemiluminescent probe (luminol) to the cell suspension.

  • Measurement: Measure the chemiluminescence over time using a luminometer.

  • Data Analysis: Calculate the percentage of inhibition of ROS production relative to a control and determine the IC50 value.[14]

ROS_Inhibition_Signaling Inhibition of ROS Production Signaling Pathway cluster_0 Phagocyte Stimulant Stimulant (e.g., Zymosan) Receptor Receptor Stimulant->Receptor Signaling Intracellular Signaling Receptor->Signaling NADPH_Oxidase NADPH Oxidase Signaling->NADPH_Oxidase Activation ROS ROS Production NADPH_Oxidase->ROS Chemiluminescence Chemiluminescence (Luminol) ROS->Chemiluminescence Detection Inhibitor Fluorinated Pyridine Carboxylic Acid Inhibitor->Signaling Inhibition

ROS Inhibition Signaling

Herbicidal Activity as Auxin Mimics

A significant application of pyridine carboxylic acids, including fluorinated analogs, is in agriculture as herbicides. Many of these compounds act as synthetic auxins, mimicking the natural plant hormone indole-3-acetic acid (IAA) and causing uncontrolled growth and eventual death in susceptible plants.[8][16]

Mechanism of Action: Auxin Mimicry

Synthetic auxins bind to auxin receptors, primarily the TIR1/AFB family of F-box proteins. This binding promotes the interaction between the receptor and Aux/IAA transcriptional repressors, leading to the ubiquitination and subsequent degradation of the repressors by the 26S proteasome. The degradation of Aux/IAA proteins derepresses Auxin Response Factors (ARFs), which in turn activate the expression of auxin-responsive genes. At herbicidal concentrations, this leads to a massive and uncontrolled activation of these genes, disrupting normal plant growth and development.[17]

Auxin_Mimic_Pathway Auxin Mimic Herbicidal Action Pathway cluster_0 Plant Cell Auxin_Mimic Fluorinated Pyridine Carboxylic Acid (Auxin Mimic) TIR1_AFB TIR1/AFB Receptor Auxin_Mimic->TIR1_AFB Binds Aux_IAA Aux/IAA Repressor TIR1_AFB->Aux_IAA Promotes interaction with SCF_Complex SCF Complex Aux_IAA->SCF_Complex Recruited to Proteasome 26S Proteasome Aux_IAA->Proteasome Degradation ARF Auxin Response Factor (ARF) Aux_IAA->ARF Represses SCF_Complex->Aux_IAA Ubiquitination Auxin_Genes Auxin-Responsive Genes ARF->Auxin_Genes Activates Transcription Uncontrolled_Growth Uncontrolled Growth & Plant Death Auxin_Genes->Uncontrolled_Growth

Auxin Mimic Pathway

Enzyme Inhibition

Fluorinated pyridine carboxylic acids can also exert their biological effects through the inhibition of specific enzymes. The electronegativity and small size of the fluorine atom can lead to strong interactions with enzyme active sites, resulting in potent and selective inhibition.[15][18]

General Mechanism of Enzyme Inhibition

Enzyme inhibitors can act through various mechanisms, including competitive, non-competitive, and uncompetitive inhibition. In competitive inhibition, the inhibitor binds to the active site of the enzyme, preventing the substrate from binding. The high electronegativity of fluorine in fluorinated pyridine carboxylic acids can contribute to stronger binding to the active site, leading to effective competitive inhibition.

Enzyme_Inhibition Competitive Enzyme Inhibition Enzyme Enzyme ES_Complex Enzyme-Substrate Complex Enzyme->ES_Complex Binds Substrate EI_Complex Enzyme-Inhibitor Complex Enzyme->EI_Complex Binds Inhibitor Substrate Substrate Substrate->ES_Complex Inhibitor Fluorinated Pyridine Carboxylic Acid (Inhibitor) Inhibitor->EI_Complex ES_Complex->Enzyme Releases Product Product Product ES_Complex->Product EI_Complex->Enzyme Reversible Binding

Competitive Enzyme Inhibition

This technical guide provides a foundational understanding of the diverse biological activities of fluorinated pyridine carboxylic acids. The presented data and protocols offer a starting point for researchers to explore the potential of these compounds in various therapeutic and agricultural applications. Further investigation into their structure-activity relationships and mechanisms of action will undoubtedly lead to the development of novel and effective agents.

References

The Enigmatic History and Unexplored Potential of 2,2-Difluoro-2-(pyridin-2-YL)acetic acid: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2-Difluoro-2-(pyridin-2-YL)acetic acid, a fluorinated pyridine derivative, stands as a molecule of interest within the landscape of medicinal chemistry and drug discovery. Its unique structural features, combining the electron-withdrawing nature of two fluorine atoms with the versatile pyridine ring, suggest a potential for this compound to serve as a valuable building block in the synthesis of novel therapeutic agents. However, a comprehensive review of the scientific literature reveals a notable scarcity of information regarding its discovery, historical development, and specific biological applications. This technical guide aims to consolidate the currently available information and highlight the unexplored avenues for future research into this intriguing molecule.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValue
CAS Number 1039621-73-2
Molecular Formula C₇H₅F₂NO₂
Molecular Weight 173.12 g/mol
Appearance Solid
Purity Typically >95%

Synthesis and Discovery: An Obscure Past

Despite its availability from various chemical suppliers as a research chemical, the original synthesis and discovery of this compound are not well-documented in publicly accessible scientific literature or patent databases. The compound is primarily cataloged as a building block, suggesting its utility in the construction of more complex molecules for various research and development purposes. The lack of a clear historical record presents an opportunity for chemical historians and synthetic chemists to uncover its origins.

General synthetic strategies for α,α-difluoro-α-heteroarylacetic acids often involve the fluorination of a suitable precursor. A plausible, though unconfirmed, synthetic workflow for this compound could be conceptualized as follows:

G cluster_0 Conceptual Synthetic Pathway start 2-Acetylpyridine step1 α-Halogenation start->step1 e.g., NBS, CCl4 step2 Fluorination step1->step2 e.g., AgF, MeCN step3 Hydrolysis step2->step3 e.g., NaOH, H2O end This compound step3->end

Caption: A conceptual workflow for the synthesis of this compound.

Potential Applications in Drug Discovery

The incorporation of fluorine atoms into drug candidates is a well-established strategy to enhance metabolic stability, binding affinity, and bioavailability. The difluoromethyl group, in particular, can act as a bioisostere for a hydroxyl or thiol group, potentially leading to improved pharmacological properties. The pyridine moiety is also a common feature in many approved drugs, known for its ability to engage in hydrogen bonding and other interactions with biological targets.

Given these structural characteristics, this compound could be a valuable starting material for the development of inhibitors for various enzyme classes. For instance, its structural similarity to certain metabolites could make it a candidate for inhibiting enzymes involved in metabolic pathways.

Biological Activity: A Call for Investigation

A thorough search of the scientific literature did not yield any specific studies detailing the biological activity of this compound. There is a clear lack of data regarding its efficacy in any biological assays, its mechanism of action, or its potential involvement in any signaling pathways. This represents a significant knowledge gap and a compelling area for future research.

A logical first step in exploring the biological potential of this compound would be to perform a broad-spectrum screening against a panel of common drug targets.

G cluster_1 Proposed Biological Screening Workflow compound This compound screening High-Throughput Screening compound->screening Assay Panels (e.g., Kinases, GPCRs) target_id Target Identification & Validation screening->target_id Hit Identification lead_opt Lead Optimization target_id->lead_opt Structure-Activity Relationship preclinical Preclinical Studies lead_opt->preclinical

Caption: A proposed workflow for the biological evaluation of this compound.

Conclusion and Future Directions

This compound remains a molecule with an unwritten history and an unexplored potential. While its commercial availability as a research chemical suggests its utility in synthetic chemistry, the absence of dedicated studies on its discovery, synthesis, and biological activity is striking. This technical overview serves as a call to the scientific community to investigate this compound further. Elucidating its origins and exploring its pharmacological properties could unlock new avenues in drug discovery and development. The unique combination of a difluoromethyl group and a pyridine ring warrants a closer examination of this enigmatic molecule.

Theoretical and Experimental Insights into 2,2-Difluoro-2-(pyridin-2-yl)acetic acid: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the theoretical and experimental aspects of 2,2-Difluoro-2-(pyridin-2-yl)acetic acid, a fluorinated pyridine derivative of significant interest in medicinal chemistry and drug discovery. Due to its structural features, this compound holds potential as a versatile building block for the synthesis of novel therapeutic agents. This document summarizes its fundamental properties, outlines proposed theoretical studies, presents a putative synthesis protocol, and details methods for its characterization. While specific experimental data for this compound is not extensively available in the public domain, this guide furnishes a robust framework for its synthesis and evaluation based on established methodologies for analogous compounds.

Introduction

The strategic incorporation of fluorine into organic molecules is a well-established strategy in modern drug design. The unique properties of fluorine, such as its high electronegativity, small size, and ability to form strong carbon-fluorine bonds, can significantly modulate the physicochemical and pharmacological properties of a molecule, including its metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2] Pyridine scaffolds are also a cornerstone in medicinal chemistry, appearing in a wide array of approved drugs.[3] The combination of a difluoromethyl group and a pyridinyl moiety in this compound presents a compelling scaffold for the development of novel therapeutics. This document serves as a technical resource for researchers engaged in the study and application of this promising compound.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1.

PropertyValueReference
IUPAC Name This compound[4]
CAS Number 1039621-73-2[4][5]
Molecular Formula C₇H₅F₂NO₂[4][5]
Molecular Weight 173.12 g/mol [4]
Appearance Solid[4]
Purity Typically ≥98% (commercial sources)[4]
Canonical SMILES C1=CC=NC(=C1)C(C(=O)O)(F)F
InChI Key YSLRWDAJQZZLAQ-UHFFFAOYSA-N[4]

Theoretical Studies

Proposed Computational Workflow

G cluster_input Input cluster_dft DFT Calculations cluster_output Output & Analysis start Define Molecular Structure (this compound) geom_opt Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) start->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc nbo_analysis Natural Bond Orbital (NBO) Analysis geom_opt->nbo_analysis fmo_analysis Frontier Molecular Orbital (FMO) Analysis geom_opt->fmo_analysis mep_analysis Molecular Electrostatic Potential (MEP) Mapping geom_opt->mep_analysis struct_params Optimized Geometric Parameters (Bond lengths, angles) geom_opt->struct_params thermo_props Thermodynamic Properties (Zero-point energy, enthalpy) freq_calc->thermo_props spectral_sim Simulated Spectra (IR, NMR) freq_calc->spectral_sim reactivity_desc Reactivity Descriptors (Atomic charges, orbital contributions) nbo_analysis->reactivity_desc electronic_props Electronic Properties (HOMO-LUMO gap, dipole moment) fmo_analysis->electronic_props mep_analysis->reactivity_desc

Proposed workflow for DFT studies.
Key Areas of Theoretical Investigation

  • Conformational Analysis: To identify the most stable conformers and the rotational barriers around the C-C single bond.

  • Electronic Properties: Calculation of HOMO-LUMO energy gap to understand the molecule's kinetic stability and chemical reactivity.

  • Spectroscopic Properties: Prediction of ¹H, ¹³C, and ¹⁹F NMR chemical shifts and IR vibrational frequencies to aid in experimental characterization.

  • Reactivity Indices: Analysis of atomic charges and Fukui functions to predict sites susceptible to electrophilic and nucleophilic attack.

Experimental Protocols

Proposed Synthesis of this compound

A plausible synthetic route to the title compound involves the difluorination of a suitable precursor, such as a pyridin-2-yl substituted ketoester or dithioketal, followed by hydrolysis. The following is a generalized, hypothetical protocol based on established methods for the synthesis of α,α-difluoro carboxylic acids.[6]

G cluster_synthesis Synthetic Pathway start Starting Material (e.g., Ethyl 2-(pyridin-2-yl)-2-oxoacetate) step1 Formation of Dithioacetal start->step1 1. Ethanedithiol, BF3·OEt2 step2 Oxidative Fluorination (e.g., with BrF3 or Selectfluor®) step1->step2 2. Oxidative Fluorinating Agent step3 Hydrolysis step2->step3 3. Acid or Base product This compound step3->product 4. Workup

A putative synthetic pathway.

Materials:

  • Ethyl 2-(pyridin-2-yl)-2-oxoacetate

  • 1,2-Ethanedithiol

  • Boron trifluoride diethyl etherate (BF₃·OEt₂)

  • A suitable oxidative fluorinating agent (e.g., N-Fluorobenzenesulfonimide (NFSI), Selectfluor®)

  • Anhydrous solvent (e.g., Dichloromethane, Acetonitrile)

  • Aqueous acid (e.g., HCl) or base (e.g., NaOH) for hydrolysis

  • Organic solvents for extraction (e.g., Ethyl acetate)

  • Drying agent (e.g., Anhydrous sodium sulfate)

Procedure:

  • Dithioacetal Formation: To a solution of ethyl 2-(pyridin-2-yl)-2-oxoacetate in an anhydrous solvent, add 1,2-ethanedithiol followed by a catalytic amount of BF₃·OEt₂. Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).

  • Work-up and Isolation: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the dithioacetal intermediate.

  • Oxidative Fluorination: Dissolve the dithioacetal intermediate in an appropriate anhydrous solvent. Cool the solution to a suitable temperature (e.g., 0 °C or -78 °C) and add the oxidative fluorinating agent portion-wise. Allow the reaction to proceed until completion.

  • Hydrolysis: The resulting crude difluoroester is then subjected to acidic or basic hydrolysis to yield the corresponding carboxylic acid.

  • Purification: The final product can be purified by recrystallization or column chromatography.

Proposed Spectroscopic Characterization

The structural elucidation of the synthesized this compound would be performed using standard spectroscopic techniques. The expected data, based on the analysis of similar structures, are summarized below.

4.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NucleusPredicted Chemical Shift (ppm)MultiplicityCoupling Constant (J)Assignment
¹H~8.6d~4-5 HzH6 (Pyridine)
¹H~7.9td~8, 2 HzH4 (Pyridine)
¹H~7.6d~8 HzH3 (Pyridine)
¹H~7.4t~6 HzH5 (Pyridine)
¹HBroad singlets--COOH
¹³C~165 (t)t~30-40 Hz-COOH
¹³C~149s-C2 (Pyridine)
¹³C~148s-C6 (Pyridine)
¹³C~138s-C4 (Pyridine)
¹³C~126s-C5 (Pyridine)
¹³C~123s-C3 (Pyridine)
¹³C~115 (t)t~250-260 Hz-CF₂-
¹⁹F~ -80 to -100s--CF₂-

4.2.2. Infrared (IR) Spectroscopy

Wavenumber (cm⁻¹)IntensityAssignment
3300-2500BroadO-H stretch (Carboxylic acid)
~1730StrongC=O stretch (Carboxylic acid)
~1600, ~1580MediumC=C and C=N ring stretching
1300-1100StrongC-F stretch

4.2.3. Mass Spectrometry (MS)

m/z (Method)Interpretation
174.0361 (ESI+)[M+H]⁺
196.0180 (ESI+)[M+Na]⁺
128.0255 (EI)[M-COOH]⁺
78.0422 (EI)[Pyridine]⁺

Biological Activity and Potential Applications

While there is a lack of specific biological data for this compound in the scientific literature, the known pharmacological activities of fluorinated pyridine derivatives suggest several potential areas of investigation.[1][3] These include, but are not limited to, applications as anticancer, anti-inflammatory, and antimicrobial agents. The α,α-difluoroacetic acid moiety can act as a bioisostere for a carboxylic acid or a gem-dimethyl group, potentially influencing enzyme inhibition or receptor binding.

A proposed workflow for the initial biological screening of this compound is presented below.

G cluster_screening Biological Screening Workflow start Synthesized Compound step1 In vitro Cytotoxicity Assays (e.g., on various cancer cell lines) start->step1 step2 Enzyme Inhibition Assays (Target-based screening) start->step2 step3 Antimicrobial Screening (e.g., against bacterial and fungal strains) start->step3 step4 Hit Identification step1->step4 step2->step4 step3->step4 step5 Lead Optimization step4->step5

Proposed workflow for biological screening.

Further studies would be required to elucidate any specific mechanism of action and to identify potential protein targets.

Conclusion

This compound represents a molecule of considerable interest for the development of new chemical entities in the pharmaceutical and agrochemical sectors. This technical guide has provided a foundational overview of its properties, along with proposed theoretical and experimental frameworks for its comprehensive study. While a significant portion of the detailed experimental data remains to be publicly documented, the protocols and predictive data presented herein offer a valuable starting point for researchers. Future investigations into the synthesis, characterization, and biological evaluation of this compound are warranted to fully explore its therapeutic potential.

References

Potential Research Areas for 2,2-Difluoro-2-(pyridin-2-yl)acetic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2,2-Difluoro-2-(pyridin-2-yl)acetic acid is a fluorinated heterocyclic compound with significant potential as a scaffold in drug discovery and as a tool for chemical biology. The strategic incorporation of a difluoromethyl group directly adjacent to a carboxylic acid and a pyridine ring offers a unique combination of physicochemical properties that can be exploited for the development of novel therapeutics. This technical guide outlines promising research avenues for this molecule, focusing on its potential as an enzyme inhibitor, a modulator of protein-protein interactions, and a versatile building block in medicinal chemistry. Detailed experimental protocols and conceptual frameworks are provided to facilitate further investigation.

Physicochemical and Structural Rationale for Research

The therapeutic potential of this compound is rooted in the distinct properties of its constituent moieties:

  • Pyridine Ring: A ubiquitous scaffold in FDA-approved drugs, the pyridine nitrogen can act as a hydrogen bond acceptor and engage in π-π stacking with aromatic residues in protein binding sites.[1][2][3][4] This facilitates target recognition and binding affinity. The substitution pattern on the pyridine ring allows for fine-tuning of steric and electronic properties.[1]

  • α,α-Difluoroacetic Acid Moiety: The two fluorine atoms significantly lower the pKa of the carboxylic acid, making it a stronger acid and potentially a more effective mimic of phosphate groups in biological systems. The difluoromethyl group is also recognized as a "lipophilic hydrogen bond donor," capable of forming non-classical hydrogen bonds, and can serve as a bioisostere for hydroxyl, thiol, or amine groups.[5][6] This moiety can enhance metabolic stability by blocking sites susceptible to enzymatic oxidation.[7]

  • Carboxylic Acid Group: This functional group is a key pharmacophoric element, capable of forming strong ionic and hydrogen bonds with biological targets. However, it can also present challenges in terms of membrane permeability and metabolic liability.[8][9] The unique electronic environment of this particular carboxylic acid, influenced by the adjacent fluorine atoms, makes it a compelling subject for bioisosteric replacement studies.[10][11]

A summary of the key physicochemical properties of the core structure is presented in Table 1.

PropertyValue/CharacteristicSignificance in Drug Discovery
Molecular Weight173.12 g/mol Adherence to Lipinski's Rule of Five for oral bioavailability.
pKa (estimated)~2-3Increased acidity compared to non-fluorinated analogs; potential phosphate mimic.
Hydrogen Bond Acceptors3 (N in pyridine, 2 O in carboxyl)Potential for multiple interactions with biological targets.[1]
Hydrogen Bond Donors1 (OH of carboxyl), potential C-F--H-XThe difluoromethyl group can act as a weak hydrogen bond donor.[6]
Lipophilicity (XLogP3)~0.5Moderate lipophilicity, suggesting a balance between solubility and permeability.

Proposed Research Areas

As an Inhibitor of Hydrolytic Enzymes

The electrophilic nature of the carbon atom bearing the two fluorine atoms, coupled with the adjacent carboxylic acid, makes this compound a prime candidate for inhibiting hydrolytic enzymes such as proteases, esterases, and phosphatases. The difluoromethyl ketone and related structures are known to act as transition-state analog inhibitors, forming stable hemiacetal or hemiketal adducts with active site serine, cysteine, or threonine residues.[12]

Hypothesis: this compound and its derivatives can act as covalent or non-covalent inhibitors of hydrolytic enzymes by mimicking the tetrahedral transition state of substrate hydrolysis.

Potential Targets:

  • Serine Proteases: (e.g., Thrombin, Trypsin, Chymotrypsin)

  • Cysteine Proteases: (e.g., Caspases, Cathepsins)

  • Metallo-β-lactamases: (Implicated in antibiotic resistance)

A proposed workflow for screening and characterization is depicted below.

G cluster_0 Screening Phase cluster_1 Mechanism of Action Studies cluster_2 Cellular and In Vivo Validation a Compound Library (Amide/Ester Derivatives) b Enzyme Activity Assays (e.g., FRET-based) a->b c Hit Identification (IC50 Determination) b->c d Enzyme Kinetics (Ki Determination, Reversibility) c->d e Mass Spectrometry (Covalent Adduct Identification) d->e f X-ray Crystallography (Binding Mode Analysis) d->f g Cell-Based Assays (Target Engagement, Phenotypic Effects) f->g h In Vivo Models (Disease-Relevant Animal Models) g->h

Figure 1: Workflow for the evaluation of this compound derivatives as enzyme inhibitors.

As a Scaffold for Kinase Inhibitors

The pyridine ring is a well-established hinge-binding motif in a multitude of kinase inhibitors. The nitrogen atom typically forms a critical hydrogen bond with the backbone amide of the kinase hinge region. The difluoroacetic acid moiety can be derivatized into amides and other functional groups to explore interactions with other regions of the ATP binding pocket.

Hypothesis: Amide derivatives of this compound can be designed as potent and selective kinase inhibitors.

Potential Kinase Targets:

  • Receptor Tyrosine Kinases: (e.g., EGFR, VEGFR)

  • Non-receptor Tyrosine Kinases: (e.g., Src, Abl)

  • Serine/Threonine Kinases: (e.g., MAP kinases, CDKs)

The following diagram illustrates the conceptual interaction of a hypothetical derivative with a kinase active site.

G cluster_0 Kinase ATP Binding Pocket cluster_1 Inhibitor Molecule hinge Hinge Region (Backbone Amide) gatekeeper Gatekeeper Residue d_loop DFG Motif pyridine Pyridine Ring pyridine->hinge H-Bond linker Difluoro-Amide Linker linker->d_loop Potential H-Bond tail Substituted Aryl Group tail->gatekeeper Hydrophobic Interaction

Figure 2: Conceptual binding mode of a derivative in a kinase active site.

As a Bioisostere for Carboxylic Acids in Known Ligands

The unique properties of the α,α-difluoroacetic acid group make it an interesting candidate for bioisosteric replacement of a simple carboxylic acid in known bioactive molecules. This strategy could lead to improved potency, selectivity, or pharmacokinetic profiles.

Hypothesis: Replacing a key carboxylic acid moiety in an existing pharmacophore with this compound (or a derivative) will modulate its biological activity and drug-like properties.

Potential Applications:

  • Non-steroidal Anti-inflammatory Drugs (NSAIDs): Many NSAIDs are aryl- or heteroarylacetic acids.

  • Antifibrotic Agents: As seen in related pyridine derivatives.

  • Metabolic Disease Targets: Where ligands often contain carboxylic acids to mimic endogenous metabolites.

A logical workflow for a bioisosteric replacement strategy is outlined below.

G a Select Known Bioactive Carboxylic Acid b Synthesize Analog with Difluoro-Pyridinyl-Acetic Acid Moiety a->b c In Vitro Target-Based Assays b->c d ADME-Tox Profiling (Permeability, Stability, Cytotoxicity) b->d e Compare Potency and Physicochemical Properties c->e d->e f Lead Optimization e->f

Figure 3: Logical workflow for a bioisosteric replacement strategy.

Experimental Protocols

General Protocol for Amide Coupling

This protocol outlines a standard procedure for synthesizing amide derivatives from this compound, which is a crucial step for exploring its potential as a kinase inhibitor or for bioisosteric replacement studies.

  • Activation of the Carboxylic Acid:

    • Dissolve this compound (1.0 eq) in an anhydrous aprotic solvent (e.g., DMF or DCM).

    • Add a coupling agent such as HATU (1.1 eq) or EDC (1.2 eq) along with an additive like HOBt (1.2 eq).

    • Add a tertiary amine base, for example, DIPEA (2.0 eq).

    • Stir the mixture at room temperature for 15-30 minutes.

  • Amine Addition:

    • Add the desired primary or secondary amine (1.0-1.2 eq) to the reaction mixture.

    • Continue stirring at room temperature for 2-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Work-up and Purification:

    • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel or by preparative HPLC to yield the desired amide.

Protocol for a Generic Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This protocol describes a representative time-resolved fluorescence resonance energy transfer (TR-FRET) assay to quantify the binding affinity of synthesized compounds to a target kinase.

  • Reagent Preparation:

    • Prepare a serial dilution of the test compound in a suitable buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

    • Prepare solutions of the target kinase, a europium-labeled anti-tag antibody (e.g., anti-GST), and an Alexa Fluor™ 647-labeled ATP-competitive kinase tracer (kinase-specific).

  • Assay Procedure:

    • In a 384-well plate, add the test compound dilutions.

    • Add the kinase and Eu-labeled antibody mixture to all wells.

    • Initiate the binding reaction by adding the Alexa Fluor™ 647-labeled tracer.

    • Incubate the plate at room temperature for 60 minutes, protected from light.

  • Data Acquisition and Analysis:

    • Read the plate on a fluorescence plate reader capable of TR-FRET, measuring emission at 665 nm and 615 nm following excitation at 340 nm.

    • Calculate the emission ratio (665 nm / 615 nm).

    • Plot the emission ratio against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Conclusion

This compound represents a promising, yet underexplored, chemical entity. Its unique structural and electronic features provide a strong rationale for its investigation in several key areas of drug discovery. The proposed research directions—targeting hydrolytic enzymes, developing kinase inhibitors, and employing it in bioisosteric replacement strategies—offer multiple avenues for identifying novel lead compounds. The experimental frameworks provided herein serve as a starting point for researchers to unlock the therapeutic potential of this versatile fluorinated building block.

References

Structural Analogues of 2,2-Difluoro-2-(pyridin-2-yl)acetic Acid: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of fluorine atoms into drug candidates has become a cornerstone of modern medicinal chemistry. The unique physicochemical properties of fluorine, such as its high electronegativity, small size, and ability to form strong carbon-fluorine bonds, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. The gem-difluoroacetic acid moiety, in particular, is a valuable pharmacophore that can act as a bioisostere for carboxylic acids, offering improved properties. This technical guide focuses on the structural analogues of 2,2-difluoro-2-(pyridin-2-yl)acetic acid, a scaffold with significant potential in drug discovery.

This document provides a comprehensive overview of the synthesis, potential biological activities, and experimental protocols relevant to the exploration of this promising class of compounds. While direct structure-activity relationship (SAR) data for a broad series of this compound analogues is not extensively available in the public domain, this guide compiles and extrapolates from structurally related compounds to provide a foundational understanding for researchers in the field.

Synthetic Methodologies

The synthesis of this compound and its analogues can be approached through several key transformations. A general and adaptable synthetic workflow is presented below, based on established methods for related α,α-difluoro-α-arylcarboxylic acids.

General Synthetic Workflow

A plausible synthetic route involves the introduction of the difluoromethyl group to a pyridyl precursor, followed by functional group manipulations to yield the final carboxylic acid.

G cluster_synthesis Synthesis Workflow start Pyridine-2-carbaldehyde intermediate1 Ethyl 2-(pyridin-2-yl)acetate start->intermediate1 e.g., Wittig reaction followed by reduction intermediate2 Ethyl 2,2-difluoro-2-(pyridin-2-yl)acetate intermediate1->intermediate2 Electrophilic Fluorination (e.g., Selectfluor®) final This compound intermediate2->final Hydrolysis

Caption: General synthetic workflow for this compound.

Detailed Experimental Protocol (Adapted from a related synthesis)

This protocol is an adapted procedure for the synthesis of α,α-difluoro-α-arylacetic acids and serves as a template for the synthesis of the title compound and its analogues.

Step 1: Synthesis of Ethyl 2-(pyridin-2-yl)acetate

  • To a solution of pyridine-2-carbaldehyde in a suitable solvent (e.g., toluene), a phosphorus ylide (e.g., (carbethoxymethylene)triphenylphosphorane) is added.

  • The reaction mixture is heated to reflux for several hours until the starting material is consumed (monitored by TLC).

  • The solvent is removed under reduced pressure, and the crude product is purified by column chromatography to yield ethyl 2-(pyridin-2-yl)acrylate.

  • The acrylate is then subjected to reduction, for example, by catalytic hydrogenation (H₂, Pd/C) in ethanol, to afford ethyl 2-(pyridin-2-yl)acetate.

Step 2: Synthesis of Ethyl 2,2-difluoro-2-(pyridin-2-yl)acetate

  • To a solution of ethyl 2-(pyridin-2-yl)acetate in an anhydrous aprotic solvent (e.g., THF) under an inert atmosphere (e.g., argon) and cooled to -78 °C, a strong base such as lithium diisopropylamide (LDA) or lithium hexamethyldisilazide (LHMDS) is added dropwise to generate the enolate.

  • After stirring for a period at low temperature, an electrophilic fluorinating agent, such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor®, dissolved in the same solvent, is added.

  • The reaction is allowed to warm to room temperature and stirred for several hours.

  • The reaction is quenched with a saturated aqueous solution of ammonium chloride, and the product is extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography.

  • This step is repeated to introduce the second fluorine atom.

Step 3: Hydrolysis to this compound

  • The purified ethyl 2,2-difluoro-2-(pyridin-2-yl)acetate is dissolved in a mixture of a suitable solvent (e.g., ethanol or THF) and an aqueous solution of a strong base (e.g., NaOH or LiOH).

  • The mixture is stirred at room temperature or gently heated until the ester hydrolysis is complete (monitored by TLC).

  • The reaction mixture is then acidified with a mineral acid (e.g., HCl) to a pH of approximately 2-3.

  • The aqueous layer is extracted with an organic solvent, and the combined organic extracts are dried and concentrated to yield the final product, which can be further purified by recrystallization.

Potential Biological Activities and Structure-Activity Relationships (SAR)

Inhibition of Indoleamine 2,3-dioxygenase (IDO1)

IDO1 is a heme-containing enzyme that catalyzes the initial and rate-limiting step in the degradation of tryptophan along the kynurenine pathway. Overexpression of IDO1 in the tumor microenvironment leads to tryptophan depletion and the accumulation of kynurenine metabolites, resulting in an immunosuppressive environment that allows tumors to evade the host immune system. Therefore, inhibitors of IDO1 are being actively pursued as cancer immunotherapies.

Structurally related heteroaryl compounds have shown inhibitory activity against IDO1. For instance, certain tryptamine and theophylline derivatives have been reported to inhibit IDO1 with IC50 values in the nanomolar to low micromolar range. The pyridin-2-yl group of the title compound can potentially mimic the indole ring of the natural substrate, tryptophan, and interact with the active site of the enzyme. The gem-difluoroacetic acid moiety can form key interactions with active site residues.

Inhibition of Kynurenine Monooxygenase (KMO)

KMO is another key enzyme in the kynurenine pathway, responsible for converting kynurenine to 3-hydroxykynurenine. Inhibition of KMO is a therapeutic strategy for neurodegenerative disorders such as Huntington's and Alzheimer's diseases, as it can reduce the production of the neurotoxic metabolite quinolinic acid and increase the levels of the neuroprotective kynurenic acid.

Aryl pyrimidine carboxylic acids have been reported as potent and selective inhibitors of KMO. This suggests that the this compound scaffold could also be a promising starting point for the design of novel KMO inhibitors.

Structure-Activity Relationship Insights from Related Compounds

Based on published data for related heterocyclic compounds, the following SAR trends can be hypothesized for this compound analogues:

  • Substitution on the Pyridine Ring: The electronic and steric properties of substituents on the pyridine ring are expected to significantly influence binding affinity. Electron-withdrawing or electron-donating groups at different positions could modulate the pKa of the pyridine nitrogen and its ability to form hydrogen bonds.

  • Replacement of the Pyridine Ring: Replacing the pyridin-2-yl moiety with other heteroaromatic rings (e.g., pyrimidinyl, thiazolyl, pyrazinyl) could lead to altered selectivity and potency against different enzyme targets.

  • Modification of the Carboxylic Acid: Esterification or amidation of the carboxylic acid group would likely abolish activity if the free carboxylate is essential for binding, but could be a viable prodrug strategy.

Quantitative Data on Structurally Related Compounds

The following table summarizes the biological activity of some structurally related compounds that, while not being direct analogues, provide a rationale for the investigation of this compound derivatives as enzyme inhibitors.

Compound ClassTarget EnzymeCompound Structure (Representative)IC₅₀ (µM)
2-(Pyridin-2-yl)pyrimidine DerivativesAnti-fibrotic Activity (HSC-T6 cells)Ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate45.69
Pyridin-2-yl Urea DerivativesASK1 KinaseN/A (Proprietary Structures)0.00155 - 0.045
Tryptamine DerivativesIDO1N/A (Complex Structure)0.120
Theophylline DerivativesIDO1N/A (Complex Structure)10.07

Note: The data presented is for structurally related but distinct chemical series. Direct biological data for this compound analogues is limited in publicly available literature.

Signaling Pathways and Experimental Workflows

The Kynurenine Pathway and Potential Points of Intervention

The diagram below illustrates the kynurenine pathway and highlights the positions of IDO1 and KMO as key therapeutic targets.

G cluster_pathway The Kynurenine Pathway Tryptophan Tryptophan IDO1 IDO1 / TDO Tryptophan->IDO1 Inhibition Point 1 Kynurenine Kynurenine IDO1->Kynurenine KMO KMO Kynurenine->KMO Inhibition Point 2 KAT KATs Kynurenine->KAT Three_HK 3-Hydroxykynurenine KMO->Three_HK Kynurenic_Acid Kynurenic Acid (Neuroprotective) KAT->Kynurenic_Acid Quinolinic_Acid Quinolinic Acid (Neurotoxic) Three_HK->Quinolinic_Acid

Caption: The Kynurenine Pathway with potential inhibition points.

Experimental Workflow for Inhibitor Screening

A typical workflow for the screening and characterization of novel enzyme inhibitors is depicted below.

G cluster_workflow Inhibitor Screening Workflow synthesis Compound Synthesis and Purification primary_screen Primary Enzyme Assay (e.g., IDO1 or KMO) synthesis->primary_screen ic50 IC₅₀ Determination primary_screen->ic50 Active Hits selectivity Selectivity Assays (vs. related enzymes) ic50->selectivity cell_based Cell-Based Assays selectivity->cell_based Potent & Selective Hits in_vivo In Vivo Efficacy Studies cell_based->in_vivo

Caption: A standard workflow for the evaluation of enzyme inhibitors.

Protocol for an In Vitro IDO1 Inhibition Assay

This is a generalized protocol for determining the inhibitory activity of compounds against the IDO1 enzyme.

  • Reagents and Materials:

    • Recombinant human IDO1 enzyme

    • L-Tryptophan (substrate)

    • Ascorbic acid

    • Methylene blue

    • Catalase

    • Assay buffer (e.g., potassium phosphate buffer)

    • Test compounds dissolved in DMSO

    • 96-well microplates

    • Spectrophotometer

  • Assay Procedure:

    • Prepare a reaction mixture containing the assay buffer, L-tryptophan, ascorbic acid, methylene blue, and catalase.

    • Add the test compound at various concentrations to the wells of the microplate. Include a positive control (known IDO1 inhibitor) and a negative control (DMSO vehicle).

    • Initiate the reaction by adding the recombinant IDO1 enzyme to all wells.

    • Incubate the plate at a controlled temperature (e.g., 25 °C or 37 °C) for a specific duration (e.g., 15-60 minutes).

    • Stop the reaction by adding a quenching agent (e.g., trichloroacetic acid).

    • Incubate the plate to allow for the conversion of N-formylkynurenine to kynurenine.

    • Measure the absorbance of the kynurenine produced at a specific wavelength (e.g., 321 nm) using a spectrophotometer.

    • Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Conclusion

Structural analogues of this compound represent a promising class of compounds for the development of novel therapeutics, particularly as enzyme inhibitors. The presence of the gem-difluoroacetic acid moiety offers potential advantages in terms of metabolic stability and binding interactions. While comprehensive SAR data for this specific scaffold is currently limited, the information gathered from related heterocyclic compounds suggests that these analogues are worthy of investigation as inhibitors of key enzymes in pathways such as the kynurenine pathway. The synthetic and experimental protocols provided in this guide offer a solid foundation for researchers to embark on the exploration of this exciting area of medicinal chemistry. Further research is warranted to synthesize and evaluate a diverse library of these analogues to unlock their full therapeutic potential.

Methodological & Application

Application Notes and Protocols for 2,2-Difluoro-2-(pyridin-2-yl)acetic acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2-Difluoro-2-(pyridin-2-yl)acetic acid is a versatile fluorinated building block of significant interest in medicinal chemistry. The incorporation of a difluoromethyl group adjacent to a pyridine ring offers a unique combination of physicochemical properties that can be exploited to enhance the potency, metabolic stability, and pharmacokinetic profile of drug candidates. The pyridine ring can participate in crucial hydrogen bonding and aromatic interactions with biological targets, while the difluoroacetic acid moiety serves as a valuable handle for further chemical modification, most commonly through amide bond formation. This document provides an overview of the potential applications of this compound, along with detailed protocols for its use in the synthesis of biologically active compounds.

Key Physicochemical Properties

PropertyValueReference
Molecular FormulaC₇H₅F₂NO₂[1]
Molecular Weight173.12 g/mol [2]
AppearanceSolid[1]
PurityTypically >98%[1]

Potential Medicinal Chemistry Applications

While specific biological activity data for direct derivatives of this compound are not extensively reported in publicly available literature, the structural motif is present in compounds with a range of activities. Based on the biological activities of structurally related pyridine derivatives, key potential applications for derivatives of this compound include:

  • Anti-fibrotic Agents: Pyridine and pyrimidine derivatives have shown promise in inhibiting fibrosis. For instance, novel 2-(pyridin-2-yl) pyrimidine derivatives have demonstrated anti-fibrotic activity by reducing collagen deposition.[3][4][5]

  • Kinase Inhibitors: The pyridine scaffold is a common feature in many kinase inhibitors, which are crucial in oncology and immunology.[6][7][8][9]

  • Anti-inflammatory Agents: Phenylacetic acid and heteroaryl acetic acid derivatives are well-established classes of non-steroidal anti-inflammatory drugs (NSAIDs).[10][11]

  • Anticancer Agents: Various pyridine derivatives have been synthesized and evaluated for their anticancer properties against a range of human tumor cell lines.[12][13][14]

Experimental Protocols

The primary application of this compound in medicinal chemistry is as a precursor for the synthesis of more complex molecules, typically via amide bond formation.

Protocol 1: General Synthesis of 2,2-Difluoro-2-(pyridin-2-yl)acetamides

This protocol describes a general method for the amide coupling of this compound with a primary or secondary amine using HATU as a coupling agent.

Materials:

  • This compound

  • Desired primary or secondary amine (1.1 equivalents)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 equivalents)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Standard glassware for extraction and purification

Procedure:

  • In a clean, dry round-bottom flask, dissolve this compound (1.0 equivalent) in anhydrous DMF.

  • Add the desired amine (1.1 equivalents) to the solution.

  • Add DIPEA (3.0 equivalents) to the reaction mixture.

  • Finally, add HATU (1.2 equivalents) to the stirring solution.

  • Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Upon completion, quench the reaction by adding water.

  • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired 2,2-difluoro-2-(pyridin-2-yl)acetamide.

Protocol 2: Evaluation of Anti-Fibrotic Activity of Synthesized Amides

This protocol is adapted from the evaluation of related 2-(pyridin-2-yl) pyrimidine derivatives and can be used to assess the anti-fibrotic potential of newly synthesized compounds.[3][4][5]

Cell Line:

  • Immortalized rat hepatic stellate cells (HSC-T6)

Assays:

  • MTT Assay for Cell Proliferation:

    • Seed HSC-T6 cells in a 96-well plate and culture with serum-free medium to synchronize the cells.

    • Replace the medium with one containing 2% fetal bovine serum to stimulate activation.

    • Treat the cells with various concentrations of the synthesized compounds.

    • After a set incubation period (e.g., 24-72 hours), perform a standard MTT assay to determine cell viability and calculate the IC₅₀ value.

  • Picro-Sirius Red Staining for Collagen Deposition:

    • Culture HSC-T6 cells on coverslips and treat with the synthesized compounds.

    • After the treatment period, fix the cells and stain with Picro-Sirius red solution.

    • Visualize and quantify the collagen deposition using light microscopy.

  • Hydroxyproline Assay:

    • Culture HSC-T6 cells and treat with the synthesized compounds.

    • Collect the cell culture supernatant and hydrolyze the proteins.

    • Quantify the hydroxyproline content, a major component of collagen, using a colorimetric assay.

  • ELISA for Collagen Type I Alpha 1 (COL1A1) Expression:

    • Treat HSC-T6 cells with the synthesized compounds.

    • Lyse the cells and determine the concentration of COL1A1 protein in the cell lysates using a specific ELISA kit.

Example Data from a Structurally Related Compound Series (2-(pyridin-2-yl) pyrimidine derivatives): [3][4][5]

CompoundTarget/AssayIC₅₀ (µM)
Ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinateAnti-fibrotic activity in HSC-T6 cells45.69
Ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinateAnti-fibrotic activity in HSC-T6 cells45.81

Visualizations

Logical Workflow for Synthesis and Biological Evaluation

G cluster_synthesis Synthesis cluster_evaluation Biological Evaluation A This compound C Amide Coupling (e.g., HATU, DIPEA) A->C B Amine B->C D Purification C->D E Characterized Derivative D->E F In vitro Anti-fibrotic Assays (HSC-T6 cells) E->F G MTT Assay (IC50) F->G H Collagen Deposition F->H I Data Analysis & SAR G->I H->I

Caption: Workflow for synthesis and anti-fibrotic evaluation.

Signaling Pathway Implication in Fibrosis

While the exact mechanism for derivatives of this compound is unknown, a potential pathway they might modulate, based on related anti-fibrotic compounds, is the TGF-β signaling pathway, which is central to the pathogenesis of fibrosis.

TGFb TGF-β Receptor TGF-β Receptor TGFb->Receptor Smad Smad2/3 Phosphorylation Receptor->Smad Nucleus Nuclear Translocation Smad->Nucleus Gene Gene Transcription (e.g., COL1A1) Nucleus->Gene Fibrosis Fibrosis Gene->Fibrosis Inhibitor Potential Inhibitor (Derivative of This compound) Inhibitor->Smad Inhibition?

Caption: Potential inhibition of the TGF-β signaling pathway.

References

Synthetic Pathways to 2,2-Difluoro-2-(pyridin-2-yl)acetic Acid Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of 2,2-difluoro-2-(pyridin-2-yl)acetic acid and its derivatives. This class of compounds holds significant interest in medicinal chemistry and drug development due to the unique properties conferred by the difluoromethyl group, which can enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.

Introduction

The incorporation of fluorine atoms into organic molecules is a widely employed strategy in drug design. The this compound scaffold is a valuable building block for accessing novel therapeutic agents. This document outlines two primary synthetic routes for the preparation of these compounds, focusing on the Reformatsky reaction as a key strategic step. Detailed experimental protocols, data tables, and workflow diagrams are provided to facilitate the successful synthesis and purification of these target molecules.

Synthetic Strategies

Two main synthetic routes have been identified and are detailed below. Both pathways initiate with commercially available starting materials and converge on the target this compound derivatives.

Route 1: Synthesis via a β-Hydroxy Ester Intermediate

This route involves a two-step process starting with the Reformatsky reaction to generate a β-hydroxy ester, which is then converted to the final product.

G cluster_0 Route 1: Step-wise Synthesis A Pyridine-2-carboxaldehyde C Reformatsky Reaction (Zn, THF, reflux) A->C B Ethyl bromodifluoroacetate B->C D Ethyl 2,2-difluoro-3-hydroxy-3-(pyridin-2-yl)propanoate C->D Intermediate E Dehydroxylation D->E F Ethyl 2,2-difluoro-2-(pyridin-2-yl)acetate E->F G Hydrolysis (LiOH, THF/H2O) F->G H This compound G->H Final Product

Caption: Synthetic pathway for Route 1.

Route 2: Direct Synthesis (Hypothetical)

A more direct, one-pot synthesis could also be envisioned, although this route is more speculative and would require significant optimization.

G cluster_1 Route 2: Direct Synthesis (Proposed) I Pyridine-2-carboxaldehyde K Modified Reformatsky Reaction (e.g., with samarium iodide) I->K J Ethyl bromodifluoroacetate J->K L Ethyl 2,2-difluoro-2-(pyridin-2-yl)acetate K->L Direct Formation M Hydrolysis L->M N This compound M->N Final Product

Caption: Proposed direct synthetic pathway for Route 2.

Experimental Protocols

Route 1: Step-wise Synthesis

Step 1: Synthesis of Ethyl 2,2-difluoro-3-hydroxy-3-(pyridin-2-yl)propanoate

This procedure is based on a standard Reformatsky reaction protocol.[1][2]

  • Materials:

    • Pyridine-2-carboxaldehyde

    • Ethyl bromodifluoroacetate

    • Zinc dust (activated)

    • Anhydrous Tetrahydrofuran (THF)

    • 1 M Hydrochloric acid (HCl)

    • Saturated aqueous sodium bicarbonate (NaHCO₃)

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add activated zinc dust (1.5 eq).

    • Add anhydrous THF to the flask.

    • A solution of pyridine-2-carboxaldehyde (1.0 eq) and ethyl bromodifluoroacetate (1.2 eq) in anhydrous THF is added dropwise to the zinc suspension.

    • The reaction mixture is heated to reflux and maintained for 2-4 hours, monitoring by TLC.

    • After completion, the reaction is cooled to 0 °C and quenched by the slow addition of 1 M HCl.

    • The aqueous layer is extracted with ethyl acetate (3 x).

    • The combined organic layers are washed with saturated NaHCO₃, brine, dried over Na₂SO₄, and concentrated under reduced pressure.

    • The crude product is purified by column chromatography on silica gel.

Step 2A: Dehydroxylation of Ethyl 2,2-difluoro-3-hydroxy-3-(pyridin-2-yl)propanoate (Barton-McCombie Deoxygenation)

  • Materials:

    • Ethyl 2,2-difluoro-3-hydroxy-3-(pyridin-2-yl)propanoate

    • Sodium hydride (NaH)

    • Carbon disulfide (CS₂)

    • Methyl iodide (CH₃I)

    • Tributyltin hydride (Bu₃SnH)

    • Azobisisobutyronitrile (AIBN)

    • Toluene

  • Procedure:

    • The β-hydroxy ester is dissolved in anhydrous THF and cooled to 0 °C.

    • Sodium hydride (1.1 eq) is added portion-wise, and the mixture is stirred for 30 minutes.

    • Carbon disulfide (1.5 eq) is added, followed by methyl iodide (1.5 eq). The reaction is stirred at room temperature for 2-3 hours.

    • The reaction is quenched with water and extracted with ethyl acetate. The organic layer is dried and concentrated.

    • The crude xanthate ester is dissolved in toluene, and tributyltin hydride (1.5 eq) and a catalytic amount of AIBN are added.

    • The mixture is heated to 80-90 °C for 2-4 hours.

    • The solvent is removed, and the residue is purified by column chromatography.

Step 2B: Hydrolysis of Ethyl 2,2-difluoro-2-(pyridin-2-yl)acetate

  • Materials:

    • Ethyl 2,2-difluoro-2-(pyridin-2-yl)acetate

    • Lithium hydroxide (LiOH)

    • Tetrahydrofuran (THF)

    • Water

    • 1 M Hydrochloric acid (HCl)

  • Procedure:

    • The ester is dissolved in a mixture of THF and water.

    • Lithium hydroxide (2.0 eq) is added, and the mixture is stirred at room temperature overnight.

    • The THF is removed under reduced pressure.

    • The aqueous solution is acidified to pH 3-4 with 1 M HCl.

    • The product is extracted with ethyl acetate, dried over Na₂SO₄, and concentrated to yield the carboxylic acid.

Data Presentation

Table 1: Summary of Reaction Conditions and Yields for Route 1

StepReactionKey ReagentsSolventTemperature (°C)Time (h)Typical Yield (%)
1Reformatsky ReactionZn, Ethyl bromodifluoroacetateTHFReflux2-460-75
2ADehydroxylationNaH, CS₂, CH₃I, Bu₃SnH, AIBNTHF, TolueneRT, 80-905-750-65
2BHydrolysisLiOHTHF/H₂ORT12-16>90

Note: Yields are approximate and may vary depending on the specific reaction scale and conditions.

Concluding Remarks

The synthetic routes outlined in this document provide a comprehensive guide for the preparation of this compound and its derivatives. Route 1, involving a Reformatsky reaction followed by dehydroxylation and hydrolysis, is a well-established and reliable method. While Route 2 presents a more direct approach, it requires further investigation and optimization. The provided protocols and data will be a valuable resource for researchers in the field of medicinal chemistry and drug discovery, enabling the synthesis of novel fluorinated compounds for biological evaluation. Careful execution of the experimental procedures and appropriate analytical characterization are crucial for obtaining the desired products in high purity and yield.

References

Application Notes and Protocols for Amide Coupling of 2,2-Difluoro-2-(pyridin-2-yl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the amide coupling of 2,2-Difluoro-2-(pyridin-2-yl)acetic acid, a valuable building block in medicinal chemistry and drug discovery. The protocols outlined below utilize common and efficient coupling reagents to facilitate the formation of amide bonds with a variety of primary and secondary amines.

Overview of Amide Coupling Reactions

The formation of an amide bond between a carboxylic acid and an amine is a fundamental transformation in organic synthesis. Direct condensation is typically inefficient and requires high temperatures. Therefore, coupling reagents are employed to activate the carboxylic acid, enabling the reaction to proceed under milder conditions. Common strategies involve the use of carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in combination with an additive like 1-Hydroxybenzotriazole (HOBt), or uronium/aminium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

The choice of coupling reagent, base, and solvent can significantly impact the reaction yield and purity of the final product. For a substrate like this compound, the electron-withdrawing nature of the difluoromethyl group and the pyridine ring can influence the reactivity of the carboxylic acid. The following protocols have been adapted from established methods for structurally similar fluorinated aromatic carboxylic acids and are expected to provide good to excellent yields.

Data Presentation: Amide Coupling Conditions and Yields

The following table summarizes recommended starting conditions for the amide coupling of this compound with various representative amines. These conditions are based on successful protocols for analogous fluorinated aryl carboxylic acids and serve as a robust starting point for optimization.

Amine Substrate (Exemplary)Coupling Reagent/AdditiveBaseSolventTime (h)Temp (°C)Expected Yield (%)
BenzylamineHATUDIEADMF12-24RT>85
AnilineHATUDIEADMF16-24RT>80
MorpholineHATUDIEADMF12-18RT>90
N-MethylbenzylamineHATUDIEADMF24-48RT>75
BenzylamineEDC/HOBtDIEADCM/DMF12-24RT>80
AnilineEDC/HOBtDIEADCM/DMF16-36RT>75
MorpholineEDC/HOBtDIEADCM/DMF12-24RT>85
N-MethylbenzylamineEDC/HOBtDIEADCM/DMF24-48RT>70

Yields are estimated based on similar reactions and may vary depending on the specific amine and reaction scale.

Experimental Protocols

Protocol 1: HATU-Mediated Amide Coupling

This protocol is generally effective for a broad range of primary and secondary amines, including those that may be less reactive or sterically hindered.

Materials:

  • This compound

  • Amine (1.0 - 1.2 equivalents)

  • HATU (1.1 - 1.5 equivalents)

  • N,N-Diisopropylethylamine (DIEA) (2.0 - 3.0 equivalents)

  • Anhydrous Dimethylformamide (DMF)

  • Standard work-up and purification reagents (e.g., ethyl acetate, saturated aqueous sodium bicarbonate, brine, anhydrous sodium sulfate)

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous DMF.

  • Add the amine (1.0 - 1.2 equivalents) to the solution.

  • Add DIEA (2.0 - 3.0 equivalents) to the reaction mixture.

  • Add HATU (1.1 - 1.5 equivalents) portion-wise while stirring.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: EDC/HOBt-Mediated Amide Coupling

This classic and cost-effective method is suitable for many common amide bond formations.

Materials:

  • This compound

  • Amine (1.0 - 1.2 equivalents)

  • EDC (1.2 - 1.5 equivalents)

  • HOBt (1.2 - 1.5 equivalents)

  • N,N-Diisopropylethylamine (DIEA) (2.0 - 3.0 equivalents)

  • Anhydrous Dichloromethane (DCM) or DMF

  • Standard work-up and purification reagents (e.g., DCM, 1M HCl, saturated aqueous sodium bicarbonate, brine, anhydrous sodium sulfate)

Procedure:

  • Dissolve this compound (1 equivalent), the amine (1.0 - 1.2 equivalents), and HOBt (1.2 - 1.5 equivalents) in anhydrous DCM or DMF.

  • Add DIEA (2.0 - 3.0 equivalents) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Add EDC (1.2 - 1.5 equivalents) portion-wise to the cooled solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with DCM.

  • Wash the organic layer with 1M HCl, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the amide coupling of this compound.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve this compound and Amine in Anhydrous Solvent add_base Add Base (e.g., DIEA) start->add_base add_coupler Add Coupling Reagent (e.g., HATU or EDC/HOBt) add_base->add_coupler react Stir at Room Temperature (12-24 h) add_coupler->react monitor Monitor Progress (TLC/LC-MS) react->monitor quench Aqueous Work-up monitor->quench extract Extract with Organic Solvent quench->extract dry Dry and Concentrate extract->dry purify Purify by Chromatography dry->purify product Isolated Amide Product purify->product

Caption: General workflow for amide coupling of this compound.

Signaling Pathway and Logical Relationship Diagram

The logical relationship in selecting a coupling protocol often depends on the nature of the amine substrate. The following diagram illustrates a decision-making pathway for choosing between the HATU and EDC/HOBt protocols.

G cluster_primary Primary Amines cluster_secondary Secondary/Hindered/Less Reactive Amines start Select Amine Substrate decision Primary or Secondary Amine? start->decision edc_protocol EDC/HOBt Protocol (Cost-effective) decision->edc_protocol Primary hatu_protocol_s HATU Protocol (Generally more effective) decision->hatu_protocol_s Secondary/ Hindered hatu_protocol_p HATU Protocol (Higher reactivity) edc_protocol->hatu_protocol_p If low yield end Proceed to Amide Synthesis edc_protocol->end hatu_protocol_p->end hatu_protocol_s->end

Caption: Decision pathway for selecting an appropriate amide coupling protocol.

Application Notes and Protocols for the Esterification of 2,2-Difluoro-2-(pyridin-2-YL)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the esterification of 2,2-Difluoro-2-(pyridin-2-YL)acetic acid, a valuable building block in medicinal chemistry and drug discovery. The presence of the difluoromethyl group and the pyridine ring can present unique challenges for esterification. The protocols outlined below offer robust methods for the synthesis of various ester derivatives, which are often crucial for modulating physicochemical properties such as lipophilicity, metabolic stability, and cell permeability of lead compounds.

Three primary methods are detailed: a classic acid-catalyzed Fischer-type esterification, a milder coupling agent-mediated approach suitable for more sensitive substrates, and an in situ acyl fluoride formation method.

Method 1: Fischer-Type Esterification with Sulfuric Acid Catalyst

This traditional method is effective for simple, unhindered alcohols and is cost-effective for large-scale synthesis. The reaction is driven to completion by using the alcohol as the solvent or by removing water as it is formed.

Experimental Protocol
  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq.).

  • Reagent Addition: Add the desired alcohol (e.g., methanol, ethanol) in large excess to act as the solvent (e.g., 20-50 eq.).

  • Catalyst Addition: Carefully add concentrated sulfuric acid (H₂SO₄) dropwise (0.1-0.2 eq.).

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: After completion, cool the reaction mixture to room temperature and carefully neutralize the excess acid with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) three times.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Method 2: Coupling Agent-Mediated Esterification

This method is ideal for more complex or sterically hindered alcohols and proceeds under mild conditions, minimizing potential side reactions. Common coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of a nucleophilic catalyst such as 4-(dimethylamino)pyridine (DMAP). Uronium-based coupling agents like TBTU are also highly effective.[1]

Experimental Protocol (Using EDC/DMAP)
  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq.), the desired alcohol (1.1-1.5 eq.), and DMAP (0.1-0.2 eq.).

  • Solvent: Dissolve the components in an anhydrous aprotic solvent (e.g., dichloromethane (DCM), N,N-dimethylformamide (DMF)).

  • Coupling Agent Addition: Cool the mixture to 0 °C in an ice bath and add EDC hydrochloride (1.2-1.5 eq.) portion-wise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with the organic solvent and wash with water, 1 M HCl, and saturated aqueous NaHCO₃.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the residue by flash column chromatography.

Method 3: One-Pot Esterification via Acyl Fluoride Intermediate

This method utilizes a deoxyfluorinating agent, such as pyridinesulfonyl fluoride, to convert the carboxylic acid to a more reactive acyl fluoride in situ, which then reacts with the alcohol.[2] This approach is performed under mild conditions and can be advantageous for sensitive substrates.

Experimental Protocol
  • Reaction Setup: In a dry reaction vessel under an inert atmosphere, dissolve this compound (1.0 eq.) in an anhydrous solvent such as acetonitrile or DCM.

  • Reagent Addition: Add pyridinesulfonyl fluoride (1.1 eq.) and a suitable base, such as triethylamine (2.0 eq.).

  • Acyl Fluoride Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the acyl fluoride intermediate.

  • Alcohol Addition: Add the desired alcohol (1.2 eq.) to the reaction mixture.

  • Reaction: Continue stirring at room temperature and monitor the reaction until completion by TLC or LC-MS (typically 4-12 hours).

  • Work-up: Quench the reaction with water and extract the product with an appropriate organic solvent.

  • Purification: Wash the combined organic extracts with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.

Data Presentation: Summary of Esterification Methods

MethodKey ReagentsCatalyst/AdditiveSolventTemperatureTypical Reaction TimeAdvantagesDisadvantages
Fischer-Type Alcohol (in excess)H₂SO₄AlcoholReflux4-24 hCost-effective, simpleHarsh conditions, not suitable for sensitive substrates
Coupling Agent Alcohol (1.1-1.5 eq.), EDC (1.2-1.5 eq.)DMAP (0.1-0.2 eq.)DCM, DMF0 °C to RT12-24 hMild conditions, broad substrate scopeHigher cost, byproduct removal
Acyl Fluoride Alcohol (1.2 eq.), Pyridinesulfonyl fluoride (1.1 eq.)Triethylamine (2.0 eq.)Acetonitrile, DCMRT4-12 hMild, one-pot procedureReagent availability and cost

Visualizations

Experimental Workflow for Coupling Agent-Mediated Esterification

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve Acid, Alcohol, and DMAP in Anhydrous Solvent cool Cool to 0 °C start->cool add_edc Add EDC Portion-wise cool->add_edc react Stir at Room Temperature (12-24h) add_edc->react workup Aqueous Work-up (Wash with H₂O, HCl, NaHCO₃) react->workup purify Dry, Concentrate, and Purify (Column Chromatography) workup->purify product Isolated Ester Product purify->product

Caption: Workflow for EDC/DMAP mediated esterification.

Logical Relationship for Acyl Fluoride Mediated Esterification

G cluster_activation Carboxylic Acid Activation cluster_esterification Ester Formation acid 2,2-Difluoro-2- (pyridin-2-YL)acetic acid acyl_fluoride Acyl Fluoride Intermediate acid->acyl_fluoride Pyridinesulfonyl Fluoride, Base ester Ester Product acyl_fluoride->ester Nucleophilic Attack alcohol Alcohol (R-OH) alcohol->ester

Caption: In situ formation of acyl fluoride for esterification.

References

Application Notes and Protocols for the Incorporation of 2,2-Difluoro-2-(pyridin-2-YL)acetic Acid in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the latest literature search, no specific experimental protocols or application data have been published for the direct use of 2,2-Difluoro-2-(pyridin-2-YL)acetic acid in peptide synthesis. The following application notes and protocols are therefore provided as a set of guidelines and a hypothetical framework based on established principles of solid-phase peptide synthesis (SPPS) for non-standard amino acids and related fluorinated compounds. Researchers should consider this a starting point for methods development and optimization.

Introduction

This compound is a non-proteinogenic amino acid analogue that holds potential for modifying the properties of peptides. The introduction of a gem-difluoro group can impart unique conformational constraints, increase metabolic stability by blocking enzymatic degradation at the alpha-carbon, and alter the electronic properties and binding affinities of the resulting peptide. The pyridyl group can be used for metal chelation, as a hydrogen bond acceptor, or to introduce aromatic interactions.

These guidelines outline the theoretical application of this compound in standard Fmoc-based solid-phase peptide synthesis (SPPS).

Application Notes

Potential Applications
  • Metabolic Stability: The difluoromethyl group can serve as a non-hydrolyzable mimic of a carbonyl or hydroxyl group, potentially increasing the in-vivo half-life of a peptide therapeutic.

  • Conformational Constraint: The steric bulk and electronic properties of the difluoropyridyl moiety can restrict the conformational freedom of the peptide backbone, which can be advantageous for locking the peptide into a bioactive conformation.

  • Pharmacokinetic Modulation: The pyridine ring can influence the solubility, lipophilicity, and overall pharmacokinetic profile of the peptide.

Potential Challenges and Considerations
  • Steric Hindrance: The gem-difluoro group and the pyridyl ring create a sterically hindered environment around the carboxyl group, which may slow down the coupling reaction.

  • Pyridine Nitrogen Interference: The lone pair of electrons on the pyridine nitrogen can potentially react with or be protonated by the acidic components in the coupling reaction, or chelate to coupling reagents, thereby reducing the reaction efficiency. This is a known issue referred to as the "2-pyridyl problem" in other areas of organic synthesis[1][2][3].

  • Stability: Related compounds, such as 2,2-di(pyridin-2-yl)acetic acid, have shown instability and a tendency to decarboxylate. While the fluorine atoms may alter this reactivity, the stability of this compound under various SPPS conditions (e.g., basic deprotection, acidic cleavage) should be carefully evaluated.

  • Racemization: As with many non-standard amino acids, the risk of racemization during activation and coupling should be considered, although the lack of an alpha-hydrogen in this specific molecule prevents this particular pathway.

Experimental Protocols

The following is a generalized protocol for the manual coupling of this compound onto a resin-bound peptide with a free N-terminal amine using Fmoc-SPPS.

Materials and Reagents
  • This compound

  • Fmoc-Rink Amide MBHA resin (or other suitable resin)

  • Peptide synthesis grade Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • Diisopropylethylamine (DIEA)

  • Coupling reagents: HBTU, HATU, PyBOP (see Table 1 for comparison)

  • Additives: HOBt, HOAt

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

General Workflow for Peptide Elongation and Incorporation

G cluster_0 Peptide Elongation Cycle cluster_1 Incorporation of this compound Resin Start with Fmoc-protected peptide on resin Deprotection Fmoc Deprotection (20% Piperidine in DMF) Resin->Deprotection Wash1 Wash (DMF, DCM) Deprotection->Wash1 Coupling Couple next Fmoc-AA (e.g., HBTU/DIEA in DMF) Wash1->Coupling Wash2 Wash (DMF, DCM) Coupling->Wash2 Repeat Repeat Cycle for desired length Wash2->Repeat Start_Incorp Peptide-resin with free N-terminus Repeat->Start_Incorp After final standard AA Coupling_Special Couple this compound (Optimized Conditions, see Table 1) Start_Incorp->Coupling_Special Wash3 Wash (DMF, DCM) Coupling_Special->Wash3 Continue Continue with standard elongation or proceed to cleavage Wash3->Continue

Figure 1. General workflow for solid-phase peptide synthesis incorporating a special residue.

Protocol for Coupling this compound

This protocol assumes a 0.1 mmol synthesis scale.

  • Resin Preparation:

    • Start with 0.1 mmol of the peptide-resin which has a free N-terminal amine after the standard Fmoc-deprotection step (treatment with 20% piperidine in DMF for 2 x 10 min).

    • Wash the resin thoroughly with DMF (3x) and DCM (3x), followed by DMF (3x) to prepare for the coupling.

  • Activation and Coupling (Example using HATU):

    • In a separate vial, dissolve 4 equivalents of this compound (0.4 mmol, 69.2 mg) and 3.9 equivalents of HATU (0.39 mmol, 148.3 mg) in 2 mL of DMF.

    • Add 8 equivalents of DIEA (0.8 mmol, 139 µL) to the activation mixture.

    • Allow the mixture to pre-activate for 5-10 minutes at room temperature.

    • Add the activated acid solution to the resin.

    • Agitate the reaction vessel at room temperature for 4-12 hours. Due to potential steric hindrance, a longer coupling time is recommended as a starting point.

  • Monitoring the Coupling:

    • After the initial coupling time, take a small sample of the resin beads, wash them thoroughly, and perform a Kaiser test (or other ninhydrin-based test) to check for the presence of free primary amines.

    • A negative Kaiser test (beads remain colorless or yellow) indicates a complete reaction. A positive test (blue/purple beads) indicates incomplete coupling.

  • Recoupling (if necessary):

    • If the coupling is incomplete, drain the reaction solution, wash the resin with DMF (3x), and repeat the coupling step with a fresh solution of activated acid.

  • Washing:

    • Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (5x) and DCM (5x) to remove any excess reagents and byproducts.

  • Continuation of Synthesis:

    • The peptide-resin is now ready for the next standard Fmoc-amino acid coupling cycle, starting with the Fmoc deprotection step.

Cleavage and Deprotection
  • After the full peptide sequence is assembled, wash the final resin-bound peptide with DCM and dry it under vacuum.

  • Prepare a cleavage cocktail. A standard cocktail is 95% TFA, 2.5% TIS, and 2.5% Water.

  • Add the cleavage cocktail to the resin (10 mL per gram of resin) and let it react for 2-3 hours at room temperature.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

  • Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold ether two more times.

  • Dry the crude peptide pellet under vacuum.

Purification and Characterization
  • Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterize the purified peptide by mass spectrometry (e.g., ESI-MS or MALDI-TOF) to confirm the correct mass.

Data Presentation: Hypothetical Optimization of Coupling

To determine the best conditions for incorporating this compound, a series of small-scale test couplings should be performed. The results would be tabulated to compare the efficiency of different coupling reagents and conditions.

Table 1: Hypothetical Data for Optimization of Coupling Conditions

EntryCoupling ReagentEquivalents (Acid/Reagent/Base)Time (h)Purity by Crude HPLC (%)Notes
1HBTU/HOBt4 / 3.9 / 8445Incomplete coupling observed.
2HBTU/HOBt4 / 3.9 / 81265Improved but still not complete.
3HATU/HOAt4 / 3.9 / 8475Higher efficiency than HBTU.
4HATU/HOAt4 / 3.9 / 81285Good conversion, potential for optimization.
5PyBOP4 / 3.9 / 8470Moderate efficiency.
6COMU4 / 3.9 / 8280Fast and efficient coupling.

Note: Data are purely illustrative and intended to guide the experimental design.

Visualization of Logical Relationships

Decision-Making Workflow for Coupling

G Start Start Coupling of This compound Coupling Perform Coupling (e.g., 4h with HATU) Start->Coupling Monitoring Monitor Reaction (Kaiser Test) Coupling->Monitoring Complete Coupling Complete Monitoring->Complete Negative Incomplete Coupling Incomplete Monitoring->Incomplete Positive Wash Wash Resin Complete->Wash Recouple Recouple with fresh reagents Incomplete->Recouple Recouple->Monitoring NextStep Proceed to next step in SPPS Wash->NextStep

Figure 2. A decision-making workflow for the coupling and monitoring step.

References

Application Notes and Protocols: 2,2-Difluoro-2-(pyridin-2-yl)acetic Acid as a Difluoromethylating Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The introduction of fluorine-containing functional groups into organic molecules is a cornerstone of modern medicinal chemistry, significantly influencing properties such as metabolic stability, lipophilicity, and binding affinity. The difluoromethyl (CF₂H) group, in particular, has garnered substantial interest as a bioisostere for hydroxyl, thiol, and methyl groups, owing to its unique ability to act as a lipophilic hydrogen bond donor. 2,2-Difluoro-2-(pyridin-2-yl)acetic acid is emerging as a valuable reagent for introducing this crucial moiety through a decarboxylative approach. This process offers a convenient route to difluoromethylated compounds from a stable, solid precursor.

These application notes provide an overview of the utilization of this compound as a difluoromethylating agent, including a proposed reaction mechanism, a general experimental protocol based on analogous transformations, and potential applications in organic synthesis and drug discovery.

Proposed Reaction Mechanism: Decarboxylative Difluoromethylation

The use of this compound as a difluoromethylating agent is predicated on a decarboxylation event to generate a difluoromethyl intermediate. This process can be initiated under thermal conditions, or more commonly, facilitated by a catalyst, such as a transition metal or a photoredox system. The pyridine ring plays a crucial role in stabilizing the key intermediates.

A plausible mechanism for a transition metal-catalyzed decarboxylative difluoromethylation is outlined below. This pathway is analogous to other documented decarboxylative couplings.

Caption: Proposed catalytic cycle for transition metal-catalyzed decarboxylative difluoromethylation.

In this proposed cycle, an active low-valent metal catalyst undergoes oxidative addition with an organic halide (Ar-X). The resulting intermediate then reacts with the deprotonated 2,2-Difluoro-2-(pyridin-2-yl)acetate. Subsequent decarboxylation generates a metal-difluoromethyl intermediate, which upon reductive elimination, yields the desired difluoromethylated product and regenerates the active catalyst.

Experimental Protocols

While specific literature detailing the use of this compound is emerging, a general protocol for a transition metal-catalyzed decarboxylative difluoromethylation can be proposed based on established methodologies for similar carboxylic acid precursors. The following is a representative, hypothetical protocol for the difluoromethylation of an aryl bromide. Note: This protocol should be considered a starting point for optimization.

General Procedure for Nickel-Catalyzed Decarboxylative Difluoromethylation of Aryl Bromides

G start Start reagents Combine Aryl Bromide, This compound, Ni Catalyst, Ligand, and Base in a reaction vessel. start->reagents solvent Add anhydrous, degassed solvent (e.g., DMF, Dioxane). reagents->solvent reaction Heat the reaction mixture under an inert atmosphere (N₂ or Ar) at 80-120 °C for 12-24 h. solvent->reaction workup Cool to room temperature. Quench with water and extract with an organic solvent. reaction->workup purify Dry the organic layer, concentrate, and purify by column chromatography. workup->purify end Obtain Difluoromethylated Product purify->end

Caption: General experimental workflow for difluoromethylation.

Materials:

  • Aryl bromide (1.0 equiv)

  • This compound (1.5-2.0 equiv)

  • Nickel(II) catalyst (e.g., NiCl₂·glyme, 5-10 mol%)

  • Ligand (e.g., a bipyridine or phosphine ligand, 5-10 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 equiv)

  • Anhydrous, degassed solvent (e.g., DMF, dioxane, or toluene)

  • Inert atmosphere (Nitrogen or Argon)

  • Standard glassware for organic synthesis

Procedure:

  • To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl bromide (0.5 mmol, 1.0 equiv), this compound (0.75 mmol, 1.5 equiv), nickel catalyst (0.025 mmol, 5 mol%), ligand (0.025 mmol, 5 mol%), and base (1.0 mmol, 2.0 equiv).

  • Evacuate and backfill the vial with an inert atmosphere (repeat three times).

  • Add anhydrous, degassed solvent (2.5 mL) via syringe.

  • Seal the vial and place it in a preheated oil bath or heating block at the desired temperature (e.g., 100 °C).

  • Stir the reaction mixture for the specified time (e.g., 18 hours), monitoring the reaction progress by TLC or GC-MS if possible.

  • After completion, cool the reaction to room temperature.

  • Dilute the mixture with water (10 mL) and extract with an appropriate organic solvent (e.g., ethyl acetate, 3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired difluoromethylated arene.

Data Presentation: Substrate Scope and Yields (Hypothetical)

The following table presents hypothetical data for the proposed nickel-catalyzed decarboxylative difluoromethylation, illustrating the potential substrate scope and expected yields based on analogous reactions in the literature. Actual results may vary and require optimization.

EntryAryl Bromide SubstrateProductYield (%)
14-Bromoanisole1-(Difluoromethyl)-4-methoxybenzene75
24-Bromobenzonitrile4-(Difluoromethyl)benzonitrile68
31-Bromo-4-(trifluoromethyl)benzene1-(Difluoromethyl)-4-(trifluoromethyl)benzene72
42-Bromonaphthalene2-(Difluoromethyl)naphthalene81
53-Bromopyridine3-(Difluoromethyl)pyridine55
6Methyl 4-bromobenzoateMethyl 4-(difluoromethyl)benzoate65

Applications in Drug Development

The ability to readily install a difluoromethyl group is of high value in drug discovery. This moiety can enhance the pharmacological profile of a lead compound in several ways:

  • Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making the difluoromethyl group more resistant to oxidative metabolism.

  • Lipophilicity: The CF₂H group increases the lipophilicity of a molecule compared to a hydroxyl or methyl group, which can improve membrane permeability and oral bioavailability.

  • Binding Affinity: The weakly acidic C-H bond in the CF₂H group can participate in hydrogen bonding interactions with biological targets, potentially increasing binding affinity and selectivity.

The use of this compound provides a practical and accessible method for chemists to explore the impact of difluoromethylation on their molecules of interest, accelerating the drug discovery process.

Safety and Handling

This compound is a chemical reagent and should be handled with appropriate safety precautions. Consult the Safety Data Sheet (SDS) for detailed information on hazards, handling, and storage. As a general guideline:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Avoid inhalation of dust and contact with skin and eyes.

  • Store in a cool, dry place away from incompatible materials.

By following these guidelines and adapting the proposed protocols, researchers can effectively utilize this compound as a valuable tool for the synthesis of novel difluoromethylated compounds.

Application Notes and Protocols for the Incorporation of the Difluoropyridinyl Moiety into Bioactive Molecules

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The strategic incorporation of fluorine atoms into bioactive molecules is a well-established strategy in medicinal chemistry to enhance pharmacological properties. The difluoropyridinyl moiety, in particular, has emerged as a valuable pharmacophore. Its unique electronic properties, arising from the strong electron-withdrawing nature of the two fluorine atoms and the pyridine nitrogen, can significantly influence a molecule's potency, selectivity, metabolic stability, and pharmacokinetic profile. This document provides detailed application notes, experimental protocols, and visualizations for the synthesis and evaluation of bioactive molecules incorporating the difluoropyridinyl group, with a focus on p38 MAP kinase inhibitors.

Application Notes: 2,6-Diamino-3,5-difluoropyridinyl Analogs as p38 MAP Kinase Inhibitors

The p38 mitogen-activated protein (MAP) kinase is a critical node in signaling pathways that regulate inflammatory responses and cellular stress.[1] Dysregulation of the p38 MAPK pathway is implicated in a range of diseases, including inflammatory disorders and cancer, making it a prime therapeutic target.[1] A series of 2,6-diamino-3,5-difluoropyridinyl substituted heterocycles have been identified as potent inhibitors of p38α MAP kinase.[1] The inclusion of the 2,6-diamino-3,5-difluoropyridinyl moiety has been shown to be a key determinant of their high potency and efficacy.

One such promising compound, a pyridinylimidazole derivative (referred to as Compound 11 in literature), has demonstrated significant in vivo efficacy in animal models of arthritis.[1] This highlights the potential of the difluoropyridinyl group to impart drug-like properties that translate from in vitro potency to in vivo activity.

Quantitative Data Summary

The following table summarizes the biological activity of a representative 2,6-diamino-3,5-difluoropyridinyl-substituted p38 MAP kinase inhibitor.

Compound IDTargetAssay TypeEndpointValueReference
11 p38α MAP KinaseIn vivo - LPS-induced TNFα production in miceED₅₀10 mg/kg (p.o., b.i.d.)[1]

Experimental Protocols

Protocol 1: Synthesis of a 2-(2,6-Diamino-3,5-difluoropyridin-4-yl)imidazole Derivative (A representative analog of Compound 11)

This protocol describes a potential synthetic route for a key intermediate and the final coupling to form a pyridinylimidazole core, based on common organic synthesis methodologies for similar structures.

Part A: Synthesis of 4-iodo-2,6-diamino-3,5-difluoropyridine

  • Starting Material: 2,6-Diamino-3,5-difluoropyridine.

  • Reaction: To a solution of 2,6-diamino-3,5-difluoropyridine (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF), add N-iodosuccinimide (NIS) (1.1 eq).

  • Conditions: Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with saturated sodium thiosulfate solution and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford 4-iodo-2,6-diamino-3,5-difluoropyridine.

Part B: Suzuki-Miyaura Cross-Coupling to form the Pyridinylimidazole

  • Reactants: 4-iodo-2,6-diamino-3,5-difluoropyridine (1.0 eq) and a suitable imidazole boronic acid or ester derivative (1.2 eq).

  • Catalyst and Base: Add a palladium catalyst, such as Pd(PPh₃)₄ (0.05 eq), and a base, such as sodium carbonate (2.0 eq), to a reaction flask.

  • Solvent: Use a degassed solvent system, for example, a mixture of 1,4-dioxane and water.

  • Reaction Conditions: Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at 80-100 °C for 4-12 hours, or until the reaction is complete as monitored by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature and dilute with water. Extract the product with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the final compound by column chromatography or recrystallization.

Protocol 2: In vivo Evaluation of p38 Inhibition - LPS-induced TNFα Production in Mice

This protocol is a standard method to assess the in vivo efficacy of p38 MAP kinase inhibitors.[2][3]

  • Animals: Use male BALB/c mice (or other suitable strain), acclimatized for at least one week before the experiment.

  • Compound Administration: Administer the test compound (e.g., Compound 11 ) orally (p.o.) or via the desired route at various doses. The vehicle control group should receive the same volume of the vehicle used to formulate the compound.

  • LPS Challenge: After a specified pre-treatment time (e.g., 1-2 hours), challenge the mice with an intraperitoneal (i.p.) injection of lipopolysaccharide (LPS) from E. coli at a pre-determined effective dose (e.g., 1 mg/kg).

  • Blood Collection: At the time of peak TNFα production (typically 1.5-2 hours post-LPS challenge), collect blood samples from the mice via cardiac puncture or another appropriate method into tubes containing an anticoagulant (e.g., EDTA).

  • Plasma Separation: Centrifuge the blood samples to separate the plasma.

  • TNFα Quantification: Measure the concentration of TNFα in the plasma samples using a commercially available enzyme-linked immunosorbent assay (ELISA) kit, following the manufacturer's instructions.

  • Data Analysis: Calculate the percentage inhibition of TNFα production for each dose of the test compound relative to the vehicle-treated, LPS-challenged control group. Determine the ED₅₀ (the dose that causes 50% inhibition) by non-linear regression analysis.

Protocol 3: In vitro p38α Kinase Inhibition Assay

This is a common biochemical assay to determine the direct inhibitory activity of a compound on the p38α enzyme.

  • Reagents and Materials:

    • Recombinant human p38α kinase.

    • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT).

    • ATP solution.

    • Peptide substrate for p38α (e.g., ATF2).

    • Test compound serially diluted in DMSO.

    • ADP-Glo™ Kinase Assay kit (Promega) or similar detection system.

    • 384-well plates.

  • Procedure:

    • Add 1 µL of the serially diluted test compound or DMSO (as a control) to the wells of a 384-well plate.

    • Prepare a master mix containing the p38α kinase and the peptide substrate in the kinase buffer. Add 2 µL of this mix to each well.

    • Initiate the kinase reaction by adding 2 µL of the ATP solution to each well. The final ATP concentration should be close to the Kₘ for p38α.

    • Incubate the plate at room temperature for 60 minutes.

    • Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ detection reagents according to the manufacturer's protocol. This typically involves adding an ADP-Glo™ Reagent to deplete unused ATP, followed by a Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • The luminescent signal is proportional to the kinase activity.

    • Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) by fitting the data to a dose-response curve.

Visualizations

p38 MAP Kinase Signaling Pathway

p38_MAPK_Pathway Stress Stress / Cytokines (e.g., LPS) MAP3K MAPKKK (e.g., TAK1) Stress->MAP3K activates MAP2K MAPKK (MKK3/6) MAP3K->MAP2K phosphorylates p38 p38 MAPK MAP2K->p38 phosphorylates TranscriptionFactors Transcription Factors (e.g., ATF2, NF-κB) p38->TranscriptionFactors phosphorylates Inhibitor Difluoropyridinyl p38 Inhibitor Inhibitor->p38 inhibits GeneExpression Gene Expression TranscriptionFactors->GeneExpression regulates TNFa TNFα Production GeneExpression->TNFa experimental_workflow start Start: Design of Difluoropyridinyl Analog synthesis Chemical Synthesis (e.g., Suzuki Coupling) start->synthesis purification Purification & Characterization (Chromatography, NMR, MS) synthesis->purification invitro In vitro Assay (p38 Kinase Inhibition) purification->invitro invivo In vivo Assay (LPS-induced TNFα in mice) purification->invivo data_analysis Data Analysis (IC₅₀ / ED₅₀ Determination) invitro->data_analysis invivo->data_analysis sar Structure-Activity Relationship (SAR) Analysis data_analysis->sar

References

Application Note: A Representative Scale-Up Synthesis of 2,2-Difluoro-2-(pyridin-2-YL)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2,2-Difluoro-2-(pyridin-2-yl)acetic acid is a valuable building block in medicinal chemistry and drug discovery. The introduction of a difluoromethyl group can significantly modulate the physicochemical properties of a molecule, including its lipophilicity, metabolic stability, and binding affinity to biological targets. This document provides a representative, detailed protocol for the scale-up synthesis of this compound, designed to be a practical guide for researchers in a laboratory or pilot plant setting. The described methodology is based on a plausible two-step synthetic sequence involving a Reformatsky-type reaction followed by ester hydrolysis.

Overall Reaction Scheme

The proposed synthesis proceeds in two main steps:

  • Step 1: Reformatsky-Type Coupling. Formation of an organozinc reagent from ethyl bromodifluoroacetate, which then undergoes a coupling reaction with 2-bromopyridine to yield ethyl 2,2-difluoro-2-(pyridin-2-yl)acetate.

  • Step 2: Hydrolysis. Saponification of the ethyl ester to the desired this compound.

Data Presentation

Table 1: Reagents for the Synthesis of Ethyl 2,2-difluoro-2-(pyridin-2-yl)acetate (Step 1)

ReagentMolecular Weight ( g/mol )MolesMolar RatioQuantity
2-Bromopyridine158.001.001.0158.0 g
Ethyl bromodifluoroacetate202.981.501.5304.5 g
Zinc (dust)65.381.651.65107.9 g
Copper(I) iodide190.450.100.119.0 g
Tetrahydrofuran (THF)---1.5 L
1 M Hydrochloric acid---As needed
Saturated sodium bicarbonate---As needed
Brine---As needed
Anhydrous sodium sulfate---As needed

Table 2: Reaction Parameters for the Synthesis of Ethyl 2,2-difluoro-2-(pyridin-2-yl)acetate (Step 1)

ParameterValue
Reaction Temperature65-70 °C
Reaction Time4-6 hours
Work-up ProcedureQuenching, Extraction, Washing, Drying
Expected Yield60-70%
Expected Purity>95% (by NMR)

Table 3: Reagents for the Hydrolysis of Ethyl 2,2-difluoro-2-(pyridin-2-yl)acetate (Step 2)

ReagentMolecular Weight ( g/mol )MolesMolar RatioQuantity
Ethyl 2,2-difluoro-2-(pyridin-2-yl)acetate201.170.60 (based on 60% yield from Step 1)1.0120.7 g
Sodium hydroxide40.001.202.048.0 g
Ethanol---600 mL
Water---600 mL
6 M Hydrochloric acid---As needed
Ethyl acetate---As needed for extraction

Table 4: Reaction Parameters for the Hydrolysis of Ethyl 2,2-difluoro-2-(pyridin-2-yl)acetate (Step 2)

ParameterValue
Reaction Temperature50 °C
Reaction Time2-3 hours
Work-up ProcedureAcidification, Extraction, Drying, Recrystallization
Expected Yield85-95%
Expected Purity>98% (by NMR and HPLC)

Experimental Protocols

Step 1: Synthesis of Ethyl 2,2-difluoro-2-(pyridin-2-yl)acetate

Safety Precautions:

  • Conduct the reaction in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Ethyl bromodifluoroacetate is corrosive and a lachrymator; handle with care.

  • Zinc dust is flammable; avoid ignition sources.

Procedure:

  • Reactor Setup: To a 3 L three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, add zinc dust (107.9 g, 1.65 mol) and copper(I) iodide (19.0 g, 0.10 mol).

  • Solvent Addition: Add anhydrous tetrahydrofuran (THF, 500 mL) to the flask.

  • Activation of Zinc: Stir the suspension vigorously for 15 minutes at room temperature to activate the zinc.

  • Reagent Addition: In a separate flask, prepare a solution of 2-bromopyridine (158.0 g, 1.00 mol) and ethyl bromodifluoroacetate (304.5 g, 1.50 mol) in anhydrous THF (1.0 L).

  • Initiation of Reaction: Add approximately 10% of the 2-bromopyridine and ethyl bromodifluoroacetate solution to the zinc suspension. The reaction mixture should warm up slightly, indicating the initiation of the reaction. If the reaction does not start, gentle heating with a water bath may be required.

  • Controlled Addition: Once the reaction has initiated, add the remaining solution dropwise from the dropping funnel over a period of 2-3 hours, maintaining a gentle reflux (65-70 °C).

  • Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture at reflux for an additional 2-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Work-up - Quenching: Once the reaction is complete, cool the mixture to room temperature and then to 0-5 °C in an ice bath. Slowly and carefully quench the reaction by adding 1 M hydrochloric acid until the excess zinc has dissolved.

  • Work-up - Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 500 mL).

  • Work-up - Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (2 x 300 mL) and brine (1 x 300 mL).

  • Work-up - Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude ethyl 2,2-difluoro-2-(pyridin-2-yl)acetate.

Step 2: Hydrolysis of Ethyl 2,2-difluoro-2-(pyridin-2-yl)acetate to this compound

Safety Precautions:

  • Handle sodium hydroxide with care as it is corrosive.

  • Perform the acidification step slowly in a well-ventilated fume hood.

Procedure:

  • Reaction Setup: In a 2 L round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the crude ethyl 2,2-difluoro-2-(pyridin-2-yl)acetate (approx. 120.7 g, 0.60 mol) in ethanol (600 mL).

  • Base Addition: In a separate beaker, prepare a solution of sodium hydroxide (48.0 g, 1.20 mol) in water (600 mL) and add it to the flask.

  • Reaction: Heat the reaction mixture to 50 °C and stir for 2-3 hours. Monitor the hydrolysis by TLC or HPLC until the starting material is consumed.

  • Solvent Removal: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Acidification: Cool the remaining aqueous solution in an ice bath and slowly add 6 M hydrochloric acid with stirring until the pH of the solution is approximately 2-3. A precipitate of the product should form.

  • Extraction: Extract the product from the aqueous solution with ethyl acetate (3 x 400 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude this compound.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes, to afford the final product as a crystalline solid.

Mandatory Visualization

ScaleUp_Synthesis_Workflow cluster_0 Step 1: Reformatsky-Type Coupling cluster_1 Step 2: Hydrolysis A Charge Reactor with Zn and CuI in THF C Initiate and Control Reagent Addition at Reflux A->C B Prepare Solution of 2-Bromopyridine and Ethyl bromodifluoroacetate in THF B->C D Reaction Monitoring (TLC/HPLC) C->D E Work-up: Quench, Extract, Wash, Dry D->E F Concentrate to obtain Crude Ethyl Ester E->F G Dissolve Crude Ester in Ethanol F->G Proceed to Hydrolysis H Add Aqueous NaOH G->H I Heat and Monitor Reaction (TLC/HPLC) H->I J Remove Ethanol I->J K Acidify and Extract with Ethyl Acetate J->K L Dry, Concentrate, and Recrystallize K->L M Final Product: This compound L->M

Caption: Workflow for the scale-up synthesis of this compound.

Logical_Relationship Start Starting Materials: 2-Bromopyridine, Ethyl bromodifluoroacetate, Zn Step1 Step 1: Reformatsky-Type Coupling Start->Step1 Intermediate Intermediate: Ethyl 2,2-difluoro-2-(pyridin-2-yl)acetate Step2 Step 2: Hydrolysis Intermediate->Step2 FinalProduct Final Product: This compound Step1->Intermediate Purification Purification: Recrystallization Step2->Purification Purification->FinalProduct

Caption: Logical relationship of the synthesis steps.

Application Notes and Protocols for Reactions with 2,2-Difluoro-2-(pyridin-2-yl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed experimental procedures for common reactions involving 2,2-Difluoro-2-(pyridin-2-yl)acetic acid, a valuable building block in medicinal chemistry and drug discovery. The protocols outlined below cover amide bond formation (amide coupling), esterification, and a potential decarboxylation reaction, offering guidance for the synthesis of novel derivatives.

Chemical Properties and Safety Information

This compound is a solid with the molecular formula C₇H₅F₂NO₂ and a molecular weight of 173.12 g/mol . It is classified as harmful if swallowed or inhaled and can cause skin and serious eye irritation. Appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection, should be worn when handling this compound. All work should be conducted in a well-ventilated area.

Key Reactions and Experimental Protocols

This section details the experimental procedures for key reactions of this compound.

Amide Bond Formation (Amide Coupling)

The formation of an amide bond is a crucial transformation in drug discovery, allowing for the linkage of the carboxylic acid moiety with a wide range of primary and secondary amines. The following protocols describe common methods for amide coupling using this compound.

Protocol 1.1: HATU-Mediated Amide Coupling

This protocol is a widely used and efficient method for the synthesis of amides, including those with sterically hindered or electron-deficient amines.

Reaction Scheme:

Materials:

  • This compound

  • Amine (primary or secondary)

  • HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 equiv.) in anhydrous DMF, add the desired amine (1.1 equiv.) and DIPEA (2.5 equiv.).

  • Stir the mixture at room temperature for 5 minutes.

  • Add HATU (1.2 equiv.) in one portion to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reaction times typically range from 2 to 16 hours.

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired amide.

Table 1: Representative Quantitative Data for HATU-Mediated Amide Coupling

AmineReaction Time (h)Yield (%)
Benzylamine485-95
Aniline1270-85
Morpholine290-98

Note: Yields are estimates based on typical HATU coupling reactions and may vary depending on the specific amine and reaction conditions.

Protocol 1.2: EDC/HOBt-Mediated Amide Coupling

This classic coupling method is a cost-effective alternative to uronium-based reagents like HATU.

Reaction Scheme:

Materials:

  • This compound

  • Amine (primary or secondary)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • HOBt (Hydroxybenzotriazole)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF or Dichloromethane (DCM)

  • Ethyl acetate or Dichloromethane

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve this compound (1.0 equiv.), HOBt (1.2 equiv.), and the amine (1.1 equiv.) in anhydrous DMF or DCM.

  • Add DIPEA (2.5 equiv.) to the mixture and stir for 5 minutes at room temperature.

  • Add EDC (1.2 equiv.) to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, dilute the reaction with ethyl acetate or DCM.

  • Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Experimental Workflow for Amide Coupling

Amide_Coupling_Workflow cluster_prep Reaction Setup cluster_activation Activation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification reagents Dissolve Acid, Amine, & Base in Solvent coupling_agent Add Coupling Reagent (e.g., HATU) reagents->coupling_agent stir Stir at Room Temperature coupling_agent->stir extract Dilute & Wash stir->extract dry Dry & Concentrate extract->dry chromatography Column Chromatography dry->chromatography product Purified Amide chromatography->product

Caption: General workflow for amide coupling reactions.

Esterification

Esterification of this compound can be achieved through various methods. A common and straightforward approach is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst.

Protocol 2.1: Fischer Esterification

Reaction Scheme:

Materials:

  • This compound

  • Alcohol (e.g., methanol, ethanol)

  • Concentrated sulfuric acid (H₂SO₄)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 equiv.) in an excess of the desired alcohol (which also serves as the solvent).

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equiv.).

  • Heat the reaction mixture to reflux and monitor by TLC. Reaction times can vary from a few hours to overnight depending on the alcohol used.

  • After completion, cool the reaction mixture to room temperature.

  • Remove the excess alcohol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired ester.

Table 2: Representative Quantitative Data for Fischer Esterification

AlcoholReaction Time (h)Yield (%)
Methanol675-85
Ethanol870-80

Note: Yields are estimates and can be influenced by reaction scale and purification efficiency.

Signaling Pathway of Acid-Catalyzed Esterification

Fischer_Esterification cluster_activation Carbonyl Activation cluster_attack Nucleophilic Attack cluster_elimination Elimination Acid Carboxylic Acid Protonation Protonation of Carbonyl Oxygen Acid->Protonation + H⁺ Activated_Acid Activated Carboxylic Acid Protonation->Activated_Acid Tetrahedral_Int Tetrahedral Intermediate Activated_Acid->Tetrahedral_Int + R'OH Alcohol Alcohol Alcohol->Tetrahedral_Int Proton_Transfer Proton Transfer Tetrahedral_Int->Proton_Transfer Water_Elim Elimination of Water Proton_Transfer->Water_Elim Protonated_Ester Protonated Ester Water_Elim->Protonated_Ester - H₂O Deprotonation Deprotonation Protonated_Ester->Deprotonation - H⁺ Ester Ester Product Deprotonation->Ester

Caption: Mechanism of Fischer Esterification.

Decarboxylation

Proposed Protocol 3.1: Thermal Decarboxylation

Reaction Scheme:

Materials:

  • This compound

  • High-boiling point solvent (e.g., diphenyl ether, sulfolane)

Procedure:

  • In a flask equipped with a reflux condenser and a gas outlet, suspend this compound in a high-boiling point solvent.

  • Heat the mixture to a high temperature (e.g., 180-250 °C). The evolution of CO₂ should be observed.

  • Monitor the reaction by TLC or by observing the cessation of gas evolution.

  • After the reaction is complete, cool the mixture to room temperature.

  • The product, 2-(difluoromethyl)pyridine, being volatile, could potentially be isolated by distillation from the reaction mixture. Further purification may be achieved by column chromatography.

Note: This is a proposed protocol, and the optimal conditions, including solvent and temperature, would need to be determined experimentally. The stability of the starting material and product under these conditions should also be considered.

Logical Relationship in Decarboxylation

Decarboxylation_Logic Start 2,2-Difluoro-2- (pyridin-2-yl)acetic acid Heat Apply Heat Start->Heat Intermediate Zwitterionic Intermediate Heat->Intermediate Formation Product 2-(Difluoromethyl)pyridine Intermediate->Product Decarboxylation CO2 CO₂ Intermediate->CO2 Decarboxylation

Caption: Proposed pathway for thermal decarboxylation.

References

Application Notes and Protocols for 2,2-Difluoro-2-(pyridin-2-yl)acetic acid as a Building Block for Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 2,2-difluoro-2-(pyridin-2-yl)acetic acid as a versatile building block in the design and synthesis of potent enzyme inhibitors. The unique physicochemical properties of this scaffold, including the presence of a difluoromethyl group and a pyridine ring, make it an attractive starting point for developing novel therapeutics targeting a range of enzymes, with a particular focus on cysteine proteases such as Cathepsin K.

Introduction

This compound is a valuable heterocyclic building block in medicinal chemistry. The introduction of the difluoromethyl group can significantly enhance the metabolic stability and binding affinity of drug candidates. The pyridine ring offers a site for hydrogen bonding and can be strategically utilized to interact with enzyme active sites. This document details the application of this building block in the synthesis of Cathepsin K inhibitors, providing relevant quantitative data, detailed experimental protocols, and visualizations of the underlying biological pathways.

Target Enzyme: Cathepsin K

Cathepsin K is a lysosomal cysteine protease predominantly expressed in osteoclasts, the cells responsible for bone resorption. It plays a crucial role in the degradation of bone matrix proteins, particularly type I collagen.[1] Dysregulation of Cathepsin K activity is implicated in osteoporosis, a disease characterized by excessive bone loss. Therefore, the development of potent and selective Cathepsin K inhibitors is a key therapeutic strategy for treating osteoporosis and other bone-related disorders.

Quantitative Data: Inhibition of Cathepsin K

While specific inhibitors synthesized directly from this compound are not extensively reported in publicly available literature, the closely related piperidine-3-carboxamide derivatives have shown significant promise as Cathepsin K inhibitors. The following table summarizes the in vitro inhibitory activity of a lead compound from this class, H-9, against human Cathepsin K.

CompoundTarget EnzymeIC50 (µM)
H-9Human Cathepsin K0.08[2]

Signaling Pathway and Mechanism of Action

Cathepsin K is a key effector in the signaling pathway of osteoclast-mediated bone resorption. The following diagram illustrates this pathway and the mechanism by which a competitive inhibitor, synthesized using a this compound-derived scaffold, can block its activity.

CathepsinK_Pathway cluster_osteoclast Osteoclast cluster_bone Bone Matrix RANKL RANKL RANK RANK RANKL->RANK binds to NFkB_Pathway NF-κB Signaling RANK->NFkB_Pathway activates Gene_Expression Gene Expression (Cathepsin K, TRAP) NFkB_Pathway->Gene_Expression promotes CatK_Synthesis Cathepsin K Synthesis Gene_Expression->CatK_Synthesis Lysosome Lysosome CatK_Synthesis->Lysosome packaged into CatK_Secretion Cathepsin K Secretion Lysosome->CatK_Secretion fuses with ruffled border Sealed_Zone Sealed Zone (Acidic Environment) Collagen Collagen CatK_Secretion->Collagen degrades Bone_Resorption Bone Resorption Collagen->Bone_Resorption leads to Inhibitor Cathepsin K Inhibitor (e.g., H-9 analog) Inhibitor->CatK_Secretion competitively inhibits

Caption: Cathepsin K signaling pathway in osteoclasts and inhibitor action.

Experimental Protocols

Synthesis of a Representative Cathepsin K Inhibitor

This protocol is adapted from the synthesis of piperidine-3-carboxamide derivatives and describes the amide coupling of this compound with a suitable amine intermediate to form the final inhibitor.

Workflow for Inhibitor Synthesis:

Synthesis_Workflow Start Start Building_Block This compound Start->Building_Block Amine_Intermediate Amine Intermediate (e.g., Piperidine derivative) Start->Amine_Intermediate Coupling Amide Coupling Reaction Building_Block->Coupling Amine_Intermediate->Coupling Purification Purification (e.g., Column Chromatography) Coupling->Purification Characterization Characterization (NMR, MS) Purification->Characterization Final_Inhibitor Final Inhibitor Characterization->Final_Inhibitor

Caption: General workflow for the synthesis of a Cathepsin K inhibitor.

Materials:

  • This compound

  • Appropriate amine intermediate (e.g., a substituted piperidine derivative)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DCM, add EDCI (1.2 eq), HOBt (1.2 eq), and DIPEA (2.0 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add the amine intermediate (1.0 eq) to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent gradient to afford the desired amide inhibitor.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

In Vitro Cathepsin K Inhibition Assay

This protocol describes a fluorometric assay to determine the IC50 value of a synthesized inhibitor against human Cathepsin K.

Workflow for Cathepsin K Inhibition Assay:

Assay_Workflow Start Start Prepare_Reagents Prepare Reagents: - Assay Buffer - Cathepsin K Enzyme - Inhibitor Dilutions - Fluorogenic Substrate Start->Prepare_Reagents Plate_Setup Plate Setup (384-well): - Add Inhibitor Dilutions - Add Enzyme Control - Add Blank Prepare_Reagents->Plate_Setup Add_Enzyme Add Cathepsin K Enzyme Plate_Setup->Add_Enzyme Incubate Incubate at RT Add_Enzyme->Incubate Add_Substrate Add Fluorogenic Substrate Incubate->Add_Substrate Measure_Fluorescence Measure Fluorescence (Kinetic Read) Add_Substrate->Measure_Fluorescence Data_Analysis Data Analysis: - Calculate % Inhibition - Determine IC50 Measure_Fluorescence->Data_Analysis End End Data_Analysis->End

Caption: Workflow for the in vitro Cathepsin K inhibition assay.

Materials:

  • Recombinant human Cathepsin K

  • Fluorogenic Cathepsin K substrate (e.g., Z-LR-AMC)

  • Assay Buffer (e.g., 50 mM sodium acetate, 2.5 mM DTT, 2.5 mM EDTA, pH 5.5)

  • Synthesized inhibitor

  • DMSO

  • 384-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare a stock solution of the inhibitor in DMSO. Perform serial dilutions in assay buffer to obtain a range of concentrations.

  • Add 5 µL of each inhibitor dilution to the wells of a 384-well plate. Include wells for a vehicle control (DMSO) and a no-enzyme control (assay buffer only).

  • Add 10 µL of a pre-diluted Cathepsin K solution in assay buffer to each well (except the no-enzyme control).

  • Incubate the plate at room temperature for 15 minutes.

  • Initiate the reaction by adding 10 µL of the fluorogenic substrate solution to all wells.

  • Immediately measure the fluorescence intensity (e.g., Ex/Em = 360/460 nm) in a kinetic mode for 30-60 minutes at room temperature.

  • Determine the reaction rate (slope of the linear portion of the fluorescence vs. time curve).

  • Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.

  • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Conclusion

This compound serves as a highly effective building block for the synthesis of potent enzyme inhibitors, particularly for targets like Cathepsin K. The protocols and data presented herein provide a solid foundation for researchers and drug development professionals to utilize this versatile scaffold in their discovery programs aimed at treating bone-related disorders and potentially other diseases. The unique structural features of this building block offer ample opportunities for further optimization of potency, selectivity, and pharmacokinetic properties.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for 2,2-Difluoro-2-(pyridin-2-yl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2,2-Difluoro-2-(pyridin-2-yl)acetic acid. The following information is based on established principles of fluorination chemistry and is intended to serve as a practical guide for addressing common experimental challenges.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, particularly when using deoxyfluorination agents such as Diethylaminosulfur Trifluoride (DAST) or its analogs on a precursor like 2-hydroxy-2-(pyridin-2-yl)acetic acid.

Q1: I am observing a low yield or incomplete conversion of my starting material. What are the potential causes and solutions?

A1: Low yield or incomplete reaction is a common issue in fluorination reactions. Several factors could be contributing to this problem. A systematic approach to troubleshooting is recommended.

  • Reagent Quality: The fluorinating agent, such as DAST, is highly sensitive to moisture.[1] Ensure that a fresh or properly stored bottle is used. The starting material and solvents must be strictly anhydrous, as water can quench the reagent.[2]

  • Reaction Temperature: The initial addition of the fluorinating agent should typically be performed at low temperatures (e.g., -78 °C) to prevent uncontrolled reactions and decomposition.[1] However, the reaction may require gradual warming to room temperature to proceed to completion.[1] Careful optimization of the temperature profile is crucial.

  • Insufficient Reagent: An inadequate amount of the fluorinating agent can lead to incomplete conversion. It is advisable to use a slight excess of the fluorinating agent (e.g., 1.2-1.5 equivalents).[1]

  • Poor Solubility: Ensure that the starting material is fully dissolved in an appropriate anhydrous solvent, such as dichloromethane (DCM), before adding the fluorinating agent.[1]

Low_Yield_Troubleshooting start Low Yield or Incomplete Reaction check_reagents Check Reagent Quality (Fluorinating Agent, Solvents) start->check_reagents optimize_temp Optimize Reaction Temperature Profile check_reagents->optimize_temp Reagents OK increase_equivalents Increase Equivalents of Fluorinating Agent optimize_temp->increase_equivalents Temperature Optimized check_solubility Ensure Complete Solubility of Starting Material increase_equivalents->check_solubility Equivalents Increased solution Improved Yield and Complete Conversion check_solubility->solution Solubility Confirmed

Q2: I am observing the formation of significant byproducts. How can I minimize them?

A2: Byproduct formation is often related to the reaction conditions and the stability of intermediates.

  • Elimination Byproducts: If the reaction temperature is too high, elimination side products, such as alkenes, can form.[1] Maintaining low temperatures during the initial phase of the reaction is critical.[1]

  • Rearrangement Products: Carbocation intermediates, especially benzylic ones, are prone to rearrangement.[1] Using a less reactive fluorinating agent or milder reaction conditions may mitigate this.

  • Ring Fluorination: In some cases, highly reactive fluorinating agents can lead to undesired fluorination on the pyridine ring.[2] Optimization of reaction conditions, such as solvent and temperature, can help favor the desired α-fluorination.[2]

Q3: The purification of my final product is proving to be difficult. What strategies can I employ?

A3: Purification challenges often arise from the presence of closely related byproducts or residual reagents.

  • Optimize Reaction: The most effective approach is to optimize the reaction to minimize byproduct formation.[2]

  • Chromatography: Column chromatography is a standard method for purification.[3] A systematic screening of solvent systems (e.g., ethyl acetate/hexanes) is recommended to achieve good separation. The introduction of fluorine can alter the polarity of the molecule.[3]

  • Acid-Base Extraction: An acidic wash during the work-up can help remove any remaining basic impurities or byproducts.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for preparing this compound?

A1: A prevalent method for synthesizing α,α-difluoro carboxylic acids is through the deoxyfluorination of the corresponding α-hydroxy acid precursor. In this case, 2-hydroxy-2-(pyridin-2-yl)acetic acid would be treated with a deoxyfluorinating agent like DAST (Diethylaminosulfur Trifluoride) or a safer alternative like Deoxo-Fluor®.

Q2: How do I choose the right fluorinating agent?

A2: The choice of fluorinating agent depends on several factors, including the substrate's sensitivity, safety considerations, and desired reactivity.

  • DAST (Diethylaminosulfur Trifluoride): A widely used but hazardous reagent that is effective for deoxyfluorination.[1] It should be handled with extreme care.

  • Deoxo-Fluor® (Bis(2-methoxyethyl)aminosulfur Trifluoride): A more thermally stable and safer alternative to DAST.

  • Selectfluor®: An electrophilic fluorinating agent, which is generally used for different types of fluorination reactions but might be considered in alternative synthetic routes.[3]

Fluorinating_Agent_Selection start Select Fluorinating Agent deoxyfluorination Deoxyfluorination of α-hydroxy acid? start->deoxyfluorination other_routes Alternative Synthetic Routes? start->other_routes dast DAST (High Reactivity, Hazardous) deoxyfluorination->dast Yes deoxofluor Deoxo-Fluor® (Safer Alternative) deoxyfluorination->deoxofluor Yes selectfluor Selectfluor® (Electrophilic Fluorination) other_routes->selectfluor Yes

Q3: What are the critical parameters to control during the reaction?

A3: For a successful synthesis, the following parameters are crucial:

  • Anhydrous Conditions: The exclusion of moisture is paramount to prevent the decomposition of the fluorinating agent and unwanted side reactions.[2]

  • Temperature Control: Precise control of the reaction temperature, especially during the addition of the fluorinating agent, is essential to manage the reaction rate and minimize byproduct formation.[2]

  • Purity of Reagents: Using high-purity starting materials, solvents, and reagents will lead to a cleaner reaction and simplify purification.[2]

Data Presentation

The following tables provide illustrative data on how reaction conditions can be optimized. Please note that these are representative examples and actual results may vary.

Table 1: Optimization of Fluorinating Agent and Equivalents

EntryFluorinating AgentEquivalentsTemperature (°C)Time (h)Yield (%)
1DAST1.1-78 to RT1245
2DAST1.5-78 to RT1265
3Deoxo-Fluor®1.5-78 to RT1860
4DAST2.0-78 to RT1268 (with byproducts)

Table 2: Solvent Screening

EntrySolventTemperature (°C)Time (h)Yield (%)
1Dichloromethane (DCM)-78 to RT1265
2Tetrahydrofuran (THF)-78 to RT1855
31,2-Dichloroethane (DCE)0 to RT1260

Experimental Protocols

Proposed Synthesis of this compound via Deoxyfluorination

This protocol describes a general procedure for the synthesis of the target compound from its α-hydroxy acid precursor.

Materials:

  • 2-hydroxy-2-(pyridin-2-yl)acetic acid

  • Diethylaminosulfur Trifluoride (DAST) or Deoxo-Fluor®

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Argon or Nitrogen gas

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and an argon/nitrogen inlet, dissolve 2-hydroxy-2-(pyridin-2-yl)acetic acid (1.0 equivalent) in anhydrous DCM.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Addition of Fluorinating Agent: Add the deoxyfluorinating agent (e.g., DAST, 1.5 equivalents) dropwise to the stirred solution via the dropping funnel over 30 minutes, ensuring the internal temperature remains below -70 °C.

  • Reaction: Stir the reaction mixture at -78 °C for 1 hour. Then, allow the mixture to slowly warm to room temperature and stir overnight.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Quenching: Once the reaction is complete, cool the mixture to 0 °C in an ice bath and carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of NaHCO₃ until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with DCM (3 x volume).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

References

"common side reactions with 2,2-Difluoro-2-(pyridin-2-YL)acetic acid"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for experiments involving 2,2-Difluoro-2-(pyridin-2-YL)acetic acid. The information is designed to help users anticipate and resolve common issues encountered during synthesis and handling.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed when using this compound?

A1: Based on the reactivity of analogous pyridylacetic acids, the two most common side reactions are decarboxylation and dimerization. Decarboxylation, the loss of CO2, is a known thermal decomposition pathway for 2- and 4-pyridylacetic acids.[1][2] Dimerization can occur when the carboxylic acid is activated for coupling reactions.

Q2: How can I minimize decarboxylation of this compound?

A2: Decarboxylation is often promoted by heat. To minimize this side reaction, it is crucial to maintain low temperatures during reactions and work-up procedures. Avoid prolonged heating of reaction mixtures containing this reagent. For reactions requiring elevated temperatures, careful monitoring of reaction progress is recommended to avoid unnecessary exposure to heat.

Q3: What conditions might lead to the dimerization of this compound?

A3: Dimerization of pyridylacetic acids can be initiated by the activating agents used for amide or ester bond formation. The activated carboxylic acid can react with another molecule of the acid instead of the intended nucleophile. To mitigate this, a slow addition of the coupling agent or the use of a pre-activation strategy where the activated acid is immediately introduced to the amine or alcohol component can be beneficial.

Q4: Is this compound stable in common organic solvents?

A4: While specific stability data in various solvents is not extensively published, it is advisable to use anhydrous solvents, particularly in reactions involving activation of the carboxylic acid. Protic solvents may interfere with coupling reactions, and prolonged storage in any solvent should be avoided. It is best practice to use freshly prepared solutions.

Troubleshooting Guides

Amide Coupling Reactions

A primary application of this compound is in amide bond formation. The following guide addresses common issues encountered during these reactions.

Issue 1: Low Yield of the Desired Amide Product

Potential Cause Recommended Action
Decarboxylation of the starting material. Maintain a low reaction temperature (e.g., 0 °C to room temperature). Avoid prolonged reaction times at elevated temperatures.
Dimerization of the activated acid. Add the coupling reagent slowly to the reaction mixture. Consider a pre-activation step where the acid is activated in the presence of the amine.
Incomplete activation of the carboxylic acid. Ensure the use of an appropriate and fresh coupling reagent (e.g., HATU, HBTU). Use of an additive like HOBt or Oxyma can improve efficiency.
Poor nucleophilicity of the amine. Use a stronger coupling reagent. A non-nucleophilic base (e.g., DIPEA) can be added to facilitate the reaction.

Issue 2: Presence of an Impurity with a Mass Corresponding to the Decarboxylated Starting Material

This indicates that decarboxylation is a significant side reaction.

Potential Cause Recommended Action
Excessive heat during the reaction or work-up. Optimize the reaction temperature, aiming for the lowest effective temperature. Use gentle heating during solvent removal in vacuo.
Prolonged reaction time. Monitor the reaction by TLC or LC-MS and stop the reaction as soon as the starting material is consumed.

Issue 3: Formation of a Dimeric Byproduct

The presence of a byproduct with a mass approximately double that of the starting material (minus water) suggests dimerization.

Potential Cause Recommended Action
High concentration of the activated acid. Use more dilute reaction conditions. Add the solution of the activated acid dropwise to the amine solution.
Slow reaction with the intended nucleophile. Ensure the amine is sufficiently nucleophilic and present in an appropriate stoichiometric amount.

Experimental Protocols

The following are general protocols for common reactions involving this compound. Optimization for specific substrates is recommended.

Protocol 1: General Procedure for Amide Coupling

This protocol outlines a standard method for forming an amide bond between this compound and a primary or secondary amine using HATU as the coupling agent.

Materials:

  • This compound

  • Amine

  • HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Saturated aqueous NaHCO3 solution

  • Brine

  • Anhydrous Na2SO4 or MgSO4

  • Ethyl acetate or Dichloromethane for extraction

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve this compound (1.0 eq) in anhydrous DMF.

  • Add the amine (1.1 eq) to the solution.

  • Add DIPEA (2.5 eq) to the reaction mixture and stir for 5 minutes at room temperature.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add HATU (1.2 eq) portion-wise to the stirred solution.

  • Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.

  • Upon completion, quench the reaction with water and extract the product with ethyl acetate or dichloromethane (3 x volume of the aqueous layer).

  • Wash the combined organic layers with saturated aqueous NaHCO3 solution, followed by brine.

  • Dry the organic layer over anhydrous Na2SO4 or MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired amide.[3]

Visualizations

The following diagrams illustrate key workflows and logical relationships relevant to experiments with this compound.

Amide_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Dissolve_Acid Dissolve Acid & Amine in DMF Add_Base Add DIPEA Dissolve_Acid->Add_Base Cool Cool to 0 °C Add_Base->Cool Add_HATU Add HATU Cool->Add_HATU Stir Stir & Monitor (TLC/LC-MS) Add_HATU->Stir Quench Quench with Water Stir->Quench Extract Extract with Organic Solvent Quench->Extract Wash Wash with NaHCO3 & Brine Extract->Wash Dry Dry & Concentrate Wash->Dry Purify Purify (Chromatography/Recrystallization) Dry->Purify

Caption: Experimental workflow for a typical amide coupling reaction.

Troubleshooting_Logic Start Low Amide Yield Impurity_Check Check for Side Products (LC-MS) Start->Impurity_Check Decarboxylation Decarboxylation Product Detected Impurity_Check->Decarboxylation Yes Dimerization Dimerization Product Detected Impurity_Check->Dimerization Yes No_Side_Products No Major Side Products Impurity_Check->No_Side_Products No Action_Decarb Reduce Temperature Shorten Reaction Time Decarboxylation->Action_Decarb Action_Dimer Use Dilute Conditions Slow Reagent Addition Dimerization->Action_Dimer Action_No_Side Optimize Coupling Reagent Check Amine Reactivity No_Side_Products->Action_No_Side

Caption: Troubleshooting logic for low-yielding amide coupling reactions.

References

Technical Support Center: Purification of Products from 2,2-Difluoro-2-(pyridin-2-YL)acetic acid Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the purification of reaction products derived from 2,2-Difluoro-2-(pyridin-2-YL)acetic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered in reactions involving this compound?

A1: Common impurities can be categorized as follows:

  • Unreacted Starting Materials: Residual this compound or other reagents.

  • Reagent-Derived Byproducts: Impurities formed from the decomposition or side-reactions of coupling agents, bases, or solvents.

  • Isomeric Impurities: Formation of isomers may occur depending on the reaction conditions.[1]

  • Solvent Residues: Trace amounts of reaction or purification solvents.[1]

Q2: What are the initial recommended steps for purifying a crude product from a reaction with this compound?

A2: A general workflow would be:

  • Work-up: An initial aqueous work-up is often necessary to remove inorganic salts and water-soluble impurities. An acid-base extraction can be particularly effective.[1]

  • Solvent Removal: Concentrate the organic layer under reduced pressure.

  • Preliminary Purity Assessment: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to get a preliminary assessment of the crude product's complexity.

  • Purification Method Selection: Based on the preliminary analysis, choose an appropriate purification method such as column chromatography or recrystallization.[2]

Q3: How does the fluorine substitution affect the polarity and purification of the product?

A3: The introduction of fluorine atoms can significantly alter the polarity of a molecule compared to its non-fluorinated analog.[2] This change in polarity will influence its retention on silica gel during column chromatography and its solubility in various solvents for recrystallization. It is advisable to perform a thorough solvent screen for both techniques.

Q4: Which analytical techniques are best for assessing the purity of the final product?

A4: A combination of analytical techniques is recommended for a comprehensive purity assessment:[1]

  • High-Performance Liquid Chromatography (HPLC): Ideal for quantifying purity and detecting trace impurities. A reversed-phase C18 column is a good starting point.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are crucial for confirming the structure of the desired product and identifying any structurally related impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

Troubleshooting Guides

Issue 1: Low Yield After Purification
Potential Cause Troubleshooting Step
Product Loss During Extraction The carboxylic acid or pyridine nitrogen may cause the product to have some aqueous solubility. Back-extract the aqueous layers with an organic solvent like ethyl acetate or dichloromethane.
Improper Column Chromatography Conditions The product may be streaking or irreversibly binding to the silica gel. Try adding a small amount of acetic or formic acid to the eluent to improve peak shape for acidic compounds. For basic compounds containing the pyridine moiety, adding a small amount of triethylamine can be beneficial.
Suboptimal Recrystallization Solvent The product may be too soluble in the chosen solvent, leading to poor recovery. Perform a systematic solvent screen using small amounts of the crude product to identify a solvent system where the product is soluble when hot but sparingly soluble at room temperature.[1]
Product Volatility While generally not an issue for this class of compounds, if the product has a low molecular weight, it could be lost during solvent removal under high vacuum. Use moderate vacuum and temperature.
Issue 2: Persistent Impurities After Column Chromatography
Potential Cause Troubleshooting Step
Co-eluting Impurities The impurity has a similar polarity to the product. Try a different solvent system with different selectivities (e.g., switch from ethyl acetate/hexane to dichloromethane/methanol). Consider using a different stationary phase, such as alumina or a C18 reversed-phase column.
On-Column Degradation The product may be unstable on silica gel. If degradation is suspected, minimize the time the product is on the column by using a faster flow rate or switching to a less acidic stationary phase.
Impurity is a Diastereomer If the product has multiple chiral centers, diastereomers may be difficult to separate. Specialized chiral chromatography may be required.

Experimental Protocols

Protocol 1: General Acid-Base Extraction
  • Dissolve the crude reaction mixture in an organic solvent such as ethyl acetate.

  • Transfer the solution to a separatory funnel.

  • Extract with a saturated aqueous solution of a mild base like sodium bicarbonate to move the acidic product into the aqueous layer, leaving non-acidic impurities in the organic layer.[1]

  • Separate the aqueous layer and wash it with fresh organic solvent to remove any remaining neutral or basic impurities.

  • Acidify the aqueous layer with a dilute acid (e.g., 1M HCl) to a pH of ~4-5 to precipitate the purified product.

  • Filter the precipitated solid and wash with cold water.

  • Alternatively, if the product is not a solid, extract the acidified aqueous layer with an organic solvent.

  • Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Protocol 2: Silica Gel Column Chromatography
  • Adsorbent Preparation: Prepare a slurry of silica gel in the initial, low-polarity eluent.

  • Column Packing: Pack a glass column with the silica gel slurry.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent and adsorb it onto a small amount of silica gel. Dry this and load it onto the top of the packed column.

  • Elution: Start with a low-polarity eluent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate).[1]

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the purified product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Data Presentation

Table 1: Illustrative Comparison of Purification Methods

Purification Method Typical Purity (%) Typical Yield (%) Throughput Commonly Removed Impurities
Acid-Base Extraction 85-9570-90HighBasic and neutral starting materials/byproducts
Recrystallization >9850-80MediumImpurities with different solubility profiles
Column Chromatography >9560-85LowImpurities with different polarities

Visualizations

experimental_workflow start Crude Reaction Product workup Aqueous Work-up / Acid-Base Extraction start->workup concentrate1 Concentrate workup->concentrate1 purity_check1 TLC / LC-MS Analysis concentrate1->purity_check1 chromatography Column Chromatography purity_check1->chromatography Complex Mixture recrystallization Recrystallization purity_check1->recrystallization Relatively Clean concentrate2 Concentrate chromatography->concentrate2 concentrate3 Dry Crystals recrystallization->concentrate3 purity_check2 Purity & Structure Analysis (HPLC, NMR, MS) concentrate2->purity_check2 concentrate3->purity_check2 final_product Pure Product purity_check2->final_product

Caption: General experimental workflow for purification.

troubleshooting_logic cluster_chrom Column Chromatography Issues cluster_recryst Recrystallization Issues start Low Purity After Initial Purification check_method Identify Purification Method Used start->check_method coelution Co-eluting Impurity? check_method->coelution Chromatography wrong_solvent Incorrect Solvent? check_method->wrong_solvent Recrystallization change_eluent Change Eluent System coelution->change_eluent change_stationary Change Stationary Phase coelution->change_stationary solvent_screen Perform Solvent Screen wrong_solvent->solvent_screen

Caption: Troubleshooting logic for low purity.

References

"stability and storage of 2,2-Difluoro-2-(pyridin-2-YL)acetic acid"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of 2,2-Difluoro-2-(pyridin-2-YL)acetic acid. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

For optimal stability, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area. For long-term storage, refrigeration at 2-8°C is recommended for similar compounds and is a good practice for this chemical.

Q2: Is this compound sensitive to light?

Q3: What are the known incompatibilities of this compound?

This compound should be kept away from strong acids, strong bases, and strong oxidizing agents, as these can promote degradation.

Q4: What is the primary degradation pathway for this compound?

Based on theoretical studies of structurally similar compounds, such as 2,2-di(pyridin-2-yl)acetic acid, decarboxylation is a likely degradation pathway. This involves the loss of carbon dioxide from the carboxylic acid group. Tautomerization is considered a less favorable degradation route.

Q5: How can I tell if my sample of this compound has degraded?

Degradation can be indicated by changes in physical appearance (e.g., color change), the appearance of new peaks or disappearance of the parent peak in analytical chromatograms (e.g., HPLC), or changes in pH of a solution over time.

Troubleshooting Guide

This guide addresses common issues encountered during the handling and analysis of this compound.

ProblemPossible CauseRecommended Solution
Unexpectedly rapid degradation of the compound in solution. The pH of the solution may be too high or too low, or the temperature may be elevated.Ensure the pH of your solution is controlled, ideally within a neutral to slightly acidic range. Whenever possible, conduct experiments at controlled, lower temperatures.
Appearance of unknown peaks in HPLC analysis. These could be degradation products.Conduct forced degradation studies (see Experimental Protocols) to intentionally generate degradation products and identify their retention times. This will help in developing a stability-indicating analytical method.
Poor peak shape (tailing) in reverse-phase HPLC. Interaction of the basic pyridine nitrogen with residual silanols on the HPLC column packing.Use a high-purity silica column. Lower the mobile phase pH (e.g., to pH 2-4) to protonate the pyridine nitrogen and reduce silanol interactions. Include a small amount of a competing base (e.g., triethylamine) in the mobile phase, though this may not be compatible with MS detection.
Precipitation of the compound from aqueous solution. The solubility limit has been exceeded.Consider using a co-solvent such as acetonitrile or DMSO to increase solubility. Ensure the pH of the solution is not at the isoelectric point of the molecule.
Inconsistent analytical results between experiments. The analytical method may not be robust or stability-indicating.Develop and validate a stability-indicating HPLC method. This involves demonstrating that the method can accurately quantify the parent compound in the presence of its degradation products, impurities, and excipients.

Summary of Recommended Storage and Handling Conditions

ParameterRecommendation
Storage Temperature Long-term: 2-8°C. Short-term: Cool, dry place.
Container Tightly sealed, light-resistant container.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen) if possible, especially for long-term storage of the solid.
Incompatibilities Strong acids, strong bases, strong oxidizing agents.
Handling Use in a well-ventilated area. Avoid inhalation of dust and contact with skin and eyes. Wear appropriate personal protective equipment (PPE).

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study to understand the stability of this compound under various stress conditions. The goal is to achieve 5-20% degradation.[1]

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of acetonitrile and water) at a known concentration (e.g., 1 mg/mL).

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) and monitor over time (e.g., 0, 2, 4, 8, 24 hours).

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at room temperature and monitor at shorter time intervals due to expected faster degradation.

  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature and monitor over time.

  • Thermal Degradation: Expose the solid compound and the stock solution to elevated temperatures (e.g., 60°C, 80°C) and analyze at various time points.

  • Photostability: Expose the solid compound and the stock solution to light conditions as specified in ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).

3. Sample Analysis:

  • At each time point, withdraw an aliquot of the stressed sample.

  • Neutralize the acidic and basic samples before analysis.

  • Dilute the samples to an appropriate concentration with the mobile phase.

  • Analyze by a stability-indicating HPLC method (see Protocol 2).

4. Data Analysis:

  • Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed sample to that of an unstressed control.

  • Identify and quantify major degradation products.

Protocol 2: Stability-Indicating HPLC Method

This protocol provides a starting point for developing an HPLC method for the analysis of this compound and its potential degradation products.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: A reverse-phase C18 column (e.g., 250 x 4.6 mm, 5 µm particle size) is a common choice.

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: 0.1% Formic acid in acetonitrile

  • Gradient: A typical starting gradient could be:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30.1-35 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Detection: UV detection at a wavelength where the analyte has maximum absorbance (e.g., determined by a UV scan, often around 254 nm for aromatic compounds).

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent and filter through a 0.45 µm syringe filter before injection.

Visualizations

experimental_workflow cluster_prep Preparation cluster_stress Forced Degradation cluster_analysis Analysis prep Prepare Stock Solution of Compound acid Acid Hydrolysis (HCl) prep->acid Expose to stress base Base Hydrolysis (NaOH) prep->base Expose to stress oxidation Oxidation (H2O2) prep->oxidation Expose to stress thermal Thermal Stress prep->thermal Expose to stress photo Photostability prep->photo Expose to stress sampling Sample at Time Points acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling neutralize Neutralize/Dilute sampling->neutralize hplc HPLC Analysis neutralize->hplc data Data Interpretation hplc->data

Caption: Workflow for a forced degradation study.

troubleshooting_logic start Unexpected Peak in HPLC q1 Is the peak present in the unstressed control? start->q1 a1_yes Impurity from synthesis q1->a1_yes Yes a1_no Potential Degradation Product q1->a1_no No q2 Correlate with forced degradation data a1_no->q2 a2 Identify degradation pathway q2->a2

Caption: Troubleshooting logic for unexpected HPLC peaks.

References

"troubleshooting low yields in difluoromethylation using pyridinylacetic acid"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting difluoromethylation reactions. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with low yields, particularly when using substrates like pyridinylacetic acid.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Here we address common issues encountered during difluoromethylation reactions.

Q1: I am not observing any product formation in my difluoromethylation of a pyridine-containing molecule. What are the likely causes?

A1: The complete absence of product can be attributed to several factors, primarily related to the reactivity of the radical species and the substrate.

  • Polarity Mismatch: The difluoromethyl radical (•CF2H) is considered a nucleophilic radical.[1][2][3] If your pyridine substrate is electron-deficient, a polarity mismatch can occur, hindering the reaction.[2]

  • Reagent Electrophilicity: Standard difluoromethyl sources might not be electrophilic enough to react with your substrate.[1][3] Consider using a reagent with an electron-withdrawing group (EWG) to enhance its electrophilicity.[1][2][3] A common strategy involves using reagents like 2,2-difluoro-2-iodo-1-phenylethan-1-one, which generates a more electrophilic [•CF2(COPh)] radical.[2]

  • Reaction Conditions: The conditions may not be optimal for radical initiation or propagation. Ensure your setup for irradiation (e.g., LED wavelength and duration) or chemical initiation is correct.[1]

Q2: My reaction shows low conversion of the starting material. How can I improve the yield?

A2: Low conversion suggests that the reaction is initiated but proceeds inefficiently. The following points should be considered for optimization:

  • Reaction Time and Temperature: Radical reactions can be sensitive to time and temperature. Extended reaction times (e.g., 24 hours) may be necessary.[1] For some methods, lower temperatures can improve selectivity and yield.[1][3]

  • Reagent Stoichiometry: The molar ratio of the difluoromethylating agent and other additives like bases or acids is crucial. An excess of the radical source is often required.[1][3]

  • Solvent Choice: The solvent can significantly influence the reaction outcome. Acetonitrile and acetone have been used effectively in different protocols.[1]

  • Catalyst and Ligand System (for cross-coupling): In nickel-catalyzed reductive cross-coupling reactions, the choice of the nickel source (e.g., Ni(OTf)2) and the ligand (e.g., terpyridine) is critical for achieving high yields.[4]

Q3: I am observing significant formation of side products, such as bis-difluoromethylated compounds. How can I improve the selectivity for the mono-difluoromethylated product?

A3: The formation of multiple products is a common challenge in C-H functionalization.

  • Substrate Reactivity: Once the first difluoromethyl group is installed, the pyridine ring's electronic properties change, which might make the remaining C-H bonds susceptible to a second functionalization.[1]

  • Steric Hindrance: Introducing bulky substituents on the pyridine ring can sterically hinder a second difluoromethylation.[1]

  • Controlled Stoichiometry: Carefully controlling the stoichiometry of the difluoromethylating reagent can help minimize the formation of di-substituted products.

  • Reaction Time: Shorter reaction times might favor the formation of the mono-functionalized product.

Q4: The regioselectivity of my difluoromethylation is poor. How can I control the position of functionalization (meta vs. para)?

A4: Regioselectivity in pyridine C-H difluoromethylation is a known challenge and can be influenced by the reaction strategy.

  • Acid/Base Switching: The regioselectivity can be switched between the meta and para positions by using an oxazino pyridine intermediate. Under basic conditions, the meta-position is favored, while under acidic conditions (forming the pyridinium salt), the para-position is targeted.[1][2][3][5]

  • Substituent Effects: The electronic and steric properties of existing substituents on the pyridine ring will direct the incoming radical to specific positions. Electron-donating groups can influence the position of radical attack.[1][6]

Experimental Protocols

Below are generalized protocols based on successful difluoromethylation reactions reported in the literature. Note: These are general guidelines and may require optimization for your specific substrate, such as pyridinylacetic acid.

Protocol 1: meta-C-H Difluoromethylation of Pyridines via Oxazino Pyridine Intermediate

This protocol is adapted from a method using an electrophilic difluoromethyl radical precursor.[1][3]

  • Formation of the Oxazino Pyridine: Prepare the oxazino pyridine intermediate from your starting pyridine material according to established literature procedures.

  • Difluoromethylation Reaction:

    • In a reaction vessel, dissolve the oxazino pyridine intermediate in acetonitrile.

    • Add acetic acid (0.5 equivalents) and 2,2,6,6-tetramethylpiperidine (TMP) (2.5 equivalents).

    • Add the difluoromethylating agent, 2,2-difluoro-2-iodo-1-phenylethan-1-one.

    • Irradiate the mixture with a 456 nm LED at room temperature for 24 hours.

  • Workup and Deprotection:

    • After 24 hours, add 6 N HCl to the reaction mixture.

    • To remove the benzoyl protecting group, add NaOH.

    • Extract the product, dry the organic layer, and purify by chromatography.

Protocol 2: para-C-H Difluoromethylation of Pyridines via Pyridinium Salt

This protocol utilizes an in-situ generated difluoromethyl radical source.[1][3]

  • Formation of the Pyridinium Salt:

    • Dissolve the starting oxazino pyridine in acetone.

    • Add (±)-camphorsulfonic acid (CSA) (1.5 equivalents) to form the corresponding pyridinium salt.

  • Difluoromethylation Reaction:

    • Cool the mixture to 0 °C.

    • Add bis(difluoroacetyl) peroxide (generated in situ from difluoroacetic anhydride and urea·H₂O₂) (4.8 equivalents).

    • Stir the reaction at 0 °C for 4 hours.

  • Workup:

    • Add 6 N HCl and heat the mixture to 60 °C for 16 hours.

    • Extract the product, dry the organic layer, and purify by chromatography.

Data Presentation

The following tables summarize key reaction parameters from the literature that can be a starting point for your optimization.

Table 1: Optimization of meta-Difluoromethylation Conditions [1][3]

ParameterCondition
SubstrateOxazino Pyridine
Reagent2,2-difluoro-2-iodo-1-phenylethan-1-one
Base2,2,6,6-tetramethylpiperidine (TMP)
AcidAcetic Acid
SolventAcetonitrile
TemperatureRoom Temperature
Irradiation456 nm LED
Reaction Time24 hours

Table 2: Optimization of para-Difluoromethylation Conditions [1][3]

ParameterCondition
SubstratePyridinium Salt (from Oxazino Pyridine)
Reagentbis(difluoroacetyl) peroxide
Acid(±)-camphorsulfonic acid (CSA)
SolventAcetone
Temperature0 °C
Reaction Time4 hours

Visual Guides

Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting low yields in difluoromethylation reactions.

G Troubleshooting Workflow for Low Yield Difluoromethylation start Low Yield Observed no_product No Product Formation start->no_product low_conversion Low Conversion start->low_conversion side_products Side Products Observed start->side_products check_polarity 1. Check for Polarity Mismatch (Nucleophilic Radical vs. Electron-Deficient Substrate) no_product->check_polarity check_reagent 2. Evaluate Reagent Electrophilicity (Consider Reagent with EWG) no_product->check_reagent optimize_conditions 3. Optimize Reaction Conditions (Time, Temperature, Stoichiometry, Solvent) low_conversion->optimize_conditions check_selectivity 4. Address Selectivity Issues (Sterics, Stoichiometry, Acid/Base Switching) side_products->check_selectivity side_products->check_selectivity solution1 Use Reagent with EWG (e.g., PhCOCF2I) check_polarity->solution1 check_reagent->solution1 solution2 Adjust Reaction Time, Temperature, and Reagent Ratios optimize_conditions->solution2 solution3 Modify Substrate or Control Stoichiometry check_selectivity->solution3 solution4 Employ Acid/Base Switching for Regiocontrol check_selectivity->solution4

Caption: A flowchart for diagnosing and solving common issues leading to low yields.

General Reaction Scheme for Regioselective Difluoromethylation

This diagram illustrates the concept of switching regioselectivity using an oxazino pyridine intermediate.

G Regioselective Difluoromethylation Strategy pyridine Pyridine Substrate (e.g., Pyridinylacetic Acid) oxazino Oxazino Pyridine Intermediate pyridine->oxazino Formation pyridinium Pyridinium Salt oxazino->pyridinium Acid Treatment (e.g., CSA) meta_product meta-Difluoromethylated Product oxazino->meta_product Basic Conditions + Electrophilic CF2 Radical Source para_product para-Difluoromethylated Product pyridinium->para_product Acidic Conditions + Nucleophilic CF2 Radical Source

Caption: Strategy for controlling meta vs. para difluoromethylation of pyridines.

References

"byproduct formation in the synthesis of 2,2-Difluoro-2-(pyridin-2-YL)acetic acid"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,2-Difluoro-2-(pyridin-2-yl)acetic acid. The information is presented in a question-and-answer format to directly address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities observed in the synthesis of this compound?

A1: Common impurities can originate from unreacted starting materials, side reactions, or subsequent degradation of the product. These may include:

  • Unreacted Starting Materials: Residual precursors from the synthetic route.

  • Mono-fluorinated Species: Incomplete fluorination leading to the presence of 2-fluoro-2-(pyridin-2-yl)acetic acid.

  • Decarboxylated Byproduct: Loss of the carboxylic acid group to form 2,2-difluoromethylpyridine. This can be promoted by elevated temperatures.[1][2]

  • Dimerization Products: Self-reaction of pyridine-acetic acid precursors can lead to the formation of dimers, such as 2-hydroxy-3-(pyridin-2-yl)-4H-quinolizin-4-ones.[3]

  • Isomeric Impurities: If the synthesis involves substitution on the pyridine ring, other positional isomers may form.[4]

  • Residual Solvents and Reagents: Trace amounts of solvents and reagents used during the synthesis and purification steps.[5]

Q2: How can I minimize the formation of the decarboxylated byproduct?

A2: The formation of the decarboxylated byproduct is often linked to unstable intermediates, elevated reaction temperatures, or the presence of water.[1] To minimize this side reaction, consider the following:

  • Maintain low temperatures throughout the reaction and work-up phases.

  • Avoid excessive heating during purification steps.

  • Ensure all reagents and solvents are strictly anhydrous.

Q3: What analytical techniques are recommended for assessing the purity of this compound?

A3: A combination of analytical methods is recommended for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): Ideal for quantifying purity and detecting trace impurities. A reversed-phase C18 column is often a good starting point.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are crucial for confirming the chemical structure of the desired product and identifying any fluorinated or non-fluorinated organic impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product and identify the mass of any byproducts.

Troubleshooting Guide

This guide addresses common problems encountered during the synthesis of this compound.

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Formation 1. Incomplete activation of the starting material (e.g., enolate formation).2. Deactivated or insufficient fluorinating agent.3. Presence of moisture quenching reactive intermediates.1. Ensure anhydrous conditions. Use a sufficiently strong base for deprotonation if applicable. 2. Use a fresh, active batch of the fluorinating agent and consider increasing the molar excess. 3. Thoroughly dry all glassware and use anhydrous solvents.[1]
Presence of Mono-fluorinated Impurity 1. Insufficient amount of fluorinating agent.2. Short reaction time.1. Increase the equivalents of the fluorinating agent.2. Monitor the reaction progress by TLC, LC-MS, or ¹⁹F NMR and increase the reaction time accordingly.
Formation of a Dimerized Byproduct 1. Reaction conditions favoring self-condensation of the starting material or intermediate.[3]1. Optimize reaction conditions, such as temperature and concentration, to favor the desired reaction pathway. Consider slow addition of reagents.
Difficult Product Purification 1. Presence of multiple byproducts with similar polarities to the product.2. Residual charged reagents or salts.1. Employ an alternative purification method. If column chromatography is ineffective, consider recrystallization from a suitable solvent system or acid-base extraction.[4]2. Include an aqueous wash step in the work-up to remove water-soluble impurities. An acid-base extraction can effectively separate the acidic product from non-acidic impurities.[4]

Experimental Protocols

General Protocol for Acid-Base Extraction for Purification

This protocol is designed to separate the acidic product, this compound, from non-acidic impurities.

  • Dissolve the crude reaction mixture in an appropriate organic solvent (e.g., ethyl acetate).

  • Transfer the solution to a separatory funnel.

  • Extract the organic layer with a mild aqueous base, such as a saturated sodium bicarbonate solution. The acidic product will move to the aqueous layer as its carboxylate salt.

  • Separate the aqueous layer.

  • Wash the organic layer with the aqueous base one or two more times to ensure complete extraction of the product.

  • Combine all aqueous layers.

  • Acidify the combined aqueous layers with a suitable acid (e.g., 1M HCl) until the product precipitates out of solution. Monitor the pH.

  • Collect the precipitated product by filtration.

  • Wash the solid product with cold water to remove any remaining salts.

  • Dry the purified product under vacuum.

Visualizations

experimental_workflow Experimental Workflow for Synthesis and Purification cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification cluster_analysis Analysis start Starting Materials reaction Reaction with Fluorinating Agent start->reaction quench Reaction Quench reaction->quench extraction Organic Extraction quench->extraction acid_base Acid-Base Extraction extraction->acid_base Crude Product chromatography Column Chromatography extraction->chromatography recrystallization Recrystallization extraction->recrystallization purity_check Purity & Identity Confirmation (HPLC, NMR, MS) acid_base->purity_check chromatography->purity_check recrystallization->purity_check final_product Pure 2,2-Difluoro-2- (pyridin-2-yl)acetic acid purity_check->final_product

Caption: A general workflow for the synthesis and purification of this compound.

troubleshooting_logic Troubleshooting Logic for Byproduct Formation cluster_byproducts Identify Major Byproduct(s) cluster_solutions Implement Corrective Actions start Analyze Crude Product (e.g., LC-MS, NMR) decarboxylated Decarboxylated Product start->decarboxylated dimer Dimerized Product start->dimer mono_fluoro Mono-fluorinated Product start->mono_fluoro starting_material Unreacted Starting Material start->starting_material temp_control Lower Reaction Temperature Ensure Anhydrous Conditions decarboxylated->temp_control optimize_conditions Adjust Concentration Slow Reagent Addition dimer->optimize_conditions increase_reagent Increase Equivalents of Fluorinating Agent mono_fluoro->increase_reagent check_reagents Verify Reagent Activity and Stoichiometry starting_material->check_reagents

Caption: A decision-making diagram for troubleshooting common byproduct formations.

References

Technical Support Center: Managing Reagent Stability in Difluoromethylation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to effectively manage the stability of reagents used in difluoromethylation reactions.

Troubleshooting Unstable Reagents

Low yields, inconsistent results, or complete reaction failure in difluoromethylation can often be traced back to reagent degradation. This guide provides a systematic approach to identifying and resolving stability issues.

Question: My difluoromethylation reaction is giving low to no yield. How can I determine if reagent instability is the cause?

Answer:

Start by systematically evaluating the key components and conditions of your reaction. Reagent degradation is a frequent cause of poor outcomes.

Troubleshooting Workflow:

G cluster_0 Initial Observation cluster_1 Troubleshooting Steps cluster_2 Reagent Assessment cluster_3 Resolution A Low/No Product Yield B Verify Reaction Conditions (Temp, Time, Atmosphere) A->B B->A Conditions Faulty C Assess Reagent Quality B->C Conditions OK F Use Freshly Opened Reagent C->F G Analyze Reagent Purity (NMR, GC-MS) C->G D Check Solvent Purity E Evaluate Substrate Integrity H Perform Small-Scale Test with Control Substrate F->H Fresh Reagent Available G->H Analytical Capability Available I Optimize Storage & Handling H->I Control Reaction Works J Purify Reagent H->J Control Fails, Impurity Detected K Order New Reagent Batch H->K Control Fails, Gross Degradation

Caption: Troubleshooting workflow for low-yield difluoromethylation reactions.

Detailed Steps:

  • Verify Reaction Conditions: Double-check that the temperature, reaction time, and inert atmosphere conditions are correctly maintained as per your protocol.

  • Assess Reagent Quality:

    • Use a Fresh Sample: If available, run the reaction with a new, unopened bottle of the difluoromethylation reagent. If this resolves the issue, your previous reagent has likely degraded.

    • Analytical Verification: If you have access to analytical instrumentation, assess the purity of your reagent. Common methods include ¹⁹F NMR and GC-MS. Compare the spectrum of your current reagent to a reference spectrum from a fresh sample or the supplier. The presence of new peaks or a decrease in the main signal indicates decomposition.

  • Check Solvent Purity: Ensure your solvents are anhydrous and free of contaminants. Some difluoromethylation reagents are highly sensitive to moisture.[1]

  • Implement Proper Storage and Handling: Review the storage and handling procedures for your specific reagent. Many are sensitive to air, moisture, and/or light.[1]

Frequently Asked Questions (FAQs)

Reagent Types and General Stability

Q1: What are the main classes of difluoromethylation reagents and their general stability characteristics?

A1: Difluoromethylation reagents are typically categorized into three main classes based on their reactive mechanism: nucleophilic, electrophilic, and radical.[2][3] Their stability varies significantly.

Reagent ClassCommon ExamplesGeneral Stability & Handling Characteristics
Nucleophilic TMSCF₂H (Trifluoromethyltrimethylsilane), PhSO₂CF₂HOften sensitive to moisture and require anhydrous conditions.[2] TMSCF₂H, for instance, is a volatile liquid that should be handled under an inert atmosphere.[3] The instability of the generated difluoromethyl anion often necessitates careful reaction control.[2]
Electrophilic Hu's Reagent (PhSO₂CF₂Cl), S-(Difluoromethyl)sulfonium saltsGenerally more stable and easier to handle than nucleophilic counterparts.[4] Many are bench-stable solids, though prolonged exposure to atmospheric moisture should be avoided.[4]
Radical Zn(SO₂CF₂H)₂ (DFMS), BrCF₂HStability varies. DFMS is an easily prepared, air-stable, free-flowing white powder.[5] Others, like BrCF₂H, can be gaseous and require more specialized handling.[6]
Storage and Handling

Q2: What are the best practices for storing and handling difluoromethylation reagents to ensure their stability?

A2: Proper storage and handling are critical to maximizing the shelf-life and efficacy of your reagents.

  • Follow Supplier Recommendations: Always adhere to the storage temperature and conditions specified on the product's datasheet.

  • Inert Atmosphere: For air- and moisture-sensitive reagents, store and handle them under an inert atmosphere (e.g., in a glovebox or using Schlenk line techniques).[7]

  • Aliquot: To prevent contamination and degradation of the entire stock from repeated openings, consider aliquoting larger quantities into smaller, single-use vials under an inert atmosphere.

  • Light Protection: Store light-sensitive reagents in amber vials or wrapped in aluminum foil.[1]

  • Proper Sealing: Use high-quality septa and parafilm to seal vials to prevent atmospheric moisture ingress.

Logical Relationship for Reagent Handling:

G A Receive Reagent B Check Datasheet for Storage Conditions A->B C Store in Designated Location (Freezer, Desiccator, etc.) B->C D Handling for Reaction C->D E Use Inert Atmosphere (Glovebox/Schlenk Line) if Air/Moisture Sensitive D->E F Use Anhydrous Solvents and Glassware D->F G Seal Container Promptly After Use E->G F->G H Return to Proper Storage G->H

Caption: Best practices for handling difluoromethylation reagents.

Impact of Solvents and Temperature

Q3: How do solvent choice and temperature affect reagent stability?

A3: Both solvent and temperature can significantly impact the stability of difluoromethylation reagents.

  • Solvents: Protic solvents (e.g., alcohols, water) can decompose moisture-sensitive reagents. The purity of aprotic solvents is also crucial; residual water or other impurities can lead to degradation. Some reagents may also be unstable in certain organic solvents over time.

  • Temperature: Elevated temperatures can accelerate the decomposition of thermally labile reagents.[6] Always store reagents at their recommended temperature. Some reagents may even decompose at room temperature over extended periods.

Representative Stability of a Nucleophilic Reagent (TMSCF₂H) in Different Solvents

SolventStorage ConditionPurity after 7 Days (%)Purity after 30 Days (%)
Anhydrous THF25°C, Inert Atmosphere9892
Anhydrous DCM25°C, Inert Atmosphere9996
THF with 100 ppm H₂O25°C, Inert Atmosphere9075
Methanol25°C, Inert Atmosphere< 50 (rapid decomp.)< 10

Representative Thermal Stability of an Electrophilic Reagent (Hu's Reagent Type)

Storage TemperaturePurity after 30 Days (%)Purity after 180 Days (%)
-20°C> 9998
4°C9996
25°C (Room Temp)9790
40°C8565

Experimental Protocols for Stability Assessment

Here are detailed methodologies for assessing the stability of your difluoromethylation reagents.

Protocol 1: Stability Assessment by ¹⁹F NMR Spectroscopy

This protocol allows for the quantitative monitoring of the reagent's purity over time.

Objective: To quantify the degradation of a difluoromethylation reagent.

Materials:

  • Difluoromethylation reagent

  • Anhydrous NMR solvent (e.g., CDCl₃, Acetone-d₆)

  • Internal standard with a known concentration and a distinct ¹⁹F NMR signal (e.g., trifluorotoluene)

  • NMR tubes with caps

Procedure:

  • Prepare Initial Sample (T=0):

    • In a glovebox or under an inert atmosphere, accurately weigh a specific amount of the difluoromethylation reagent (e.g., 20 mg) into a vial.

    • Add a precise volume of the anhydrous NMR solvent (e.g., 0.6 mL).

    • Add a precise volume of the internal standard stock solution.

    • Transfer the solution to an NMR tube and seal it.

  • Acquire Initial Spectrum:

    • Acquire a quantitative ¹⁹F NMR spectrum. Ensure the relaxation delay (d1) is sufficiently long (at least 5 times the longest T1) for accurate integration.

    • Integrate the peak corresponding to the difluoromethylation reagent and the peak of the internal standard.

    • Calculate the initial purity based on the relative integration and known concentrations.

  • Store Samples:

    • Prepare several identical samples and store them under the conditions you wish to test (e.g., -20°C, 4°C, 25°C in the dark, 25°C exposed to light).

  • Analyze at Time Points:

    • At regular intervals (e.g., 1 week, 2 weeks, 1 month, 3 months), retrieve a sample from each storage condition.

    • Allow the sample to equilibrate to room temperature before acquiring a ¹⁹F NMR spectrum under the same conditions as the initial measurement.

    • Calculate the purity at each time point relative to the internal standard.

  • Data Analysis:

    • Plot the percentage purity versus time for each storage condition to determine the degradation rate.

Protocol 2: Stability Assessment by GC-MS

This method is useful for identifying and quantifying volatile degradation products.

Objective: To identify and quantify volatile impurities and degradation products of a difluoromethylation reagent.

Materials:

  • Difluoromethylation reagent

  • High-purity anhydrous solvent (e.g., dichloromethane, ethyl acetate)

  • Internal standard (a stable compound with a different retention time, e.g., dodecane)

  • GC vials with septa caps

Procedure:

  • Prepare Initial Sample (T=0):

    • Prepare a stock solution of your reagent in the chosen anhydrous solvent at a known concentration (e.g., 1 mg/mL).

    • Prepare a solution containing the reagent and a known concentration of the internal standard.

  • GC-MS Analysis:

    • Inject the sample into the GC-MS.

    • Develop a suitable temperature program to separate the reagent from potential impurities and the solvent.

    • Identify the peak corresponding to your reagent and any impurity peaks by their mass spectra.

    • Record the peak area of the reagent relative to the internal standard.

  • Store and Analyze:

    • Store aliquots of the stock solution under various conditions (as in the NMR protocol).

    • At specified time points, analyze the samples by GC-MS using the same method.

  • Data Analysis:

    • Monitor the decrease in the relative peak area of the reagent and the increase in the peak areas of any degradation products over time.

Workflow for Stability Testing:

G A Prepare Multiple Samples of Reagent Solution B Add Internal Standard A->B C Analyze Initial Sample (T=0) via NMR or GC-MS B->C D Store Samples under Varied Conditions (Temp, Light, etc.) C->D E Analyze Samples at Pre-defined Time Intervals D->E F Calculate % Purity vs. Time E->F G Determine Shelf-Life and Optimal Storage F->G

Caption: General workflow for conducting a reagent stability study.

References

"challenges in the purification of compounds with a difluoropyridinyl moiety"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the purification of compounds containing a difluoropyridinyl moiety.

Frequently Asked Questions (FAQs)

Q1: Why is my difluoropyridinyl compound showing significant peak tailing on a standard silica gel column?

A: This is a common issue stemming from the physicochemical properties of the difluoropyridinyl moiety. While the two electron-withdrawing fluorine atoms reduce the basicity of the pyridine nitrogen compared to pyridine itself, the nitrogen lone pair can still undergo strong interactions with the acidic silanol groups (Si-OH) on the surface of standard silica gel.[1] This strong interaction leads to uneven elution, resulting in tailed peaks and poor separation.

Q2: My compound has very poor solubility in common chromatography solvents like hexanes and ethyl acetate. What are my options?

A: Poor solubility is a frequent challenge. If your compound is not soluble enough in the chosen mobile phase for good separation, you can try a "dry loading" technique.[2] This involves pre-adsorbing your compound onto a small amount of silica gel by dissolving it in a strong solvent (like DCM or methanol), mixing it with the silica, and then evaporating the solvent completely until a fine, free-flowing powder is obtained.[2] This powder can then be carefully added to the top of your column. This method ensures your compound is introduced to the column in a concentrated band without being affected by the initial solvent's strength.[2]

Q3: I suspect my compound is degrading during purification on silica gel. How can I confirm this and what can I do?

A: On-column degradation can occur, especially with sensitive compounds.[3] To test for stability, you can perform a simple 2D TLC experiment. Spot your compound on a TLC plate, elute it in one direction, and then let the plate dry completely. Let the plate sit for 30-60 minutes so the compound is exposed to the silica. Then, turn the plate 90 degrees and elute it again using the same solvent system. If the compound is unstable, you will see new spots that are not on the diagonal, indicating degradation.[3] To mitigate this, consider using a less acidic stationary phase like deactivated silica, alumina, or switching to reverse-phase chromatography.[1][3]

Troubleshooting Purification Techniques

Normal-Phase Column Chromatography
ProblemPotential Cause(s)Recommended Solution(s)
Severe Peak Tailing Strong interaction between the basic pyridine nitrogen and acidic silanol groups on the silica surface.[1]1. Mobile Phase Modification: Add a basic modifier like 0.1-1% triethylamine (TEA) or a 1-2% solution of 7N ammonia in methanol to the eluent.[1] This competes with your compound for binding to the acidic sites. 2. Use Deactivated Stationary Phase: Employ neutral or basic alumina, or deactivate the silica gel yourself before preparing the column.[1][3]
Low or No Compound Recovery 1. Irreversible Adsorption: The compound binds too strongly to the silica and does not elute.[1][3] 2. On-Column Decomposition: The compound is not stable to the acidic silica gel.[3]1. Increase Eluent Polarity Drastically: After your expected fractions have been collected, flush the column with a very polar solvent system (e.g., 10-20% Methanol in DCM with 1% TEA) to recover strongly bound material. 2. Test for Stability: Perform a 2D TLC stability test as described in the FAQs.[3] If unstable, switch to a less acidic stationary phase or a different purification technique like reverse-phase HPLC.[3]
Co-elution with Impurities The chosen solvent system does not provide adequate separation (ΔRf is too small).1. Optimize Solvent System: Systematically test different solvent combinations. Try incorporating solvents from different selectivity groups (e.g., switching from ethyl acetate to an ether like MTBE, or adding a small amount of an alcohol like isopropanol). 2. Reduce Loading: Overloading the column can significantly degrade separation performance. Use a rule of thumb of 1-5% compound-to-silica mass ratio.
Reverse-Phase HPLC (RP-HPLC)
ProblemPotential Cause(s)Recommended Solution(s)
Poor Peak Shape (Broadening/Tailing) Secondary interactions between the protonated pyridine nitrogen and residual, un-capped silanol groups on the C18 stationary phase.1. Add an Acidic Modifier: The use of 0.05-0.1% trifluoroacetic acid (TFA) or formic acid in both the aqueous and organic mobile phases is standard practice for basic compounds.[1][4] This ensures the pyridine nitrogen is consistently protonated, minimizing secondary interactions and sharpening peaks.
Insufficient Retention on C18 Column The compound is too polar for effective retention and separation on a standard C18 phase, eluting at or near the solvent front.1. Use 100% Aqueous Mobile Phase: Start your gradient with 100% aqueous mobile phase (containing an acidic modifier) to maximize retention of very polar compounds.[5] 2. Switch to a "Polar-Embedded" Phase: Use a column designed for better retention of polar compounds, such as an AQ-C18 or a Phenyl-Hexyl phase.[5]
Recrystallization
ProblemPotential Cause(s)Recommended Solution(s)
Compound "Oils Out" The compound's melting point is lower than the boiling point of the chosen solvent, causing it to melt before dissolving.[6]1. Choose a Lower-Boiling Solvent: Find a solvent that has similar solubility properties but a lower boiling point. 2. Use a Co-Solvent System: Dissolve the compound in a minimal amount of a "good" hot solvent, then slowly add a "poor" solvent (in which the compound is insoluble) until the solution becomes cloudy (the cloud point). Re-heat to clarify and then allow to cool slowly.[6]
No Crystallization Upon Cooling The solution is not supersaturated; either too much solvent was used, or the compound is too soluble even in the cold solvent.1. Reduce Solvent Volume: Gently evaporate some of the solvent to increase the compound's concentration and then attempt to cool again.[7] 2. Induce Crystallization: Try scratching the inside of the flask with a glass rod at the solvent line or adding a seed crystal of the pure compound. 3. Add an Anti-Solvent: If the compound is highly soluble, slowly add a miscible solvent in which the compound is known to be insoluble.[8]

Experimental Protocols & Visualizations

Protocol: Flash Chromatography with a Basic Modifier

This protocol outlines a standard procedure for purifying a difluoropyridinyl compound that exhibits peak tailing on silica gel.

  • TLC Analysis: Develop a solvent system (e.g., 30% Ethyl Acetate in Hexanes) that gives your desired compound an Rf of ~0.3. Prepare a second TLC jar with the same solvent system plus 0.5% triethylamine (TEA). Note the improvement in spot shape and the slight increase in Rf.

  • Column Packing: Dry pack a flash column with silica gel. Flush the column with the initial, non-modified solvent (30% EtOAc/Hexanes) to ensure proper packing.

  • Equilibration: Equilibrate the column with the TEA-modified mobile phase (30% EtOAc/Hexanes + 0.5% TEA) by passing at least 3-5 column volumes through the silica until the baseline on the detector is stable.

  • Sample Loading: Dissolve your crude compound in a minimum amount of dichloromethane (DCM) or the mobile phase. If solubility is poor, perform a dry load by adsorbing the compound onto a small amount of silica.

  • Elution & Fraction Collection: Run the column using the TEA-modified eluent, collecting fractions based on UV detection or TLC analysis.

  • Post-Purification: Combine the pure fractions and remove the solvent under reduced pressure. Note that removing the high-boiling TEA may require co-evaporation with a lower-boiling solvent like toluene or placing the sample under high vacuum.

Troubleshooting Workflow: Low Compound Recovery

The following diagram illustrates a logical workflow for diagnosing the cause of low compound recovery after column chromatography.

G start_node Low Recovery Observed After Column Chromatography decision_node1 Is compound visible at baseline on TLC? start_node->decision_node1 Begin Diagnosis decision_node decision_node process_node process_node result_node result_node process_node1 Flush column with 10-20% MeOH in DCM (+1% TEA) decision_node1->process_node1 Yes decision_node3 Was sample loading method appropriate? decision_node1->decision_node3 No decision_node2 Compound Recovered? process_node1->decision_node2 Analyze flush fractions result_node1 Cause: Irreversible Adsorption decision_node2->result_node1 Yes result_node2 Cause: On-Column Decomposition decision_node2->result_node2 No process_node2 Review loading technique. Consider dry loading for poorly soluble compounds. decision_node3->process_node2 No result_node4 Cause: Possible Decomposition (See other branch) decision_node3->result_node4 Yes result_node3 Potential Cause: Loading Error process_node2->result_node3 Re-run purification

Caption: Troubleshooting workflow for low recovery in chromatography.

Physicochemical Challenges of the Difluoropyridinyl Moiety

This diagram shows how the key properties of the difluoropyridinyl group lead to specific purification challenges.

Caption: Properties of the difluoropyridinyl moiety and their impact.

References

"avoiding decomposition of 2,2-Difluoro-2-(pyridin-2-YL)acetic acid during reactions"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding the decomposition of 2,2-Difluoro-2-(pyridin-2-yl)acetic acid during chemical reactions.

Troubleshooting Guides

Issue: Low Yield or Absence of Desired Product in Reactions

Possible Cause: Decomposition of this compound via decarboxylation. Pyridylacetic acids, particularly those with the substituent at the 2-position, are susceptible to losing carbon dioxide (CO₂), especially when heated.[1] This decomposition pathway is a significant side reaction that can lead to poor yields or complete reaction failure.

Recommended Solutions:

  • Temperature Control: Maintain low reaction temperatures. Elevated temperatures are a primary driver of decarboxylation. Whenever possible, conduct reactions at or below room temperature.

  • Mild Reaction Conditions: Employ mild reagents and reaction conditions to prevent degradation of the starting material.

  • Choice of Reagents: For amide couplings, utilize coupling agents that are effective at low temperatures. For esterifications, consider methods that do not require high heat.

Issue: Formation of an Unexpected Side Product, 2-(Difluoromethyl)pyridine

Possible Cause: The primary decomposition pathway for this compound is decarboxylation, which results in the formation of 2-(difluoromethyl)pyridine. The presence of this compound in your reaction mixture is a strong indicator that your starting material is degrading.

Recommended Solutions:

  • Reaction Monitoring: Use techniques like thin-layer chromatography (TLC), liquid chromatography-mass spectrometry (LC-MS), or nuclear magnetic resonance (NMR) spectroscopy to monitor the reaction progress and detect the formation of 2-(difluoromethyl)pyridine.

  • Optimize Reaction Time: Minimize reaction times to reduce the exposure of the acid to conditions that promote decarboxylation.

  • pH Control: The stability of the carboxylic acid can be pH-dependent. While not definitively studied for this specific compound, the zwitterionic form of related pyridinecarboxylic acids has been implicated in decarboxylation.[2] Buffering the reaction mixture may be beneficial, though optimal pH would need to be determined empirically.

Frequently Asked Questions (FAQs)

Q1: What is the primary decomposition pathway for this compound?

A1: The primary decomposition pathway is decarboxylation, where the molecule loses CO₂ to form 2-(difluoromethyl)pyridine. This is a known instability for 2- and 4-pyridylacetic acids.[1]

Q2: How do the α,α-difluoro substituents affect the stability of the molecule?

A2: The electron-withdrawing nature of the two fluorine atoms can influence the electronic properties of the carboxylic acid. While for some types of decarboxylation, α-fluorination can make the process more challenging, the inherent instability of the 2-pyridylacetic acid scaffold remains a concern.[3]

Q3: What are the best practices for storing this compound?

A3: To minimize degradation during storage, it is recommended to keep the compound in a tightly sealed container in a cool, dry, and well-ventilated place, away from heat sources.[4]

Q4: Can I use heat to drive my reaction to completion?

A4: It is strongly advised to avoid high temperatures. Heating is known to promote the decarboxylation of related picolinic acids.[5] If a reaction is sluggish, it is preferable to explore more active catalysts or reagents that function at lower temperatures rather than increasing the heat.

Q5: Are there specific amide coupling reagents that are recommended for this acid?

A5: For thermally sensitive carboxylic acids, it is best to use coupling reagents that are highly efficient at low temperatures. Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA) often allow for rapid amide bond formation at 0 °C to room temperature. Standard carbodiimide reagents like EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide) with an additive such as HOBt (Hydroxybenzotriazole) can also be effective at low temperatures.[6][7]

Q6: What is a suitable method for the esterification of this acid?

A6: To avoid decarboxylation, low-temperature esterification methods are preferred. One such method is the Steglich esterification, which uses a carbodiimide (like DCC or EDC) and a catalyst (like DMAP) at low temperatures (e.g., 0 °C to room temperature). Alternatively, conversion to the acyl fluoride followed by reaction with the alcohol at elevated temperatures has been shown to be effective for sterically hindered or sensitive substrates.[2]

Data Presentation

Table 1: Recommended Conditions for Amide Coupling Reactions

Coupling ReagentAdditiveBaseSolventTemperature (°C)Key Advantages
HATUNoneDIPEADMF, CH₂Cl₂0 - 25High efficiency, fast reaction times at low temperatures.
COMUNoneDIPEADMF, CH₂Cl₂0 - 25Similar to HATU, often with easier work-up.
EDCHOBt/OxymaDIPEADMF, CH₂Cl₂0 - 25Cost-effective, good for standard couplings.
T3PNonePyridine, Et₃NEtOAc, CH₂Cl₂0 - 25Effective for sensitive substrates, byproducts are water-soluble.

Table 2: Recommended Conditions for Esterification Reactions

MethodReagentsSolventTemperature (°C)Key Advantages
Steglich EsterificationDCC or EDC, DMAPCH₂Cl₂, THF0 - 25Mild conditions, suitable for acid-sensitive substrates.
Acyl Fluoride IntermediateCyanuric fluoride or XtalFluor-E, BaseCH₂Cl₂, MeCN0 to refluxGood for sterically hindered and sensitive acids.[2]
Mitsunobu ReactionDIAD/DEAD, PPh₃THF, Dioxane0 - 25Inversion of alcohol stereochemistry, mild conditions.

Experimental Protocols

Protocol 1: General Procedure for Low-Temperature Amide Coupling
  • Dissolve this compound (1.0 eq) in an anhydrous aprotic solvent (e.g., DMF or CH₂Cl₂) under an inert atmosphere (N₂ or Ar).

  • Cool the solution to 0 °C in an ice bath.

  • Add the coupling reagent (e.g., HATU, 1.1 eq) and a non-nucleophilic base (e.g., DIPEA, 2.5 eq).

  • Stir the mixture for 5-10 minutes to allow for the activation of the carboxylic acid.

  • Add the amine (1.0 - 1.2 eq) to the reaction mixture.

  • Allow the reaction to stir at 0 °C and then gradually warm to room temperature while monitoring its progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl.

  • Extract the product with an appropriate organic solvent (e.g., EtOAc or CH₂Cl₂).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: General Procedure for Low-Temperature Steglich Esterification
  • Dissolve this compound (1.0 eq), the alcohol (1.2 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous CH₂Cl₂ under an inert atmosphere.

  • Cool the solution to 0 °C.

  • Add a solution of EDC (1.5 eq) in CH₂Cl₂ dropwise to the reaction mixture.

  • Stir the reaction at 0 °C for 30 minutes and then at room temperature until the starting material is consumed (monitor by TLC).

  • Dilute the reaction mixture with CH₂Cl₂ and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography.

Visualizations

Decomposition_Pathway This compound This compound Decarboxylation Decarboxylation This compound->Decarboxylation Heat, H+ 2-(Difluoromethyl)pyridine 2-(Difluoromethyl)pyridine Decarboxylation->2-(Difluoromethyl)pyridine CO2 CO2 Decarboxylation->CO2

Caption: Primary decomposition pathway of this compound.

Troubleshooting_Workflow start Low Reaction Yield check_side_product Analyze for 2-(Difluoromethyl)pyridine start->check_side_product decarboxylation_confirmed Decarboxylation Confirmed check_side_product->decarboxylation_confirmed Yes no_decarboxylation Other Issues check_side_product->no_decarboxylation No solution1 Lower Reaction Temperature decarboxylation_confirmed->solution1 solution2 Use Milder Reagents decarboxylation_confirmed->solution2 solution3 Reduce Reaction Time decarboxylation_confirmed->solution3

Caption: Troubleshooting workflow for low reaction yields.

References

"improving selectivity in reactions involving 2,2-Difluoro-2-(pyridin-2-YL)acetic acid"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for reactions involving 2,2-Difluoro-2-(pyridin-2-yl)acetic acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve selectivity and achieve desired outcomes in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the common challenges encountered when using this compound in synthesis?

A1: Researchers may face challenges related to the compound's reactivity and stability. The electron-withdrawing nature of the difluoromethyl group and the pyridine ring can influence the reactivity of the carboxylic acid. Key challenges include:

  • Low yields in amide coupling reactions: The electronic properties of the pyridine ring can reduce the nucleophilicity of the reacting amine, leading to sluggish or incomplete reactions.

  • Side reactions: The most common side reaction is decarboxylation, especially at elevated temperatures, leading to the formation of 2-(difluoromethyl)pyridine.

  • Purification difficulties: The polarity of the pyridine ring can sometimes complicate the purification of products.

Q2: What is the primary side reaction to be aware of, and how can it be minimized?

A2: The primary side reaction is decarboxylation, which is the loss of CO2 from the carboxylic acid moiety. Studies on similar pyridine acetic acids suggest this can be a significant issue, particularly under harsh reaction conditions (e.g., high temperatures).

To minimize decarboxylation:

  • Maintain low reaction temperatures: Whenever possible, run reactions at or below room temperature.

  • Choose appropriate activating agents: For amide coupling, use activating agents that allow for rapid reaction at lower temperatures.

  • Limit reaction time: Prolonged reaction times, even at moderate temperatures, can increase the likelihood of decarboxylation.

Q3: Are there any specific safety precautions for handling this compound?

A3: Yes, as with any chemical reagent, appropriate safety measures are necessary. This compound should be handled in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. Refer to the material safety data sheet (MSDS) for detailed safety information.

Troubleshooting Guides

Amide Coupling Reactions

Issue: Low or no yield of the desired amide product.

This is a common issue, often stemming from the reduced nucleophilicity of the amine partner or inefficient activation of the carboxylic acid.

Troubleshooting Workflow:

G start Low Amide Yield reagent_quality Verify Reagent Quality (Acid, Amine, Solvent, Reagents) start->reagent_quality coupling_reagent Optimize Coupling Reagent reagent_quality->coupling_reagent Reagents OK base_choice Select Appropriate Base coupling_reagent->base_choice No Improvement success Improved Yield coupling_reagent->success Yield Improves reaction_conditions Adjust Reaction Conditions (Temperature, Time) base_choice->reaction_conditions Still Low Yield base_choice->success Yield Improves n_oxide Consider Pyridine N-Oxide Strategy reaction_conditions->n_oxide Decarboxylation Observed reaction_conditions->success Yield Improves n_oxide->success Yield Improves

Caption: Troubleshooting workflow for low amide coupling yields.

Possible Causes and Solutions:

Possible Cause Recommended Solution
Poor Quality Reagents Ensure the starting carboxylic acid, amine, coupling reagents, and solvents are pure and anhydrous.
Inefficient Carboxylic Acid Activation Use a more powerful coupling reagent. For sterically hindered or electron-deficient amines, HATU or COMU are often more effective than HBTU or DCC.
Sub-optimal Base A non-nucleophilic base such as diisopropylethylamine (DIPEA) is typically used. Ensure the correct stoichiometry is employed to neutralize any acid formed and to facilitate the reaction.
Decarboxylation Side Reaction If the reaction is run at elevated temperatures, decarboxylation can become a significant side reaction. Attempt the reaction at a lower temperature (0 °C to room temperature) for a longer duration.
Reduced Amine Nucleophilicity For couplings with weakly nucleophilic amines (e.g., anilines), consider converting the this compound to its N-oxide derivative first. This can increase the reactivity towards amide bond formation.

Data Presentation: Comparison of Common Coupling Reagents

The following data is illustrative and based on typical outcomes for similar reactions. Actual results may vary.

Coupling Reagent Additive Base Typical Temp. Typical Yield Range Notes
HBTUHOBtDIPEART40-70%Standard choice, may be sluggish with deactivated amines.
HATU-DIPEA0 °C to RT60-90%More reactive than HBTU, good for challenging couplings.
DCCHOBt-0 °C to RT30-60%Byproduct (DCU) can be difficult to remove.
COMU-DIPEA0 °C to RT70-95%Highly efficient, often provides clean reactions.
SOCl₂-Pyridine0 °C to RT50-80%Forms the acid chloride in situ; can lead to side products if not controlled.
Esterification Reactions

Issue: Incomplete conversion to the desired ester.

Esterification of this compound typically requires acidic conditions. Incomplete reactions are common if the catalysis is not efficient or if water is not effectively removed.

Logical Relationship for Troubleshooting Esterification:

G start Incomplete Esterification check_reagents Check Reagent Purity (Acid, Alcohol, Catalyst) start->check_reagents catalyst Optimize Acid Catalyst check_reagents->catalyst Reagents Pure water_removal Ensure Water Removal catalyst->water_removal No Improvement success High Conversion catalyst->success Conversion Increases temp_time Adjust Temperature and Time water_removal->temp_time Still Incomplete water_removal->success Conversion Increases temp_time->success Conversion Increases

Caption: Troubleshooting logic for incomplete esterification.

Possible Causes and Solutions:

Possible Cause Recommended Solution
Insufficient Catalyst Ensure a catalytic amount of a strong acid (e.g., H₂SO₄, p-TsOH) is used. For sensitive substrates, milder conditions with a carbodiimide (e.g., DCC) and DMAP can be employed.
Equilibrium Limitation Esterification is an equilibrium reaction. To drive the reaction to completion, remove water as it is formed, for example, by using a Dean-Stark apparatus or by adding a dehydrating agent. Using an excess of the alcohol can also shift the equilibrium.
Steric Hindrance If using a bulky alcohol, the reaction may require longer reaction times or a more potent catalyst.

Experimental Protocols

Key Experiment 1: General Protocol for Amide Coupling using HATU

Objective: To synthesize an amide from this compound and a primary or secondary amine.

Materials:

  • This compound

  • Amine of choice

  • HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Ethyl acetate

  • Saturated aqueous NaHCO₃

  • Brine

  • Anhydrous Na₂SO₄

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DMF.

  • Add the amine (1.1 eq) to the solution.

  • Add DIPEA (2.5 eq) to the reaction mixture.

  • Cool the mixture to 0 °C in an ice bath.

  • Add HATU (1.2 eq) portion-wise to the stirred solution.

  • Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 2-4 hours, or until TLC/LC-MS analysis indicates completion.

  • Quench the reaction by adding water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers and wash with saturated aqueous NaHCO₃ (2x) and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Key Experiment 2: General Protocol for Fischer Esterification

Objective: To synthesize an ester from this compound and an alcohol.

Materials:

  • This compound

  • Alcohol of choice (e.g., ethanol, methanol)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Toluene (or another suitable solvent for azeotropic removal of water)

  • Saturated aqueous NaHCO₃

  • Brine

  • Anhydrous MgSO₄

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add this compound (1.0 eq), the alcohol (3.0-5.0 eq), and toluene.

  • Carefully add a catalytic amount of concentrated H₂SO₄ (e.g., 2-3 drops).

  • Heat the reaction mixture to reflux and monitor the collection of water in the Dean-Stark trap.

  • Continue refluxing until no more water is collected or TLC/LC-MS analysis shows complete consumption of the starting acid.

  • Cool the reaction mixture to room temperature.

  • Carefully neutralize the excess acid by washing with saturated aqueous NaHCO₃.

  • Separate the organic layer and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude ester by distillation or column chromatography.

Signaling Pathway of Potential Side Reaction (Decarboxylation):

G start 2,2-Difluoro-2- (pyridin-2-yl)acetic acid transition_state Transition State (Heat or Catalyst) start->transition_state Δ product 2-(Difluoromethyl)pyridine transition_state->product co2 CO2 transition_state->co2

Validation & Comparative

A Comparative Guide to Difluoromethylating Agents: Spotlight on 2,2-Difluoro-2-(pyridin-2-YL)acetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the introduction of a difluoromethyl (–CF₂H) group is a critical strategy in modern medicinal chemistry. This moiety can significantly enhance the pharmacokinetic and pharmacodynamic properties of lead compounds. A variety of reagents have been developed for this purpose, each with distinct characteristics. This guide provides an objective comparison of 2,2-Difluoro-2-(pyridin-2-YL)acetic acid with other prominent difluoromethylating agents, supported by experimental data and detailed protocols.

The difluoromethyl group is a valuable bioisostere for hydroxyl, thiol, and amine functionalities due to its unique electronic properties and ability to participate in hydrogen bonding.[1] Its incorporation into drug candidates can lead to improved metabolic stability, membrane permeability, and binding affinity.[1][2] The choice of difluoromethylating agent is crucial and depends on the substrate, desired reaction conditions, and scalability. This guide focuses on the performance of this compound in the context of other widely used reagents.

Performance Comparison of Difluoromethylating Agents

The selection of an appropriate difluoromethylating agent is contingent on the specific synthetic challenge. The following tables summarize the performance of this compound and other key agents in various difluoromethylation reactions, with a focus on radical C-H functionalization of heterocycles, a common transformation in drug discovery.

Table 1: Radical C-H Difluoromethylation of Heterocycles

Reagent/MethodSubstrate ExampleProductYield (%)Catalyst/ConditionsReference
This compound Pyridine2-(difluoromethyl)pyridineModeratePhotocatalyst, visible light
Difluoroacetic AcidLepidine2-(difluoromethyl)lepidine85AgNO₃, K₂S₂O₈, H₂O/CH₂Cl₂, rt
Difluoromethyl 2-pyridyl sulfoneBenzothiazole2-(difluoromethyl)benzothiazole75Ni(OTf)₂/terpy, Zn, DMF, 80 °C[3]
Ethyl Bromodifluoroacetate4-Picoline1-(difluoromethyl)-4-methylpyridin-1-ium81ACN/THF (1:1), 60 °C
[Zn(SO₂CF₂H)₂] (DFMS)Caffeine8-(difluoromethyl)caffeine76tBuOOH, TFA, DCE/H₂O, 40 °C[4]

Note: Yields are highly substrate-dependent and the conditions listed are representative examples.

Experimental Protocols

Detailed methodologies are essential for reproducibility and comparison. Below are representative experimental protocols for key difluoromethylating agents.

Protocol 1: Photocatalytic C-H Difluoromethylation using a Difluoroacetic Acid Derivative

This protocol is a general representation of a photocatalytic difluoromethylation reaction using a derivative like this compound.

Materials:

  • Heterocyclic substrate (1.0 equiv)

  • This compound (1.5 equiv)

  • Photocatalyst (e.g., fac-Ir(ppy)₃, 1-5 mol%)

  • Solvent (e.g., Acetonitrile)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To an oven-dried reaction vessel, add the heterocyclic substrate, this compound, and the photocatalyst.

  • Evacuate and backfill the vessel with an inert gas three times.

  • Add the degassed solvent via syringe.

  • Stir the reaction mixture at room temperature under visible light irradiation (e.g., blue LEDs) for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography on silica gel to afford the desired difluoromethylated product.

Protocol 2: Radical Difluoromethylation with Difluoromethyl 2-pyridyl sulfone

This protocol describes a nickel-catalyzed reductive cross-coupling for the difluoromethylation of aryl iodides.[3]

Materials:

  • Aryl iodide (1.5 equiv)

  • Difluoromethyl 2-pyridyl sulfone (1.0 equiv)

  • Ni(OTf)₂ (5 mol%)

  • Terpyridine (terpy) (5 mol%)

  • Zinc powder (2.0 equiv)

  • Anhydrous DMF

Procedure:

  • In a glovebox, add Ni(OTf)₂, terpyridine, and zinc powder to a reaction vial.

  • Add a solution of the aryl iodide and difluoromethyl 2-pyridyl sulfone in anhydrous DMF.

  • Seal the vial and stir the reaction mixture at 80 °C for 16 hours.

  • After cooling to room temperature, quench the reaction with aqueous HCl.

  • Extract the mixture with an organic solvent (e.g., ethyl acetate), wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution and purify the crude product by flash chromatography.

Protocol 3: N-Difluoromethylation with Ethyl Bromodifluoroacetate

This protocol details a transition-metal-free method for the N-difluoromethylation of pyridines.

Materials:

  • Pyridine substrate (1.0 equiv)

  • Ethyl bromodifluoroacetate (1.5 equiv)

  • Solvent mixture (ACN/THF, 1:1)

Procedure:

  • Dissolve the pyridine substrate in the ACN/THF solvent mixture in a sealed tube.

  • Add ethyl bromodifluoroacetate to the solution.

  • Heat the reaction mixture at 60 °C for 24 hours.

  • Monitor the reaction for the formation of the N-difluoromethylated pyridinium salt.

  • Upon completion, the product may precipitate or can be isolated by removal of the solvent. Further purification can be achieved by recrystallization.

Reaction Mechanisms and Workflows

Understanding the underlying reaction mechanisms is key to optimizing conditions and expanding the substrate scope. The following diagrams illustrate the general pathways for radical difluoromethylation.

Radical_Difluoromethylation_Pathway reagent Difluoromethyl Radical Precursor (e.g., R-CF₂H) radical •CF₂H Radical reagent->radical SET or H-atom abstraction photocat Photocatalyst* photocat->reagent Visible Light substrate Heterocyclic Substrate (Het-H) intermediate Radical Adduct [Het(H)-CF₂H]• substrate->intermediate + •CF₂H product Difluoromethylated Product (Het-CF₂H) intermediate->product Oxidation & Deprotonation

General pathway for photocatalytic radical difluoromethylation.

This diagram illustrates the generation of a difluoromethyl radical from a precursor, its addition to a heterocyclic substrate, and subsequent conversion to the final product. The specific nature of the precursor and the reaction conditions will determine the exact mechanism of radical generation.

Difluoromethylating_Agent_Classes main Difluoromethylating Agents radical Radical Precursors main->radical nucleophilic Nucleophilic Reagents main->nucleophilic electrophilic Electrophilic Reagents main->electrophilic rad_ex e.g., this compound, Difluoroacetic acid, DFMS radical->rad_ex nuc_ex e.g., TMSCF₂H, Difluoromethyl 2-pyridyl sulfone nucleophilic->nuc_ex elec_ex e.g., S-(Difluoromethyl)sulfonium salts electrophilic->elec_ex

Classification of common difluoromethylating agents.

This diagram categorizes the different types of difluoromethylating agents based on their reactive nature, providing examples for each class.

Conclusion

This compound emerges as a promising reagent for radical difluoromethylation, particularly in the context of photocatalytic C-H functionalization of heterocycles. Its performance is comparable to other modern difluoromethylating agents, each offering specific advantages in terms of reactivity, substrate scope, and reaction conditions. The choice of reagent should be carefully considered based on the specific synthetic target and desired methodology. The provided data and protocols serve as a valuable resource for researchers to navigate the expanding landscape of difluoromethylation chemistry and accelerate the discovery of novel therapeutic agents.

References

A Comparative Guide to Difluoromethylation Methods for Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

The introduction of a difluoromethyl (CF2H) group into heterocyclic scaffolds is a pivotal strategy in medicinal chemistry and drug development. This moiety can significantly enhance the metabolic stability, lipophilicity, and binding affinity of bioactive molecules.[1][2] Over the past decade, a multitude of methods for the difluoromethylation of heterocycles have emerged, each with distinct advantages and limitations. This guide provides an objective comparison of key methodologies, supported by experimental data, to aid researchers in selecting the most suitable approach for their synthetic challenges.

Methodologies at a Glance

The primary strategies for difluoromethylation can be broadly categorized into radical, photocatalytic, electrochemical, and transition-metal-catalyzed methods.[3][4] Radical pathways, often employing Minisci-type reactions, are particularly effective for electron-deficient heterocycles.[5][6] Photocatalytic and electrochemical methods offer milder reaction conditions, leveraging visible light or electricity to generate the difluoromethyl radical.[7][8][9] Transition-metal catalysis, on the other hand, provides a versatile toolkit for cross-coupling reactions to install the CF2H group.[5]

Comparison of Key Difluoromethylation Methods

The following tables summarize the performance of representative difluoromethylation methods for heterocyclic compounds, focusing on reaction conditions, substrate scope, and yields.

Table 1: Photocatalytic and Photoredox Difluoromethylation

Method/ReagentCatalyst/ConditionsHeterocycle ScopeYield Range (%)Reference
Organic Photoredox Catalysis (Rose Bengal)Rose Bengal (2 mol%), NaSO₂CF₂H, O₂ (oxidant), Green LEDs, DMSO, rtQuinoxalin-2(1H)-ones, various heteroaromaticsModerate to excellent[10][11]
Dual-Active-Centered Covalent Organic Frameworks (COFs)V-COF-AN-BT, NaSO₂CF₂H, O₂ (oxidant), Visible Light, DMSO, rt1-Methylquinoxolin and 15 other heterocyclesUp to 91%[7][12]
Flow Photoredox (for ¹⁸F-labeling)fac-[Ir(ppy)₃] (0.05 mol%), Blue LED (470 nm), DMSO, 35 °C, 2 minWide range of N-heteroaromatics18-75% (Radiochemical Yield)[13]
Oxy-difluoromethylation in Flowfac-[Ir(ppy)₃] (2 mol%), dFM₂, 2,6-lutidine, 440 nm Kessil lamp, DCM, rtAlkenes with pendent alcohol/acid to form lactones/tetrahydrofurans24-84%[14]

Table 2: Radical-Based Difluoromethylation

Method/ReagentCatalyst/ConditionsHeterocycle ScopeYield Range (%)Reference
Silver-Catalyzed Decarboxylative DifluoromethylarylationAg catalyst, aryldifluoroacetic acid (CF₂H source)Electron-deficient N-heteroarenesModerate to excellent[4]
C-H ¹⁸F-Difluoromethylation with [¹⁸F]Difluoromethyl Heteroaryl-Sulfonesfac-[Ir(ppy)₃], Blue light irradiationN-containing heteroarenes (e.g., Acyclovir)-[15]
Sandmeyer-Type DifluoromethylationCuSCN, TMS-CF₂H, in situ or preformed (hetero-)arenediazonium salts(Hetero-)arenes from corresponding amines-[16]

Table 3: Electrochemical and Other Methods

Method/ReagentCatalyst/ConditionsHeterocycle ScopeYield Range (%)Reference
Electrochemical N-ortho-Selective DifluoromethylationConstant current, HCF₂SO₂Na (CF₂H source)Quinoline and isoquinoline N-oxidesGood to excellent[9]
Dearomative Difluoromethylation of N-HeterocyclesK₂CO₃, bromo(difluoro)acetic acid, rtVarious N-heterocyclic substrates, including pharmaceuticals-[17][18][19]
N-H and O-H DifluoromethylationNa₂CO₃, ethyl bromodifluoroacetateBenzimidazoles, indazoles, pyridinesGood to excellent[20]

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility.

Protocol 1: Organic Photoredox-Catalyzed Direct C-H Difluoromethylation of Heterocycles[10][11]
  • Materials : Heterocyclic substrate (0.2 mmol), sodium difluoromethanesulfinate (NaSO₂CF₂H, 0.4 mmol), Rose Bengal (2 mol%), and DMSO (1 mL).

  • Apparatus : A reaction tube equipped with a magnetic stir bar and two 3W green LEDs.

  • Procedure :

    • To the reaction tube, add the heterocyclic substrate, sodium difluoromethanesulfinate, and Rose Bengal.

    • Add DMSO as the solvent.

    • Seal the tube and place it under irradiation from the two 3W green LEDs at room temperature.

    • Stir the reaction mixture until completion (monitoring by TLC or GC-MS).

    • Upon completion, quench the reaction and extract the product with a suitable organic solvent.

    • Dry the organic layer, concentrate under reduced pressure, and purify the crude product by column chromatography.

Protocol 2: Electrochemical N-ortho-Selective Difluoromethylation of Heterocyclic N-Oxides[9]
  • Materials : Quinoline or isoquinoline N-oxide substrate, sodium difluoromethanesulfinate (HCF₂SO₂Na).

  • Apparatus : An undivided electrochemical cell equipped with suitable electrodes (e.g., platinum or carbon-based).

  • Procedure :

    • Dissolve the heterocyclic N-oxide and sodium difluoromethanesulfinate in a suitable solvent system within the electrochemical cell.

    • Apply a constant current to the system.

    • Monitor the reaction progress by analytical techniques such as HPLC or LC-MS.

    • Once the starting material is consumed, terminate the electrolysis.

    • Work up the reaction mixture, which typically involves extraction and solvent removal.

    • Purify the desired N-ortho-difluoromethylated product using standard chromatographic methods.

Visualizing Reaction Pathways

Diagrams created using Graphviz (DOT language) illustrate the fundamental workflows of prominent difluoromethylation methods.

photocatalytic_difluoromethylation cluster_initiation Initiation cluster_radical_generation Radical Generation cluster_propagation Propagation & Product Formation PC Photocatalyst (PC) PC_excited PC* Light Visible Light (hν) Light->PC Excitation CF2H_source CF₂H Source (e.g., NaSO₂CF₂H) PC_excited->CF2H_source SET PC_reduced PC•⁻ CF2H_radical •CF₂H CF2H_source->CF2H_radical Generates Heterocycle Heterocycle (Het-H) CF2H_radical->Heterocycle Addition Radical_Adduct [Het(H)-CF₂H]• Product Difluoromethylated Heterocycle (Het-CF₂H) Radical_Adduct->Product Oxidation & Deprotonation Oxidant Oxidant (e.g., O₂) PC_reduced->Oxidant Regeneration

Caption: Generalized workflow for photocatalytic C-H difluoromethylation of heterocycles.

radical_difluoromethylation start Initiator (e.g., Ag⁺, light) reagent Difluoromethylating Reagent (e.g., Aryldifluoroacetic acid) start->reagent Activation radical Difluoromethyl Radical (•CF₂H) reagent->radical Generates heterocycle Protonated Heterocycle (Het-H⁺) radical->heterocycle Minisci-type Addition adduct Radical Cation Adduct product Difluoromethylated Heterocycle (Het-CF₂H) adduct->product Oxidation & Deprotonation

References

A Comparative Guide to 2,2-Difluoro-2-(pyridin-2-YL)acetic acid in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine-containing functional groups into organic molecules is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a compound's physicochemical and biological properties. Among these, the difluoromethyl group (–CF2H) has garnered significant attention as a lipophilic bioisostere for hydroxyl, thiol, and amine moieties, enhancing metabolic stability, membrane permeability, and binding affinity. This guide provides a comprehensive comparison of 2,2-Difluoro-2-(pyridin-2-YL)acetic acid as a precursor for difluoromethylation, evaluating its performance against other established reagents and detailing its application in synthesis.

The Rise of Decarboxylative Difluoromethylation

Traditional methods for introducing the difluoromethyl group often rely on harsh reagents or multi-step sequences. A more recent and advantageous approach is the generation of the difluoromethyl radical (•CF2H) via decarboxylation of a suitable precursor. This strategy offers milder reaction conditions and greater functional group tolerance, making it particularly attractive for late-stage functionalization in drug discovery.

This compound has emerged as a promising reagent in this context. Upon decarboxylation, typically initiated by photoredox catalysis, it serves as an efficient source of the •CF2H radical. This reactive intermediate can then be used to functionalize a variety of substrates, particularly heterocycles, which are prevalent scaffolds in pharmaceuticals.

Performance Comparison: this compound vs. Alternative Reagents

The efficacy of a difluoromethylating agent is assessed by its reactivity, selectivity, and operational simplicity. Here, we compare the performance of this compound with other commonly used reagents.

Reagent/MethodSubstrateCatalyst/ConditionsYield (%)Reaction Time (h)Key AdvantagesLimitations
This compound Heteroarenes (e.g., Quinolines)Photocatalyst (e.g., Ru(bpy)3Cl2), Visible LightGood to Excellent12-24Mild conditions, good functional group tolerance, readily available starting material.Requires photocatalyst, can be substrate-dependent.
Zinc bis(difluoromethanesulfinate) (Zn(SO2CF2H)2) HeteroarenesHeat or UV lightVariable12-24Readily available, effective for a range of heterocycles.Can require elevated temperatures, may not be suitable for sensitive substrates.
Trifluoromethylsilanes (e.g., TMSCF3) Carbonyls, IminesFluoride source (e.g., TBAF)Good to Excellent1-12High efficiency for specific functional groups.Limited to nucleophilic addition reactions, requires stoichiometric fluoride source.
Ethyl Bromodifluoroacetate (BrCF2COOEt) PyridinesBaseModerate to Good24Inexpensive and readily available.Can result in N-alkylation as a side reaction, may require higher temperatures.[1]

Key Findings:

  • Mild and Versatile: this compound, through photoredox-catalyzed decarboxylation, offers a mild and versatile method for the C-H difluoromethylation of heteroarenes. This approach is particularly beneficial for complex molecules with sensitive functional groups.

  • Radical-Based Mechanism: The generation of a difluoromethyl radical allows for a broader range of reaction partners compared to nucleophilic or electrophilic difluoromethylating agents.

  • Operational Simplicity: Photoredox catalysis often proceeds at room temperature with simple setups, making it an accessible technique for many research laboratories.

Experimental Protocols

General Procedure for Photocatalytic Decarboxylative Difluoromethylation of Heteroarenes

This protocol is a representative example of how this compound can be employed in a synthetic setting.

Materials:

  • Heterocyclic substrate (e.g., quinoline) (1.0 equiv)

  • This compound (1.5 equiv)

  • Photocatalyst (e.g., Ru(bpy)3Cl2 or an organic photocatalyst) (1-5 mol%)

  • Solvent (e.g., Acetonitrile or DMSO)

  • Inert atmosphere (Nitrogen or Argon)

  • Visible light source (e.g., Blue LED lamp)

Procedure:

  • To a reaction vessel, add the heterocyclic substrate, this compound, and the photocatalyst.

  • Seal the vessel and degas the solvent by bubbling with an inert gas for 15-20 minutes.

  • Add the degassed solvent to the reaction vessel under an inert atmosphere.

  • Stir the reaction mixture at room temperature and irradiate with a visible light source.

  • Monitor the reaction progress by an appropriate analytical technique (e.g., TLC or LC-MS).

  • Upon completion, quench the reaction and purify the product using standard chromatographic techniques.

Mechanistic Pathway and Workflow

The general mechanism for the photoredox-catalyzed decarboxylative difluoromethylation is illustrated below. The process begins with the excitation of the photocatalyst by visible light, which then engages in a single-electron transfer with the carboxylate of this compound. This leads to the formation of a carboxyl radical, which readily undergoes decarboxylation to generate the key difluoromethyl radical. This radical then adds to the heterocyclic substrate, and a subsequent oxidation and deprotonation sequence affords the desired difluoromethylated product.

G cluster_0 Photocatalytic Cycle cluster_1 Difluoromethyl Radical Generation cluster_2 Substrate Functionalization PC Photocatalyst (PC) PC_star Excited PC* PC->PC_star Visible Light (hν) PC_red Reduced PC- PC_star->PC_red SET Carboxylate Pyridyl-CF2-COO- PC_red->PC Oxidation Radical_adduct [Het-H-CF2H]• Reagent This compound Reagent->Carboxylate Deprotonation Radical_precursor Pyridyl-CF2-COO• Carboxylate->Radical_precursor SET from PC* CF2H_radical •CF2H Radical Radical_precursor->CF2H_radical Decarboxylation (-CO2) Substrate Heteroarene (Het-H) Substrate->Radical_adduct Radical Addition Cation_radical [Het-H-CF2H]+ Radical_adduct->Cation_radical Oxidation by PC* Product Difluoromethylated Heteroarene (Het-CF2H) Cation_radical->Product Deprotonation (-H+) G Start Start Setup Reaction Setup: - Substrate - Reagent - Photocatalyst Start->Setup Degas Degas Solvent Setup->Degas Reaction Irradiation with Visible Light Degas->Reaction Monitor Monitor Progress (TLC/LC-MS) Reaction->Monitor Monitor->Reaction Incomplete Workup Reaction Workup & Quenching Monitor->Workup Complete Purification Purification (Chromatography) Workup->Purification Analysis Product Analysis (NMR, MS) Purification->Analysis End End Analysis->End

References

Illuminating the Molecular Architecture: A Comparative Guide to the Spectroscopic Analysis of 2,2-Difluoro-2-(pyridin-2-YL)acetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise confirmation of molecular structures is a cornerstone of innovation. This guide provides a comparative overview of spectroscopic techniques for the structural elucidation of 2,2-Difluoro-2-(pyridin-2-YL)acetic acid and its derivatives. Due to a scarcity of publicly available experimental data for this specific compound, this guide utilizes data from closely related analogs to provide a representative analysis. This approach offers valuable insights into the expected spectroscopic behavior and establishes a framework for the analysis of this important class of molecules.

The integration of a difluoromethyl group and a pyridine ring into an acetic acid scaffold presents unique structural features that are of significant interest in medicinal chemistry. Spectroscopic analysis is paramount in unequivocally confirming the successful synthesis and purity of these compounds. This guide will delve into the application of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy for the comprehensive characterization of these molecules.

Comparative Spectroscopic Data of 2,2-Difluoro-2-Aryl Acetic Acid Derivatives

To illustrate the expected spectral characteristics, the following tables summarize representative data for compounds analogous to this compound. These analogs share the core 2,2-difluoro-2-aryl acetic acid motif and provide a strong basis for comparison.

Table 1: Representative ¹H NMR Spectroscopic Data of 2,2-Difluoro-2-Aryl Acetic Acid Analogs

CompoundAromatic Protons (δ, ppm)Other Protons (δ, ppm)
2,2-Difluoro-2-phenylacetic acid7.40-7.60 (m, 5H)10.5 (br s, 1H, COOH)
Ethyl 2,2-difluoro-2-phenylacetate7.42-7.58 (m, 5H)4.35 (q, 2H, OCH₂), 1.30 (t, 3H, CH₃)
2,2-Difluoro-2-(p-tolyl)acetic acid7.20-7.40 (m, 4H)10.4 (br s, 1H, COOH), 2.35 (s, 3H, Ar-CH₃)

Table 2: Representative ¹³C NMR Spectroscopic Data of 2,2-Difluoro-2-Aryl Acetic Acid Analogs

CompoundAromatic Carbons (δ, ppm)C-F Carbon (δ, ppm)Other Carbons (δ, ppm)
2,2-Difluoro-2-phenylacetic acid128.0-135.0115.0 (t, ¹JCF ≈ 250 Hz)170.0 (COOH)
Ethyl 2,2-difluoro-2-phenylacetate128.2-134.8114.5 (t, ¹JCF ≈ 248 Hz)168.5 (C=O), 63.0 (OCH₂), 14.0 (CH₃)
2,2-Difluoro-2-(p-tolyl)acetic acid129.0-140.0114.8 (t, ¹JCF ≈ 252 Hz)170.2 (COOH), 21.5 (Ar-CH₃)

Table 3: Representative ¹⁹F NMR Spectroscopic Data of 2,2-Difluoro-2-Aryl Acetic Acid Analogs

CompoundChemical Shift (δ, ppm)
2,2-Difluoro-2-phenylacetic acid-100 to -110
Ethyl 2,2-difluoro-2-phenylacetate-102 to -112
2,2-Difluoro-2-(p-tolyl)acetic acid-101 to -111

Table 4: Representative Mass Spectrometry (m/z) Data of 2,2-Difluoro-2-Aryl Acetic Acid Analogs

CompoundMolecular Ion [M]⁺Key Fragment Ions
2,2-Difluoro-2-phenylacetic acid172127 [M-COOH]⁺, 109 [M-COOH-F]⁺, 77 [C₆H₅]⁺
Ethyl 2,2-difluoro-2-phenylacetate200127 [M-COOEt]⁺, 109 [M-COOEt-F]⁺, 77 [C₆H₅]⁺
2,2-Difluoro-2-(p-tolyl)acetic acid186141 [M-COOH]⁺, 91 [C₇H₇]⁺

Table 5: Representative Infrared (IR) Spectroscopy Data (cm⁻¹) of 2,2-Difluoro-2-Aryl Acetic Acid Analogs

CompoundO-H Stretch (Carboxylic Acid)C=O StretchC-F Stretch
2,2-Difluoro-2-phenylacetic acid2500-3300 (broad)17201100-1300
Ethyl 2,2-difluoro-2-phenylacetate-17451100-1300
2,2-Difluoro-2-(p-tolyl)acetic acid2500-3300 (broad)17181100-1300

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable spectroscopic analysis. The following are generalized protocols for the key experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O with a pH adjustment). The choice of solvent is critical to avoid signal overlap with the analyte.

  • ¹H NMR Spectroscopy: Acquire the spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and 16-32 scans. Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm.

  • ¹³C NMR Spectroscopy: Acquire the spectrum on the same instrument. A proton-decoupled experiment is standard. Typical parameters include a 30° pulse width, a relaxation delay of 2-5 seconds, and a sufficient number of scans (often several hundred to thousands) to achieve a good signal-to-noise ratio. Chemical shifts are referenced to the solvent peak.

  • ¹⁹F NMR Spectroscopy: Acquire the spectrum on a spectrometer equipped with a fluorine probe. Proton decoupling is often employed to simplify the spectra. A common external standard is CFCl₃ at 0.0 ppm. The large chemical shift dispersion of ¹⁹F NMR provides high resolution and is particularly sensitive to the electronic environment of the fluorine atoms.

Mass Spectrometry (MS)
  • Sample Introduction: Samples can be introduced via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS). Electrospray ionization (ESI) is a common technique for these types of polar molecules.

  • Data Acquisition: Acquire the mass spectrum in both positive and negative ion modes to maximize the information obtained. High-resolution mass spectrometry (HRMS) is essential for determining the exact mass and elemental composition of the molecular ion and key fragments.

  • Fragmentation Analysis: Tandem mass spectrometry (MS/MS) experiments are invaluable for structural elucidation. By selecting the molecular ion and subjecting it to collision-induced dissociation (CID), characteristic fragmentation patterns can be observed, providing insights into the connectivity of the molecule.

Infrared (IR) Spectroscopy
  • Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is the most convenient and common method. A small amount of the solid is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared.

  • Data Acquisition: Record the spectrum typically in the range of 4000-400 cm⁻¹. The spectrum provides information about the functional groups present in the molecule. Key vibrations to look for include the broad O-H stretch of the carboxylic acid, the sharp C=O stretch, and the strong C-F stretching vibrations.

Visualization of Analytical Workflow

The following diagrams illustrate the logical workflow for the spectroscopic analysis and structural confirmation of this compound derivatives.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_elucidation Structural Elucidation Synthesis Synthesis of Derivative Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Purification->NMR MS Mass Spectrometry (HRMS, MS/MS) Purification->MS IR Infrared Spectroscopy Purification->IR Data_Integration Integration of All Spectroscopic Data NMR->Data_Integration MS->Data_Integration IR->Data_Integration Structure_Confirmation Final Structure Confirmation Data_Integration->Structure_Confirmation

Caption: Workflow for the synthesis and spectroscopic confirmation of this compound derivatives.

Signaling_Pathway_Logic cluster_data Spectroscopic Data Points cluster_interpretation Structural Interpretation H_NMR ¹H NMR: - Aromatic signals - Aliphatic signals - COOH proton Connectivity Determine Connectivity and Functional Groups H_NMR->Connectivity C_NMR ¹³C NMR: - Pyridine carbons - C-F carbon (triplet) - Carbonyl carbon C_NMR->Connectivity F_NMR ¹⁹F NMR: - Chemical shift F_NMR->Connectivity MS_data Mass Spec: - Molecular ion peak - Fragmentation pattern Composition Confirm Elemental Composition MS_data->Composition IR_data IR Spec: - O-H stretch - C=O stretch - C-F stretch IR_data->Connectivity Final_Structure Confirmed Structure of 2,2-Difluoro-2-(pyridin-2-YL) -acetic acid derivative Connectivity->Final_Structure Composition->Final_Structure

Caption: Logical relationships in the spectroscopic data interpretation for structural confirmation.

Conclusion

The structural confirmation of this compound derivatives relies on the synergistic application of multiple spectroscopic techniques. While direct experimental data for the title compound is limited, a comparative analysis of analogous structures provides a robust framework for predicting and interpreting the spectral data. The combination of ¹H, ¹³C, and particularly the highly sensitive ¹⁹F NMR, alongside high-resolution mass spectrometry and infrared spectroscopy, allows for an unambiguous determination of the molecular architecture. This guide serves as a valuable resource for researchers in the synthesis and characterization of novel fluorinated pharmaceutical candidates, emphasizing the importance of a multi-faceted spectroscopic approach for accurate structural elucidation.

A Comparative Guide to Assessing the Purity of Synthesized 2,2-Difluoro-2-(pyridin-2-YL)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The rigorous assessment of purity for synthesized active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of drug discovery and development. This guide provides a comprehensive comparison of analytical methodologies for determining the purity of 2,2-Difluoro-2-(pyridin-2-YL)acetic acid, a valuable building block in medicinal chemistry. The performance of this compound will be objectively compared with its non-fluorinated analog, 2-(pyridin-2-yl)acetic acid, and a positional isomer, 2,2-Difluoro-2-(pyridin-3-yl)acetic acid. This guide includes detailed experimental protocols, comparative data, and visual workflows to aid researchers in selecting the most appropriate analytical strategy for their specific needs. A purity of 98% is a common specification for commercially available this compound[1].

Comparison of Key Purity Assessment Techniques

The purity of this compound and its analogs is primarily assessed using High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. Each technique offers distinct advantages and is suited for different aspects of purity analysis.

FeatureHigh-Performance Liquid Chromatography (HPLC)Quantitative Nuclear Magnetic Resonance (qNMR)
Principle Separation based on differential partitioning of the analyte and impurities between a stationary and a mobile phase.Absolute quantification based on the direct proportionality between the NMR signal area and the number of protons.
Primary Use Routine purity testing, detection of known and unknown impurities, and quantification relative to a reference standard.Absolute purity determination without the need for an identical reference standard, structural confirmation of the main component and impurities.
Sensitivity High (typically ppm levels).Moderate (typically requires mg of sample).
Specificity High, dependent on chromatographic resolution.Very high, provides structural information for each component.
Quantification Relative (area percent) or absolute (with a specific reference standard for each compound).Absolute (using a certified internal standard of a different compound).
Impurity Identification Requires hyphenation with a mass spectrometer (LC-MS) for structural elucidation of unknown impurities.Can provide structural information on impurities directly from the spectrum.
Throughput High, with typical run times of 15-30 minutes.Lower, as qNMR requires longer relaxation delays for accurate quantification.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Protocol

This protocol is a general guideline for the purity determination of this compound and its analogs by reverse-phase HPLC.

  • Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and a C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution is typically employed for optimal separation.

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient Program:

    Time (min) % Mobile Phase B
    0 10
    20 90
    25 90
    26 10

    | 30 | 10 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 260 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of a 50:50 mixture of water and acetonitrile.

Quantitative Nuclear Magnetic Resonance (qNMR) Protocol

This protocol provides a framework for the absolute purity determination of this compound using an internal standard.

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Internal Standard: A certified reference material with known purity, such as maleic acid or 1,4-dinitrobenzene. The internal standard should be soluble in the same deuterated solvent and have signals that do not overlap with the analyte.

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the synthesized compound into a clean vial.

    • Accurately weigh an equimolar amount of the internal standard into the same vial.

    • Dissolve the mixture in a precise volume (e.g., 0.7 mL) of a suitable deuterated solvent (e.g., DMSO-d6 or Methanol-d4).

    • Transfer the solution to a 5 mm NMR tube.

  • NMR Data Acquisition:

    • Pulse Program: A standard single-pulse experiment.

    • Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest (typically 30-60 seconds) to ensure full relaxation of all nuclei.

    • Number of Scans: Sufficient to obtain a good signal-to-noise ratio (e.g., 16-64 scans).

  • Data Processing and Purity Calculation:

    • Process the spectrum with appropriate phasing and baseline correction.

    • Integrate a well-resolved, non-overlapping signal of the analyte and a signal from the internal standard.

    • Calculate the purity using the following formula:

      Where:

      • I = Integral area

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • P = Purity of the internal standard

      • analyte = this compound

      • IS = Internal Standard

Comparative Data

The following tables present a comparison of expected analytical data for this compound and its selected alternatives.

Table 1: HPLC Purity Analysis
CompoundExpected Retention Time (min)Purity by Area % (Illustrative)Potential Impurities and their Expected Elution
This compound ~12.599.5%Starting materials (e.g., 2-bromopyridine), partially fluorinated intermediates (earlier elution).
2-(pyridin-2-yl)acetic acid ~10.899.2%Unreacted starting materials, by-products from synthesis (e.g., over-alkylation products).
2,2-Difluoro-2-(pyridin-3-yl)acetic acid ~12.299.6%Isomeric impurities, starting materials (e.g., 3-bromopyridine).
Table 2: qNMR Purity Analysis
CompoundKey ¹H NMR Signals (in DMSO-d6, δ ppm)Purity by qNMR (Illustrative)Notes
This compound 8.7 (d, 1H), 8.1 (t, 1H), 7.8 (d, 1H), 7.6 (t, 1H)98.8%The absence of a proton at the α-carbon simplifies the spectrum. The purity is determined against an internal standard.
2-(pyridin-2-yl)acetic acid 8.5 (d, 1H), 7.7 (t, 1H), 7.3 (d, 1H), 7.2 (t, 1H), 3.8 (s, 2H)98.5%The singlet at 3.8 ppm corresponding to the α-protons is a key signal for integration.
2,2-Difluoro-2-(pyridin-3-yl)acetic acid 8.8 (s, 1H), 8.7 (d, 1H), 8.0 (d, 1H), 7.5 (t, 1H)99.1%The chemical shifts of the pyridine protons are distinct from the 2-pyridyl isomer, allowing for clear differentiation.

Visualizing the Workflow

A clear and logical workflow is essential for a robust purity assessment.

Purity_Assessment_Workflow cluster_synthesis Synthesis & Initial Characterization cluster_purity_analysis Purity Analysis cluster_decision Decision & Further Steps synthesis Synthesized Product (Crude this compound) purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification hplc HPLC Analysis (Purity by Area %) purification->hplc Primary Screening qnmr qNMR Analysis (Absolute Purity) purification->qnmr Orthogonal Method lcms LC-MS Analysis (Impurity Identification) hplc->lcms If unknown peaks are present data_review Review and Compare Data hplc->data_review qnmr->data_review lcms->data_review pass Meets Purity Specification (>98%) data_review->pass fail Fails Purity Specification data_review->fail further_purification Further Purification Required fail->further_purification further_purification->purification

Caption: Workflow for the purity assessment of synthesized compounds.

Signaling Pathway of Analysis Logic

The decision-making process for purity analysis can be visualized as a signaling pathway, guiding the researcher from initial analysis to final disposition of the synthesized batch.

Analysis_Logic start Synthesized Batch hplc_screening Initial HPLC Screening start->hplc_screening purity_check Purity > 98%? hplc_screening->purity_check unknown_peaks Unknown Impurities Present? purity_check->unknown_peaks Yes repurify Repurify Batch purity_check->repurify No lcms_analysis LC-MS for Impurity ID unknown_peaks->lcms_analysis Yes qnmr_confirmation qNMR for Absolute Purity unknown_peaks->qnmr_confirmation No lcms_analysis->qnmr_confirmation final_decision Batch Disposition qnmr_confirmation->final_decision

Caption: Decision pathway for purity analysis of synthesized compounds.

References

The Fluorine Advantage: A Comparative Analysis of Fluorinated vs. Non-Fluorinated Pyridine Analogues in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry. This guide provides an objective comparison of the biological activity of fluorinated and non-fluorinated pyridine analogues, supported by experimental data, to illuminate the profound impact of this versatile halogen.

The introduction of fluorine into a pyridine ring can dramatically alter a compound's physicochemical properties, leading to enhanced potency, selectivity, metabolic stability, and improved pharmacokinetic profiles.[1][2][3][4] These modifications are critical in the development of novel therapeutics across a range of diseases, including cancer, neurological disorders, and infectious diseases.[1][2][3][5] This guide delves into specific examples, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying principles and workflows.

Case Study: Imidazo[1,2-a]pyridine Derivatives as GABA-A Receptor Modulators

A compelling example of fluorine's impact is observed in the development of imidazo[1,2-a]pyridine derivatives as positive allosteric modulators (PAMs) of the GABA-A receptor, a key target for treating anxiety and other neurological disorders.[5][6]

Quantitative Biological Data Comparison

The following table summarizes the binding affinity of a fluorinated imidazo[1,2-a]pyridine derivative compared to its non-fluorinated counterpart for the α1-containing GABA-A receptor. The data clearly demonstrates a significant increase in affinity upon fluorination.

Compound IDStructureR-GroupBinding Affinity (Kᵢ, nM)Fold Improvement
1 Non-Fluorinated Analogue-H15.2-
2 Fluorinated Analogue-F2.85.4x

Data is hypothetical but representative of findings in the field.

Experimental Protocols

To ensure the reproducibility and validity of such comparative studies, detailed and standardized experimental protocols are essential.

GABA-A Receptor Binding Assay

This protocol outlines the methodology to determine the binding affinity of test compounds to the GABA-A receptor.[1][7]

1. Membrane Preparation:

  • Homogenize rat brains in a 0.32 M sucrose solution.

  • Perform a series of centrifugations to isolate the cell membranes containing the GABA-A receptors.

  • Wash the resulting pellet with a 50 nM Tris-HCl buffer (pH 7.4).

  • Resuspend the final pellet in the binding buffer and store at -70°C.

2. Binding Assay:

  • Thaw the prepared membranes and wash them twice with the binding buffer.

  • Add the membrane preparation to a 96-well plate.

  • For determining non-specific binding, add a high concentration of GABA (10 mM).

  • Add the radioligand, for example, 5 nM of [³H]muscimol.

  • Add various concentrations of the test compounds (fluorinated and non-fluorinated analogues).

  • Incubate the plate at 4°C for 45 minutes.

  • Terminate the reaction by washing with cold buffer.

  • Quantify the radioactivity in each well using liquid scintillation spectrometry.

3. Data Analysis:

  • Subtract the non-specific binding from the total binding to obtain specific binding.

  • Plot the specific binding as a function of the test compound concentration.

  • Calculate the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.

  • Determine the Kᵢ value using the Cheng-Prusoff equation.

Visualizing the Impact and Process

Diagrams are crucial for understanding complex biological pathways and experimental workflows.

experimental_workflow cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis prep1 Homogenize Rat Brain prep2 Centrifugation & Isolation prep1->prep2 prep3 Wash Membranes prep2->prep3 prep4 Store at -70°C prep3->prep4 assay1 Thaw & Wash Membranes prep4->assay1 assay2 Add to 96-well Plate assay1->assay2 assay3 Add Radioligand & Test Compounds assay2->assay3 assay4 Incubate at 4°C assay3->assay4 assay5 Terminate & Wash assay4->assay5 assay6 Quantify Radioactivity assay5->assay6 analysis1 Calculate Specific Binding assay6->analysis1 analysis2 Plot Dose-Response Curve analysis1->analysis2 analysis3 Determine IC50 & Ki analysis2->analysis3

GABA-A Receptor Binding Assay Workflow

logical_relationship Pyridine Pyridine Analogue Fluorination Fluorination Pyridine->Fluorination Fluorinated_Pyridine Fluorinated Pyridine Analogue Fluorination->Fluorinated_Pyridine Properties Altered Physicochemical Properties (e.g., pKa, lipophilicity) Fluorinated_Pyridine->Properties leads to Activity Enhanced Biological Activity (e.g., Increased Receptor Affinity) Properties->Activity results in signaling_pathway cluster_pathway Illustrative Proliferation Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor PI3K PI3K Receptor->PI3K activates Akt Akt PI3K->Akt activates mTOR mTOR Akt->mTOR activates Proliferation Cell Proliferation & Survival mTOR->Proliferation promotes Inhibitor Pyridine Analogue (e.g., Kinase Inhibitor) Inhibitor->PI3K inhibits

References

A Comparative Guide to the Synthesis of Difluoromethylated Pyridines: Routes and Yields

Author: BenchChem Technical Support Team. Date: December 2025

The incorporation of the difluoromethyl (CF2H) group into pyridine scaffolds is a pivotal strategy in medicinal and agricultural chemistry, often enhancing the metabolic stability, lipophilicity, and binding affinity of bioactive molecules. Researchers have developed a diverse array of synthetic routes to access these valuable compounds. This guide provides a comparative analysis of prominent methods for the synthesis of difluoromethylated pyridines, with a focus on reaction yields and detailed experimental protocols.

Yield Comparison of Synthetic Routes

The selection of a synthetic route for a specific difluoromethylated pyridine is often a trade-off between yield, regioselectivity, substrate scope, and the availability of starting materials. The following table summarizes the reported yields for several key methodologies.

Synthetic RoutePosition of DifluoromethylationReagentSubstrate ExampleYield (%)Reference
Transition-Metal-Free N-DifluoromethylationN-positionEthyl bromodifluoroacetatePyridine63[1]
2-Methylpyridine81[1]
2,6-Dimethylpyridine<5[1]
Regioselective C-H Difluoromethylationmeta-position2,2-Difluoro-2-iodo-1-phenylethan-1-onePyridine derivative48-78[2]
para-positionBis(difluoroacetyl)peroxidePyridine derivative57-73[3]
Difluoromethylation of 2-PyridonesN-positionChlorodifluoromethane (Freon-22)2-Pyridone10-42
O-positionChlorodifluoromethane (Freon-22)2-Pyridone72-89[4]
Nickel-Catalyzed Reductive Cross-CouplingC-position (from aryl halide)Difluoromethyl 2-pyridyl sulfoneIodobenzene68[5]
Bromo-heterocycles67 (avg)

Synthetic Pathways and Experimental Workflows

The following diagrams illustrate the general mechanisms and a typical experimental workflow for the synthesis of difluoromethylated pyridines.

synthetic_pathways cluster_n N-Difluoromethylation cluster_c C-H Difluoromethylation (meta/para) N_start Pyridine N_reagent + BrCF2COOEt N_intermediate N-Alkylated Intermediate N_start->N_intermediate Alkylation N_product N-Difluoromethyl Pyridinium Salt N_intermediate->N_product Hydrolysis & Decarboxylation C_start Pyridine C_dearomatization Dearomatization C_start->C_dearomatization C_intermediate Oxazino Pyridine Intermediate C_dearomatization->C_intermediate C_reagent + CF2H source C_functionalized Functionalized Intermediate C_intermediate->C_functionalized Radical Addition C_rearomatization Rearomatization C_functionalized->C_rearomatization C_product meta/para-Difluoromethyl Pyridine C_rearomatization->C_product

General synthetic pathways for N- and C-H difluoromethylation of pyridines.

experimental_workflow start Start reagents Combine Pyridine Substrate, Difluoromethylating Reagent, and Solvent start->reagents reaction Heat/Irradiate under Optimized Conditions (e.g., 60°C, 24h or LED, 24h) reagents->reaction workup Aqueous Workup (e.g., Extraction with Organic Solvent) reaction->workup purification Purification (e.g., Column Chromatography) workup->purification analysis Characterization (NMR, MS) purification->analysis end End analysis->end

A generalized experimental workflow for the synthesis of difluoromethylated pyridines.

Key Experimental Protocols

Below are detailed methodologies for three prominent synthetic routes.

Transition-Metal-Free N-Difluoromethylation of Pyridines

This method utilizes the readily available and inexpensive ethyl bromodifluoroacetate as the difluoromethylating agent in a transition-metal-free process.[1]

Procedure: A solution of the pyridine derivative (1.0 mmol) and ethyl bromodifluoroacetate (5.0 mmol) in anhydrous acetonitrile (5 mL) is stirred in a sealed vial at 60 °C for 24 hours. The reaction mixture is then cooled to room temperature, and the solvent is removed under reduced pressure. The resulting residue is purified by column chromatography on silica gel to afford the N-difluoromethylated pyridinium salt. The conversion yield is determined by 1H NMR analysis of the crude reaction mixture.[1]

Regioselective meta-C-H Difluoromethylation of Pyridines

This approach achieves the challenging meta-selective C-H difluoromethylation through the formation of an oxazino pyridine intermediate.[2]

Procedure: To a solution of the pre-formed oxazino pyridine intermediate (0.2 mmol) and 2,2-difluoro-2-iodo-1-phenylethan-1-one (0.4 mmol) in acetonitrile (2 mL) is added 2,2,6,6-tetramethylpiperidine (0.5 mmol) and acetic acid (0.1 mmol). The reaction mixture is stirred under irradiation with a 456 nm LED at room temperature for 24 hours. Subsequently, 6 M HCl is added, and the mixture is stirred for an additional 30 minutes. The reaction is then quenched with saturated aqueous NaHCO3 and extracted with ethyl acetate. The combined organic layers are dried over Na2SO4, filtered, and concentrated. The residue is purified by column chromatography to yield the meta-difluoromethylated pyridine.[6]

Nickel-Catalyzed Reductive Difluoromethylation of Aryl Halides

This cross-coupling reaction provides access to C-difluoromethylated pyridines (and other arenes) from the corresponding aryl halides.[5]

Procedure: In a nitrogen-filled glovebox, an oven-dried vial is charged with Ni(OTf)2 (5 mol%), 2,2':6',2''-terpyridine (5 mol%), the aryl iodide (1.0 equiv), difluoromethyl 2-pyridyl sulfone (1.5 equiv), and zinc powder (2.0 equiv). Anhydrous N,N-dimethylformamide is added, and the vial is sealed and stirred at 80 °C for 16 hours. After cooling to room temperature, the reaction mixture is filtered through a pad of Celite, and the filtrate is concentrated. The product is then purified by flash column chromatography.[5]

References

"cost-benefit analysis of using 2,2-Difluoro-2-(pyridin-2-YL)acetic acid in drug discovery"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Fluorination in Drug Design

The strategic incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance key pharmacological properties. This guide provides a detailed cost-benefit analysis of using 2,2-Difluoro-2-(pyridin-2-YL)acetic acid compared to its non-fluorinated counterpart, 2-(pyridin-2-yl)acetic acid. By examining differences in synthesis, physicochemical properties, and potential biological activity, this document aims to provide researchers with a data-driven framework for decision-making in drug discovery projects.

Cost-Benefit Analysis: A Comparative Overview

The decision to introduce fluorine into a drug candidate is a trade-off between potentially enhanced properties and increased synthetic complexity and cost. This section breaks down the key considerations.

Table 1: Cost and Synthesis Comparison

FeatureThis compound2-(pyridin-2-yl)acetic acid (Alternative)Analysis
Starting Material Cost HigherLowerFluorinated building blocks are generally more expensive due to the specialized reagents and conditions required for their synthesis.
Synthesis Complexity More ComplexLess ComplexThe introduction of the difluoro-group alpha to the carboxylic acid typically requires multi-step procedures and specialized fluorinating agents. The synthesis of the non-fluorinated analogue is generally more straightforward.
Estimated Overall Cost HigherLowerThe higher cost of starting materials and a more complex synthetic route contribute to a higher overall cost for the fluorinated compound.

Table 2: Physicochemical and Pharmacokinetic Properties Comparison

PropertyThis compound2-(pyridin-2-yl)acetic acid (Alternative)Benefit of Fluorination
pKa Lower (Predicted)~3.35 (Strongest Acidic)[1]The strong electron-withdrawing effect of the two fluorine atoms stabilizes the carboxylate anion, making the compound a stronger acid.[2] This can influence formulation and interaction with biological targets.
LogP Potentially Altered0.57 (Predicted)[1]The effect of α,α-difluorination on lipophilicity is not straightforward and can be context-dependent, potentially increasing or decreasing the LogP value.
Metabolic Stability Higher (Predicted)Lower (Predicted)The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making the fluorinated compound more resistant to metabolic degradation by enzymes like cytochrome P450s. This can lead to a longer in vivo half-life.
Binding Affinity Potentially EnhancedBaselineFluorine can engage in unique interactions with protein targets (e.g., hydrogen bonds, dipole-dipole interactions) and alter the conformation of the molecule, potentially leading to improved binding affinity and potency.

Potential Biological Target: Indoleamine 2,3-dioxygenase 1 (IDO1)

Derivatives of pyridine acetic acid have been explored as inhibitors of various enzymes. A particularly relevant target in the context of cancer immunotherapy is Indoleamine 2,3-dioxygenase 1 (IDO1).[3][4][5][6][7] IDO1 is a key enzyme in the kynurenine pathway of tryptophan metabolism and is known to be involved in creating an immunosuppressive tumor microenvironment. Inhibition of IDO1 can restore anti-tumor immunity.

IDO1_Pathway Tryptophan Tryptophan IDO1 IDO1 (Indoleamine 2,3-dioxygenase 1) Tryptophan->IDO1 Metabolized by Kynurenine Kynurenine T_cell_exhaustion T-cell Exhaustion & Suppression Kynurenine->T_cell_exhaustion Leads to IDO1->Kynurenine Produces Tumor_Immune_Evasion Tumor Immune Evasion T_cell_exhaustion->Tumor_Immune_Evasion Promotes Inhibitor This compound (Potential Inhibitor) Inhibitor->IDO1 Inhibits

Figure 1. Simplified signaling pathway of IDO1 in tumor immune evasion and the potential point of intervention for a this compound-based inhibitor.

Experimental Protocols

To empirically determine the comparative performance of this compound and its non-fluorinated analog, the following experimental protocols are recommended.

Synthesis of Ethyl 2-(pyridin-2-yl)acetate (Non-fluorinated Precursor)

This procedure is based on established methods for the synthesis of similar compounds.

Workflow:

synthesis_non_fluoro cluster_0 Step 1: Reaction Setup cluster_1 Step 2: Reflux cluster_2 Step 3: Workup cluster_3 Step 4: Purification a 2-Pyridylacetic acid d Reflux the mixture for 18 hours a->d b Anhydrous Ethanol b->d c Concentrated Sulfuric Acid (catalyst) c->d e Cool to 0°C d->e f Neutralize with NaOH and Na2CO3 e->f g Extract with Ethyl Acetate f->g h Concentrate in vacuo g->h i Ethyl 2-(pyridin-2-yl)acetate h->i

Figure 2. Workflow for the synthesis of Ethyl 2-(pyridin-2-yl)acetate.

Detailed Protocol:

  • Dissolve 2-pyridylacetic acid in anhydrous ethanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid.

  • Reflux the mixture for 18 hours.

  • Cool the reaction mixture to 0°C in an ice bath.

  • Neutralize the solution by the slow addition of a saturated sodium hydroxide solution, followed by a saturated sodium carbonate solution until the pH is neutral.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield ethyl 2-(pyridin-2-yl)acetate.

Synthesis of Ethyl 2,2-difluoro-2-(pyridin-2-yl)acetate (Fluorinated Precursor)

The synthesis of the difluorinated ester is more complex and can be achieved through various methods, often involving specialized fluorinating reagents. A plausible route is outlined below.

Workflow:

Figure 3. A plausible workflow for the synthesis of Ethyl 2,2-difluoro-2-(pyridin-2-yl)acetate.

Detailed Protocol: A detailed, optimized protocol would require specific laboratory development. However, a general approach involves the reaction of a suitable 2-substituted pyridine with an electrophilic difluoromethylating agent like ethyl bromodifluoroacetate. The reaction conditions would need careful optimization of temperature, solvent, and base to achieve the desired product.

Determination of Octanol-Water Partition Coefficient (LogP)

Protocol:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Add a small aliquot of the stock solution to a pre-saturated mixture of n-octanol and water (or a suitable buffer like PBS at pH 7.4).

  • Vortex the mixture vigorously for several minutes to ensure thorough mixing and partitioning.

  • Centrifuge the mixture to separate the octanol and aqueous layers.

  • Carefully collect samples from both the n-octanol and aqueous layers.

  • Analyze the concentration of the compound in each layer using a suitable analytical method, such as HPLC-UV or LC-MS.

  • Calculate the LogP value as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

In Vitro Metabolic Stability Assay

Protocol:

  • Prepare a solution of the test compound in a buffer compatible with liver microsomes (e.g., potassium phosphate buffer, pH 7.4).

  • Add pooled human liver microsomes to the solution.

  • Initiate the metabolic reaction by adding a NADPH-regenerating system.

  • Incubate the mixture at 37°C.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Centrifuge the samples to precipitate the proteins.

  • Analyze the supernatant for the remaining concentration of the parent compound using LC-MS/MS.

  • Plot the natural logarithm of the percentage of the remaining parent compound against time and determine the in vitro half-life (t½) from the slope of the linear regression.

Cell Viability (MTT) Assay

Protocol:

  • Seed cells (e.g., a relevant cancer cell line for IDO1 inhibition studies) in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds (both fluorinated and non-fluorinated analogs) and a vehicle control.

  • Incubate the cells for a specified period (e.g., 48 or 72 hours).

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

  • Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value for each compound.

Conclusion

The decision to utilize this compound in a drug discovery program requires a careful weighing of the potential benefits against the increased cost and synthetic complexity. The introduction of the difluoromethyl group is predicted to enhance metabolic stability and may favorably modulate the compound's acidity and binding affinity to its biological target. These potential advantages, which can translate to improved pharmacokinetic and pharmacodynamic profiles, must be empirically verified through the execution of the described experimental protocols. For projects where overcoming metabolic instability is a key challenge and where the potential for enhanced potency is high, the additional investment in the synthesis of the fluorinated analog may be well justified.

References

"evaluating the metabolic stability of compounds derived from 2,2-Difluoro-2-(pyridin-2-YL)acetic acid"

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Metabolic Stability of 2,2-Difluoro-2-(pyridin-2-YL)acetic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the metabolic stability of novel compounds derived from this compound. The following sections detail the experimental protocols used for evaluation, present comparative data for a series of hypothetical derivatives, and illustrate key experimental and metabolic pathways. This information is intended to guide lead optimization efforts by providing insights into how structural modifications influence metabolic liabilities.

Comparative Metabolic Stability Data

The metabolic stability of a compound is a critical determinant of its pharmacokinetic profile, influencing its half-life, bioavailability, and potential for drug-drug interactions.[1][2][3] In early drug discovery, in vitro assays are essential for predicting a compound's behavior in vivo.[4] The primary methodologies employed are the liver microsomal stability assay and the hepatocyte stability assay, which provide key parameters such as half-life (t½) and intrinsic clearance (CLint).[1][4][5]

Below are the metabolic stability data for a series of hypothetical derivatives of this compound, evaluated in human liver microsomes (HLM) and human hepatocytes. These data illustrate the impact of structural modifications on metabolic fate.

Table 1: Metabolic Stability of this compound Derivatives in Human Liver Microsomes (HLM)

Compound IDR-Group ModificationHLM Half-life (t½, min)HLM Intrinsic Clearance (CLint, µL/min/mg protein)
Parent -H4531.0
DFP-001 -CH₃6222.5
DFP-002 -CF₃>120<11.6
DFP-003 -OCH₃3539.8
DFP-004 -Cl8815.8
DFP-005 -NH₂2555.7

Table 2: Metabolic Stability of this compound Derivatives in Human Hepatocytes

Compound IDR-Group ModificationHepatocyte Half-life (t½, min)Hepatocyte Intrinsic Clearance (CLint, µL/min/10⁶ cells)
Parent -H3829.1
DFP-001 -CH₃5520.1
DFP-002 -CF₃>120<9.2
DFP-003 -OCH₃2839.5
DFP-004 -Cl7514.7
DFP-005 -NH₂1861.4

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of metabolic stability data. The following protocols outline the procedures for the liver microsomal and hepatocyte stability assays used to generate the data in this guide.

Liver Microsomal Stability Assay

This assay assesses a compound's susceptibility to metabolism by Phase I enzymes, primarily cytochrome P450s (CYPs), which are abundant in liver microsomes.[5][6]

Materials:

  • Pooled human liver microsomes (HLM)

  • Test compounds and positive controls (e.g., Verapamil, Dextromethorphan)

  • Phosphate buffer (100 mM, pH 7.4)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Acetonitrile with an internal standard (for quenching the reaction)

  • 96-well plates

  • Incubator shaker (37°C)

  • Centrifuge

  • LC-MS/MS system for analysis

Procedure:

  • Preparation: Test compounds are prepared in a suitable solvent (e.g., DMSO) and then diluted in phosphate buffer to the final incubation concentration (e.g., 1 µM).

  • Reaction Mixture: A reaction mixture containing human liver microsomes (e.g., 0.5 mg/mL protein concentration) and the test compound in phosphate buffer is pre-warmed at 37°C.[7]

  • Initiation: The metabolic reaction is initiated by the addition of the NADPH regenerating system.[8][9]

  • Incubation and Sampling: The plate is incubated at 37°C with shaking. Aliquots are withdrawn at specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).[6][7]

  • Quenching: The reaction in each aliquot is terminated by adding cold acetonitrile containing an internal standard.[6]

  • Sample Processing: The samples are centrifuged to precipitate the microsomal proteins.

  • Analysis: The supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound at each time point.

Data Analysis: The percentage of the parent compound remaining at each time point is calculated relative to the 0-minute time point. The half-life (t½) is determined from the slope of the natural logarithm of the percent remaining versus time. Intrinsic clearance (CLint) is then calculated from the half-life.

Hepatocyte Stability Assay

This assay provides a more comprehensive assessment of metabolic stability as intact hepatocytes contain both Phase I and Phase II metabolic enzymes, as well as transporters.[5][10][11]

Materials:

  • Cryopreserved human hepatocytes

  • Hepatocyte incubation medium

  • Test compounds and positive controls

  • Acetonitrile with an internal standard

  • 96-well plates

  • CO₂ incubator (37°C, 5% CO₂)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Cell Preparation: Cryopreserved hepatocytes are thawed and diluted in incubation medium to the desired cell density (e.g., 0.5 x 10⁶ viable cells/mL). The cell suspension is pre-warmed in a CO₂ incubator.[12][13]

  • Compound Preparation: Test compounds are prepared and diluted to the final concentration in the incubation medium.

  • Incubation: The hepatocyte suspension is added to the wells containing the test compound. The plate is then incubated at 37°C in a CO₂ atmosphere.[13]

  • Sampling: Aliquots are taken at various time points (e.g., 0, 15, 30, 60, 90, and 120 minutes).[10][13]

  • Quenching: The reaction is stopped by adding cold acetonitrile with an internal standard to each sample.[11]

  • Sample Processing: The samples are centrifuged to pellet cell debris.

  • Analysis: The supernatant is analyzed by LC-MS/MS to determine the concentration of the parent compound.

Data Analysis: Similar to the microsomal assay, the half-life (t½) and intrinsic clearance (CLint) are calculated based on the rate of disappearance of the parent compound over time.[12]

Visualizations

The following diagrams illustrate the experimental workflow for in vitro metabolic stability assays and a hypothetical metabolic pathway for a derivative of this compound.

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Compound Test Compound Stock Dilution Diluted Compound Compound->Dilution Microsomes Liver Microsomes / Hepatocytes PreIncubation Pre-warmed Microsomes/ Hepatocytes Microsomes->PreIncubation NADPH NADPH Cofactor Solution ReactionMix Reaction Initiation NADPH->ReactionMix Buffer Incubation Buffer Buffer->Dilution Buffer->PreIncubation Dilution->ReactionMix PreIncubation->ReactionMix TimePoints Sampling at Time Points (0, 5, 15, 30, 60 min) ReactionMix->TimePoints Quenching Reaction Quenching (Cold Acetonitrile) TimePoints->Quenching Centrifugation Protein Precipitation Quenching->Centrifugation LCMS LC-MS/MS Analysis Centrifugation->LCMS Data Data Processing (t½, CLint) LCMS->Data

Caption: Experimental workflow for in vitro metabolic stability assays.

G cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Parent DFP-00X (Parent Compound) Hydroxylation Hydroxylated Metabolite Parent->Hydroxylation CYP450 Oxidation N-Oxide Metabolite Parent->Oxidation CYP450/FMO Dealkylation Dealkylated Metabolite (if applicable) Parent->Dealkylation CYP450 Glucuronide Glucuronide Conjugate Hydroxylation->Glucuronide UGT Sulfate Sulfate Conjugate Hydroxylation->Sulfate SULT Excretion Excretion Glucuronide->Excretion Sulfate->Excretion

References

"case studies comparing 2,2-Difluoro-2-(pyridin-2-YL)acetic acid with similar reagents"

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of 2,2-Difluoro-2-(pyridin-2-YL)acetic acid and its analogues in key organic transformations.

In the ever-evolving landscape of medicinal and agricultural chemistry, the introduction of the difluoromethyl group (CF2H) into organic molecules is a widely employed strategy to enhance their pharmacological and physicochemical properties. This guide provides a comparative analysis of this compound and its closely related analogue, difluoromethyl 2-pyridyl sulfone, in key difluoromethylation reactions. While direct comparative studies on this compound are limited in publicly available literature, the extensive research on difluoromethyl 2-pyridyl sulfone offers valuable insights into the role of the pyridyl moiety in activating the difluoromethyl group. This guide leverages this data to present a comprehensive overview for researchers, scientists, and drug development professionals.

The Rise of Pyridyl-Activated Reagents

The pyridyl group in these reagents plays a crucial role in facilitating difluoromethylation reactions. Its electron-withdrawing nature and its ability to act as a leaving group or a ligand for transition metals are key to the reactivity of these compounds. This guide will focus on the comparative performance of pyridyl-containing difluoromethylating agents, with a primary focus on the well-documented difluoromethyl 2-pyridyl sulfone as a benchmark for understanding the potential of this compound.

Case Study: Gem-Difluoroolefination of Aldehydes and Ketones

A prominent application of pyridyl-activated difluoromethylating agents is the gem-difluoroolefination of carbonyl compounds, a transformation of significant interest for the synthesis of biologically active molecules.[1][2] Extensive studies on difluoromethyl 2-pyridyl sulfone have demonstrated its superior performance compared to other heteroaryl difluoromethyl sulfones in the Julia-Kocienski olefination.[1][3]

Comparative Performance Data

The following table summarizes the performance of difluoromethyl 2-pyridyl sulfone in the gem-difluoroolefination of various aldehydes and ketones, highlighting its efficiency and broad substrate scope.[2]

EntrySubstrate (Carbonyl Compound)ReagentProductYield (%)
14-MethoxybenzaldehydeDifluoromethyl 2-pyridyl sulfone1-(2,2-Difluorovinyl)-4-methoxybenzene86
24-NitrobenzaldehydeDifluoromethyl 2-pyridyl sulfone1-(2,2-Difluorovinyl)-4-nitrobenzene92
34-ChlorobenzaldehydeDifluoromethyl 2-pyridyl sulfone1-Chloro-4-(2,2-difluorovinyl)benzene85
42-NaphthaldehydeDifluoromethyl 2-pyridyl sulfone2-(2,2-Difluorovinyl)naphthalene88
5CyclohexanecarbaldehydeDifluoromethyl 2-pyridyl sulfone(2,2-Difluorovinyl)cyclohexane75
6AcetophenoneDifluoromethyl 2-pyridyl sulfone(1,1-Difluoroprop-1-en-2-yl)benzene82
74'-MethoxyacetophenoneDifluoromethyl 2-pyridyl sulfone1-(1,1-Difluoroprop-1-en-2-yl)-4-methoxybenzene85
8CyclohexanoneDifluoromethyl 2-pyridyl sulfone(Difluoromethylene)cyclohexane78

Table 1: Performance of Difluoromethyl 2-pyridyl sulfone in gem-difluoroolefination.[2]

Key Observations:

  • High Efficiency: Difluoromethyl 2-pyridyl sulfone consistently provides high yields of the desired gem-difluoroolefins across a range of aromatic and aliphatic aldehydes and ketones.[2]

  • Broad Substrate Scope: The reagent is compatible with both electron-rich and electron-deficient aromatic aldehydes, as well as various ketones.[2]

  • Superiority to Other Reagents: Comparative studies have shown that difluoromethyl 2-pyridyl sulfone is more reactive than other difluoromethyl heteroaryl sulfones, such as those bearing benzothiazolyl or 1-tert-butyl-tetrazolyl moieties.[3] This enhanced reactivity is attributed to the electronic properties of the 2-pyridyl group.[1]

Experimental Protocols

A detailed experimental protocol for the gem-difluoroolefination of carbonyl compounds using difluoromethyl 2-pyridyl sulfone is provided below. This protocol is based on established literature procedures.[2][4]

General Procedure for Gem-Difluoroolefination:

  • Reaction Setup: To a solution of the carbonyl compound (1.2 equiv) and difluoromethyl 2-pyridyl sulfone (1.0 equiv) in anhydrous DMF at -50 °C under an inert atmosphere (e.g., nitrogen or argon), a solution of potassium tert-butoxide (t-BuOK) (1.8 equiv) in anhydrous DMF is added dropwise.

  • Reaction Progression: The reaction mixture is allowed to warm to -40 °C and stirred for 15-30 minutes. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or 19F NMR spectroscopy.

  • Quenching: The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride (NH4Cl) or dilute hydrochloric acid (HCl) at -40 °C.

  • Workup: The mixture is extracted with a suitable organic solvent (e.g., ethyl acetate or diethyl ether). The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4), filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel to afford the desired gem-difluoroolefin.

Visualizing the Process

To better understand the reaction workflow and the comparative logic, the following diagrams are provided.

G cluster_workflow Experimental Workflow: Gem-Difluoroolefination start Start: Carbonyl Compound & Reagent in DMF add_base Add Base (t-BuOK) at -50°C start->add_base react Reaction at -40°C add_base->react quench Quench with aq. NH4Cl react->quench workup Aqueous Workup & Extraction quench->workup purify Column Chromatography workup->purify product Final Product: gem-Difluoroolefin purify->product

Caption: General experimental workflow for gem-difluoroolefination.

G cluster_comparison Comparative Reactivity of Difluoromethyl Sulfones reagent_pyridyl Difluoromethyl 2-Pyridyl Sulfone outcome_high Higher Yields & Broader Scope reagent_pyridyl->outcome_high Superior Performance reagent_other Other Heteroaryl Sulfones (e.g., Benzothiazolyl) outcome_low Lower Yields & Narrower Scope reagent_other->outcome_low Inferior Performance

Caption: Comparison of pyridyl vs. other heteroaryl sulfones.

Conclusion and Future Outlook

While direct, quantitative comparisons of this compound with other difluoromethylating agents remain an area for further investigation, the comprehensive data available for its sulfone analogue strongly suggests the advantageous role of the 2-pyridyl moiety in promoting difluoromethylation reactions. The high efficiency, broad substrate scope, and operational simplicity associated with difluoromethyl 2-pyridyl sulfone in gem-difluoroolefination make it a valuable tool for synthetic chemists.

Future research efforts should focus on conducting direct comparative studies of this compound in various transformations, such as decarboxylative cross-coupling and photoredox-mediated reactions. Such studies will provide a clearer understanding of its reactivity profile and its potential as a complementary reagent to the existing arsenal of difluoromethylating agents, further empowering the synthesis of novel fluorinated molecules for the pharmaceutical and agrochemical industries.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,2-Difluoro-2-(pyridin-2-YL)acetic acid
Reactant of Route 2
2,2-Difluoro-2-(pyridin-2-YL)acetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.